D-Arabitol-13C
Description
Properties
Molecular Formula |
C5H12O5 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(2R,3R,4R)-(113C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1/i1+1/t3-,4-,5+ |
InChI Key |
HEBKCHPVOIAQTA-NZSDKZLBSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13CH2]O)O)O)O)O |
Canonical SMILES |
C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
D-Arabitol-13C: A Technical Guide to Its Role in Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Arabitol-13C, a stable isotope-labeled sugar alcohol, and its application in metabolic tracing studies. This document details its metabolic pathways, experimental methodologies for its use, and the interpretation of data for advancing research in drug development and cellular metabolism.
Introduction to D-Arabitol and 13C Metabolic Flux Analysis
D-arabitol is a five-carbon sugar alcohol, or polyol, found in various organisms, including fungi and bacteria.[1][2] It is a metabolic product of the pentose phosphate pathway (PPP).[3] In humans, D-arabitol is considered a metabolic end-product, and elevated levels in body fluids can be indicative of certain metabolic disorders or fungal infections, such as candidiasis.[3]
13C Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[4] This method involves introducing a substrate labeled with the stable isotope carbon-13 (¹³C) into a cell culture or organism. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the distribution of these isotopes in the metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the active metabolic pathways and quantify the flux through them. The choice of the ¹³C-labeled tracer is crucial for the precision of flux estimation.
D-Arabitol-¹³C is a specialized tracer used to investigate specific metabolic pathways, particularly those connected to the pentose phosphate pathway. Its application can provide valuable insights into the metabolic adaptations of cells in various physiological and pathological states.
Metabolic Pathways of D-Arabitol
D-arabitol metabolism varies across different organisms. Understanding these pathways is essential for designing and interpreting metabolic tracing experiments with D-Arabitol-¹³C.
In Fungi (e.g., Candida albicans):
-
C. albicans can both produce and utilize D-arabitol.
-
Biosynthesis: D-arabitol is synthesized from D-ribulose-5-phosphate, an intermediate of the pentose phosphate pathway. This involves dephosphorylation and subsequent reduction.
-
Catabolism: The utilization of D-arabitol begins with its oxidation to D-ribulose by an NAD-dependent D-arabitol dehydrogenase. D-ribulose is then phosphorylated to D-ribulose-5-phosphate, which re-enters the pentose phosphate pathway.
In Bacteria (e.g., Bacillus methanolicus):
-
Some bacteria can utilize D-arabitol as a sole carbon source.
-
The catabolic pathway often involves an inducible operon that includes genes for a phosphotransferase system (PTS) for uptake and an arabitol phosphate dehydrogenase.
Below is a diagram illustrating the central role of D-arabitol in the pentose phosphate pathway.
Caption: Metabolic pathways of D-Arabitol synthesis and catabolism.
Experimental Design and Protocols
The successful application of D-Arabitol-¹³C in metabolic tracing requires careful experimental design and execution.
General Experimental Workflow
The general workflow for a ¹³C metabolic flux analysis experiment using D-Arabitol-¹³C is as follows:
Caption: A typical experimental workflow for metabolic tracing studies.
Detailed Experimental Protocol
This protocol provides a general framework for a D-Arabitol-¹³C labeling experiment in cultured mammalian cells. Optimization will be required for specific cell lines and experimental conditions.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
D-Arabitol-¹³C (e.g., uniformly labeled [U-¹³C₅]D-Arabitol)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., 60% methanol, ice-cold)
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Cell scrapers
-
Centrifuge capable of reaching -9°C
-
Lyophilizer or speed vacuum
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 80-90%).
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with D-Arabitol-¹³C at a final concentration typically ranging from 100 µM to 5 mM. The exact concentration should be optimized based on the cell line's uptake and metabolism of arabitol.
-
Isotopic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed D-Arabitol-¹³C labeling medium to the cells.
-
Incubate for a specific duration (e.g., 0, 1, 4, 8, 24 hours) to achieve isotopic steady state. The time course should be determined empirically.
-
-
Metabolism Quenching:
-
Remove the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Add ice-cold quenching solution and incubate on ice for 1 minute.
-
-
Metabolite Extraction:
-
Aspirate the quenching solution.
-
Add pre-chilled extraction solvent to the plate.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the tubes and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at maximum speed at 4°C for 10 minutes.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract using a lyophilizer or speed vacuum.
-
Reconstitute the dried metabolites in an appropriate solvent for MS analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using LC-MS/MS or GC-MS to determine the mass isotopologue distributions of key metabolites.
-
-
Data Analysis:
-
Correct the raw MS data for the natural abundance of ¹³C.
-
Use appropriate software to calculate the fractional labeling of metabolites and perform metabolic flux analysis.
-
Data Presentation and Interpretation
Fractional ¹³C Labeling of Key Metabolites
This table shows the percentage of a metabolite pool that has incorporated one or more ¹³C atoms from the D-Arabitol-¹³C tracer over time.
| Metabolite | 0 hr | 1 hr | 4 hr | 8 hr | 24 hr |
| D-Ribulose-5-Phosphate | 0% | 15% | 55% | 85% | 95% |
| Sedoheptulose-7-Phosphate | 0% | 5% | 25% | 50% | 70% |
| Erythrose-4-Phosphate | 0% | 8% | 30% | 60% | 80% |
| Fructose-6-Phosphate | 0% | 2% | 10% | 25% | 40% |
| Ribose-5-Phosphate | 0% | 12% | 50% | 80% | 92% |
Mass Isotopologue Distribution (MID)
MID analysis provides more detailed information on the number of ¹³C atoms incorporated into each metabolite. This is critical for distinguishing between different metabolic pathways.
| Metabolite (at 24 hr) | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| D-Ribulose-5-Phosphate | 5% | 2% | 3% | 10% | 20% | 60% |
| Ribose-5-Phosphate | 8% | 3% | 4% | 12% | 23% | 50% |
| Citrate (from TCA cycle) | 70% | 15% | 8% | 5% | 2% | 0% |
Interpretation:
-
High Fractional Labeling in PPP Intermediates: The rapid and high incorporation of ¹³C into D-Ribulose-5-Phosphate and Ribose-5-Phosphate confirms the active catabolism of D-Arabitol via the pentose phosphate pathway.
-
Labeling in Glycolytic Intermediates: The appearance of ¹³C in Fructose-6-Phosphate indicates a reverse flux from the PPP back into glycolysis.
-
Labeling in TCA Cycle Intermediates: The presence of labeled citrate suggests that carbon atoms from D-Arabitol can enter the TCA cycle, likely through the conversion of PPP intermediates into glycolytic intermediates which then form pyruvate and acetyl-CoA.
-
Mass Isotopologue Distribution: The specific pattern of M+1, M+2, etc. can be used in computational models to calculate the relative fluxes of different pathways. For instance, the distribution in citrate can help quantify the contribution of anaplerotic and cataplerotic reactions.
Conclusion
D-Arabitol-¹³C is a valuable tool for researchers studying the pentose phosphate pathway and its connections to central carbon metabolism. By employing the methodologies outlined in this guide, scientists and drug development professionals can gain a deeper understanding of cellular metabolism, identify novel drug targets, and elucidate mechanisms of drug action and resistance. The quantitative data derived from D-Arabitol-¹³C tracing experiments can provide critical insights into metabolic reprogramming in diseases such as cancer and in response to therapeutic interventions.
References
- 1. Frontiers | Characterization of D-Arabitol as Newly Discovered Carbon Source of Bacillus methanolicus [frontiersin.org]
- 2. goldbio.com [goldbio.com]
- 3. Human Metabolome Database: Showing metabocard for D-Arabitol (HMDB0000568) [hmdb.ca]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to D-Arabitol-13C: Chemical Structure, Properties, and Applications
This technical guide provides a comprehensive overview of D-Arabitol-13C, a stable isotope-labeled sugar alcohol, for researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, and its application in metabolic research, with a focus on providing practical experimental methodologies and data presentation.
Chemical Structure and Physicochemical Properties
This compound is an isotopologue of D-Arabitol where one of the five carbon atoms is replaced by its stable isotope, carbon-13 (¹³C). The position of the ¹³C atom can vary, leading to different isotopomers (e.g., D-Arabitol-1-¹³C, D-Arabitol-2-¹³C, etc.), which are critical for specific tracer studies.
Chemical Structure
The general chemical structure of D-Arabitol is depicted below. The ¹³C label can be incorporated at any of the carbon positions (C1 to C5).
Figure 1: 2D Chemical Structure of D-Arabitol.
Physicochemical Data
The following table summarizes the key physicochemical properties of D-Arabitol. The properties of D-Arabitol-¹³C are expected to be very similar to the unlabeled compound, with a slight increase in molecular weight.
| Property | Value | Reference |
| IUPAC Name | (2R,4R)-Pentane-1,2,3,4,5-pentol | N/A |
| Molecular Formula | C₅H₁₂O₅ | N/A |
| Molecular Weight (unlabeled) | 152.15 g/mol | N/A |
| Molecular Weight (¹³C-labeled) | ~153.15 g/mol | N/A |
| Melting Point | 102-104 °C | N/A |
| Solubility in Water | 729 mg/mL | N/A |
| Appearance | White crystalline powder | N/A |
Spectroscopic Data
1.3.1. ¹³C NMR Spectroscopy (Predicted)
The chemical shifts for D-Arabitol-¹³C will be very similar to unlabeled D-Arabitol, with the signal for the ¹³C-labeled carbon being significantly enhanced. The predicted chemical shifts (in D₂O) for D-Arabitol-1-¹³C and D-Arabitol-2-¹³C are presented below.
| Carbon Position | D-Arabitol-1-¹³C Predicted ¹³C Shift (ppm) | D-Arabitol-2-¹³C Predicted ¹³C Shift (ppm) | Unlabeled D-Arabitol Experimental ¹³C Shift (ppm) |
| C1 | ~63.7 (Enhanced) | ~63.7 | 63.74 |
| C2 | ~71.8 | ~71.8 (Enhanced) | 71.81 |
| C3 | ~73.0 | ~73.0 | 72.97 |
| C4 | ~71.8 | ~71.8 | 71.81 |
| C5 | ~63.7 | ~63.7 | 63.74 |
Note: Predicted shifts are based on known values for unlabeled D-Arabitol. The labeled carbon will exhibit a very strong signal. Small shifts in neighboring carbons may also be observed due to isotopic effects.
1.3.2. Mass Spectrometry
The mass spectrum of D-Arabitol-¹³C will show a molecular ion peak (M+) that is one mass unit higher than the unlabeled compound. The fragmentation pattern is expected to be similar to that of unlabeled D-arabitol, with the key difference being a +1 m/z shift for any fragment containing the ¹³C-label. Common fragmentation of sugar alcohols involves the cleavage of C-C bonds and loss of water molecules.
Synthesis of D-Arabitol-¹³C
While a specific, detailed synthesis protocol for D-Arabitol-¹³C is not widely published, two primary approaches can be employed: biosynthetic and chemical synthesis.
Biosynthetic Approach
A common and efficient method for producing ¹³C-labeled metabolites is through microbial fermentation using a ¹³C-labeled substrate.[1]
Principle: Certain yeasts, such as Saccharomyces rouxii, naturally produce D-arabitol from glucose via the pentose phosphate pathway.[2] By culturing these yeasts in a medium containing a specific ¹³C-labeled glucose isotopomer (e.g., [1-¹³C]glucose), the ¹³C label is incorporated into the D-arabitol product.
Outline of the Protocol:
-
Culture Preparation: Prepare a minimal growth medium for the selected yeast strain.
-
Labeled Substrate: In place of standard glucose, add the desired ¹³C-labeled glucose to the medium. The choice of glucose isotopomer will determine the labeling pattern of the resulting D-arabitol.
-
Fermentation: Inoculate the medium with the yeast and incubate under optimal growth conditions (temperature, shaking, etc.).
-
Harvesting and Extraction: After a suitable incubation period, harvest the cells and extract the D-arabitol from the culture supernatant.
-
Purification: Purify the D-arabitol-¹³C using techniques such as chromatography (e.g., ion-exchange or size-exclusion).
Chemical Synthesis Approach
Chemical synthesis offers more precise control over the position of the ¹³C label. A plausible route involves the reduction of a correspondingly labeled sugar.
Principle: D-Arabitol can be synthesized by the reduction of D-arabinose or D-lyxose. By starting with a ¹³C-labeled version of one of these sugars, D-Arabitol-¹³C can be produced.
Outline of the Protocol:
-
Starting Material: Obtain the desired ¹³C-labeled pentose (e.g., D-[1-¹³C]arabinose).
-
Reduction Reaction: Dissolve the labeled sugar in a suitable solvent (e.g., water or ethanol).
-
Reducing Agent: Add a reducing agent, such as sodium borohydride (NaBH₄), to the solution. This will reduce the aldehyde group of the sugar to a primary alcohol, forming the sugar alcohol.
-
Reaction Quenching and Work-up: After the reaction is complete, quench any remaining reducing agent and perform a work-up to isolate the crude product.
-
Purification: Purify the D-Arabitol-¹³C by recrystallization or chromatography.
Experimental Protocols: Metabolic Flux Analysis
D-Arabitol-¹³C is a valuable tracer for metabolic flux analysis (MFA), particularly for studying the pentose phosphate pathway (PPP) and related metabolic routes. The general workflow for a ¹³C-MFA experiment is outlined below.
Figure 2: General workflow for a ¹³C metabolic flux analysis experiment.
Detailed Methodology for ¹³C-MFA in Yeast
This protocol provides a more detailed example of how D-Arabitol-¹³C can be used to study the metabolism of a yeast species.
-
Yeast Strain and Pre-culture:
-
Select a yeast strain of interest.
-
Grow a pre-culture in a standard, unlabeled medium to obtain sufficient biomass for inoculation.
-
-
¹³C-Labeling Experiment:
-
Prepare a defined minimal medium where D-Arabitol is the primary carbon source.
-
A known concentration of D-Arabitol-¹³C is added as the tracer. The ratio of labeled to unlabeled substrate can be varied depending on the experimental goals.
-
Inoculate the labeling medium with cells from the pre-culture to a specific starting optical density.
-
Incubate the culture under controlled conditions (e.g., 30°C with shaking).
-
Monitor cell growth (e.g., by measuring OD₆₀₀).
-
-
Metabolite Quenching and Extraction:
-
When the culture reaches a metabolic steady-state (typically during the exponential growth phase), rapidly quench the metabolism to prevent further enzymatic activity. This can be achieved by quickly transferring the cell suspension to a cold solvent, such as 60% methanol at -40°C.
-
Harvest the quenched cells by centrifugation at a low temperature.
-
Extract the intracellular metabolites using a suitable extraction solvent (e.g., a mixture of chloroform, methanol, and water).
-
-
Sample Derivatization and Analysis:
-
The extracted metabolites are typically derivatized to increase their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Analyze the derivatized samples by GC-MS to separate the metabolites and determine the mass isotopomer distributions of key metabolites and proteinogenic amino acids.
-
-
Flux Calculation:
-
The experimentally determined mass isotopomer distributions are then used as input for computational software (e.g., INCA, METRAN) that contains a model of the organism's metabolic network.
-
The software then calculates the intracellular metabolic fluxes that best fit the experimental data.
-
Metabolic Pathways Involving D-Arabitol
D-Arabitol is primarily synthesized from intermediates of the pentose phosphate pathway (PPP). The pathway below illustrates the synthesis of D-Arabitol from D-Ribulose-5-phosphate, a key intermediate of the PPP.
Figure 3: Biosynthetic pathway of D-Arabitol from the Pentose Phosphate Pathway.
By using D-Arabitol-¹³C as a tracer, researchers can investigate the reverse reaction (the catabolism of D-arabitol) and its entry into the central carbon metabolism. The ¹³C label can be tracked as it is incorporated into other metabolites, providing quantitative data on the metabolic fluxes through these pathways.
Conclusion
D-Arabitol-¹³C is a powerful tool for investigating the pentose phosphate pathway and related metabolic networks. This guide has provided an overview of its chemical and physical properties, plausible synthetic routes, and a detailed framework for its application in metabolic flux analysis. The provided experimental protocols and diagrams serve as a practical resource for researchers aiming to utilize D-Arabitol-¹³C in their studies. Careful experimental design and data analysis are crucial for obtaining accurate and meaningful insights into cellular metabolism.
References
D-Arabitol-¹³C as a Novel Tracer for the Pentose Phosphate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for a Novel PPP Tracer
The Pentose Phosphate Pathway (PPP) is a cornerstone of cellular metabolism, crucial for producing NADPH for antioxidant defense and reductive biosynthesis, as well as generating precursors for nucleotide synthesis.[1] Quantifying the metabolic flux through the PPP provides a dynamic snapshot of cellular physiology, offering critical insights into disease states like cancer and the effects of therapeutic agents.[2]
Stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), are powerful tools for elucidating these metabolic fluxes.[1][3] While ¹³C-labeled glucose tracers are the current standard, their analysis can be complex due to the interconnectedness of glycolysis and the PPP.[4] This guide introduces the theoretical application of D-Arabitol-¹³C, a five-carbon sugar alcohol, as a novel tracer designed to offer a more direct window into the non-oxidative branch of the PPP.
Based on the metabolism of analogous sugar alcohols like ribitol, D-Arabitol-¹³C is proposed to enter the PPP downstream of the initial oxidative, NADPH-producing steps. This provides a unique opportunity to specifically interrogate the carbon-shuffling reactions of the non-oxidative PPP, which are vital for producing nucleotide precursors. This document outlines the theoretical metabolic pathways, detailed experimental protocols for its use, and methods for data analysis, providing a comprehensive framework for researchers to explore this promising new tool.
Theoretical Framework: Metabolism of D-Arabitol-¹³C
The utility of D-Arabitol-¹³C as a tracer is predicated on its conversion to an intermediate of the Pentose Phosphate Pathway. In various fungal and microbial species, D-arabitol metabolism is well-documented and involves a two-step conversion to enter the PPP. We propose a similar, theoretically applicable pathway in a suitable model system (e.g., engineered mammalian cells or microorganisms).
Proposed Metabolic Pathway:
-
Uptake and Oxidation: Exogenous D-Arabitol-¹³C is transported into the cell. A cytosolic polyol dehydrogenase, such as one with substrate specificity for D-arabitol, catalyzes its oxidation to a pentose sugar (e.g., D-ribulose or D-xylulose), transferring reducing equivalents to NAD⁺ or NADP⁺.
-
Phosphorylation: The resulting pentose-¹³C is then phosphorylated by a kinase, such as xylulokinase, to form a pentose-5-phosphate-¹³C intermediate (e.g., D-xylulose-5-phosphate-¹³C).
-
Entry into the PPP: This phosphorylated intermediate is a substrate for the non-oxidative branch of the PPP. The ¹³C label can then be tracked as it is distributed through the carbon-shuffling reactions catalyzed by transketolase and transaldolase into other sugar phosphates, such as ribose-5-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate.
This proposed entry point allows for the focused analysis of the non-oxidative PPP, complementing data from traditional glucose tracers that measure flux through both the oxidative and non-oxidative branches.
Experimental Protocols
The following protocols are adapted from established ¹³C-Metabolic Flux Analysis (MFA) methodologies and can be applied to experiments using D-Arabitol-¹³C.
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate mammalian cells (e.g., CHO, HEK293, or a specific cancer cell line) in standard culture dishes or flasks. Allow cells to reach 50-60% confluency in their normal growth medium.
-
Media Preparation: Prepare an experimental culture medium that is identical to the standard medium but with glucose replaced by a non-labeled carbon source that does not interfere with PPP analysis (if necessary) and supplemented with a known concentration of D-Arabitol-¹³C (e.g., 1-10 mM).
-
Tracer Introduction: Remove the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and immediately add the pre-warmed D-Arabitol-¹³C labeling medium.
-
Incubation: Incubate the cells for a predetermined period to approach isotopic steady-state. This time should be optimized and can range from a few hours to 24 hours, depending on the cell line's metabolic rate.
Protocol 2: Metabolite Extraction
-
Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state, rapidly aspirate the labeling medium. Immediately wash the cells with ice-cold PBS.
-
Cell Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the culture dish. Use a cell scraper to detach the cells and transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Supernatant Collection: Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 10-15 minutes at 4°C. Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
Sample Preparation for GC-MS: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.
Protocol 3: GC-MS Analysis
-
Derivatization: To make the polar metabolites volatile for gas chromatography, they must be derivatized. A common method is to add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract, incubate, and then add 50 µL of a silylating agent like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
GC-MS Operation: Analyze the derivatized sample using a GC-MS system. The GC separates the metabolites, and the MS detects the mass-to-charge ratio of the fragments, revealing the mass isotopomer distribution (MID) for each metabolite.
-
Data Acquisition: Collect the mass spectra for key metabolites downstream of the PPP, such as ribose (from RNA hydrolysis), fructose-6-phosphate, and amino acids whose carbon backbones are derived from PPP intermediates (e.g., histidine derived from ribose-5-phosphate).
Data Presentation and Analysis
The primary output of a ¹³C tracer experiment is the mass isotopomer distribution (MID) of key metabolites. This data is then used in computational models to calculate metabolic fluxes. The results should be presented in clear, structured tables to facilitate comparison and interpretation.
Example Data Tables
While experimental data for D-Arabitol-¹³C is not yet available, the following tables represent typical quantitative data obtained from ¹³C-glucose tracer studies interrogating the PPP in mammalian cells. This serves as a benchmark for the expected output.
Table 1: Relative Pentose Phosphate Pathway Flux in Different Cell Lines
This table summarizes the relative contribution of the PPP to glucose metabolism, a key parameter often measured. Flux is typically expressed as a percentage of the glucose uptake rate.
| Cell Line | Condition | PPP Flux (% of Glucose Uptake) | Reference Tracer | Citation |
| CHO | High-producing | 15 ± 2% | [1,2-¹³C₂]glucose | |
| CHO | Low-producing | 8 ± 1.5% | [1,2-¹³C₂]glucose | |
| HCT116 | Wild-type | 12 ± 2% | [1,2-¹³C₂]glucose | |
| A549 | Normoxia | 10 ± 1.8% | [U-¹³C]glucose |
Table 2: Isotopic Enrichment of Key Metabolites
This table shows the percentage of the metabolite pool that contains one or more ¹³C atoms (M+n) after labeling, which is the direct input for flux calculations.
| Metabolite | Cell Line | Expected Enrichment (Mole Percent) from D-Arabitol-¹³C |
| Ribose-5-Phosphate | CHO | M+1, M+2 |
| Fructose-6-Phosphate | CHO | M+1, M+2, M+3 |
| Sedoheptulose-7-Phosphate | CHO | M+1, M+2 |
| Histidine | CHO | M+1, M+2 (from ribose precursor) |
Logical Framework and Interpretation
The successful application of D-Arabitol-¹³C hinges on a clear logical relationship between the tracer's metabolism and the resulting data. The central hypothesis is that the labeling pattern in downstream metabolites directly reflects the activity of the non-oxidative PPP.
Interpretation and Validation:
-
Confirmation of Entry: The first step in data analysis is to confirm that D-Arabitol-¹³C is metabolized as proposed. This involves detecting ¹³C-labeled D-xylulose-5-phosphate or other direct downstream products.
-
Flux Calculation: The MIDs of metabolites like ribose-5-phosphate and fructose-6-phosphate are fed into metabolic modeling software (e.g., INCA, Metran) to solve for the unknown flux values.
-
Comparative Analysis: The calculated fluxes should be compared with those obtained using traditional [1,2-¹³C₂]glucose tracers. D-Arabitol-¹³C is expected to provide higher resolution for the non-oxidative PPP fluxes, while the glucose tracer will provide information on both oxidative and non-oxidative branches.
Conclusion and Future Directions
D-Arabitol-¹³C presents a promising, albeit theoretical, tool for metabolic flux analysis. Its potential to directly probe the non-oxidative branch of the Pentose Phosphate Pathway offers a significant advantage for studies focused on nucleotide synthesis and carbon skeleton rearrangement. This guide provides a foundational framework for its application, from experimental design to data interpretation.
Critical next steps will involve experimental validation. This includes confirming the activity of the necessary enzymes (polyol dehydrogenases and kinases) in the chosen cell model and performing parallel labeling experiments with D-Arabitol-¹³C and established glucose tracers to directly compare their performance. If validated, D-Arabitol-¹³C could become an invaluable addition to the toolkit of researchers in basic science and drug development, enabling a more nuanced understanding of cellular metabolism.
References
The Biosynthesis and Natural Occurrence of D-Arabitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Arabitol, a five-carbon sugar alcohol, is a naturally occurring polyol with significant implications in various biological systems and industrial applications. Its presence is a key biomarker for certain fungal infections, and it serves as a valuable platform chemical for the synthesis of other useful compounds. This technical guide provides an in-depth exploration of the biosynthesis of D-Arabitol, its natural distribution, and the experimental methodologies used for its study. Quantitative data are summarized for comparative analysis, and key metabolic and experimental workflows are visualized to facilitate a deeper understanding of this important molecule.
Biosynthesis of D-Arabitol
The primary route for D-Arabitol biosynthesis in most organisms, particularly fungi, is through the pentose phosphate pathway (PPP). The key precursor for D-Arabitol is D-ribulose-5-phosphate, an intermediate of the PPP.[1][2][3][4] The biosynthetic process can be summarized in two main enzymatic steps:
-
Dephosphorylation: D-ribulose-5-phosphate is dephosphorylated to yield D-ribulose. This reaction is catalyzed by a phosphatase.[5]
-
Reduction: D-ribulose is subsequently reduced to D-Arabitol. This reduction is catalyzed by an NAD(P)H-dependent D-arabitol dehydrogenase (ArDH).
In some organisms, an alternative pathway involving the reduction of D-xylulose has been proposed. D-xylulose, another intermediate of the pentose phosphate pathway, can be reduced to D-arabitol by a D-arabitol dehydrogenase.
The biosynthesis of D-arabitol is often upregulated in response to osmotic stress, where it functions as a compatible solute to maintain cellular integrity.
Key Enzymes in D-Arabitol Biosynthesis
-
D-arabitol dehydrogenase (ArDH): This is a key enzyme that catalyzes the final reduction step in D-Arabitol synthesis. It belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and typically requires NAD(H) or NADP(H) as a cofactor. In Candida albicans, the gene encoding for an NAD-dependent D-arabitol dehydrogenase has been identified and characterized.
-
Phosphatase: An acid phosphatase has been shown to have activity on D-ribulose-5-phosphate in Saccharomyces rouxii, suggesting its role in the dephosphorylation step.
Biosynthetic Pathway Diagram
References
- 1. D-arabitol metabolism in Candida albicans: studies of the biosynthetic pathway and the gene that encodes NAD-dependent D-arabitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. D-arabitol metabolism in Candida albicans: construction and analysis of mutants lacking D-arabitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
D-Arabitol-13C in Microbial Metabolism: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the application of D-Arabitol labeled with Carbon-13 (D-Arabitol-13C) in the study of microbial metabolism. Designed for researchers, scientists, and professionals in drug development, this document outlines the significance of this compound as a metabolic tracer, details experimental protocols for its use in 13C-Metabolic Flux Analysis (13C-MFA), and presents quantitative data from relevant microbial studies. Furthermore, it visualizes key metabolic and signaling pathways to facilitate a deeper understanding of D-arabitol's role in microbial physiology, particularly in response to environmental stress.
Introduction: The Significance of D-Arabitol in Microbial Metabolism
D-arabitol, a five-carbon sugar alcohol, is a significant metabolite in numerous microorganisms, particularly fungi and yeasts. Its production is often linked to osmoregulation, serving as a compatible solute to protect cells from osmotic stress. In pathogenic fungi like Candida albicans, D-arabitol accumulation is observed during infection, suggesting a role in virulence and adaptation within the host environment. The study of D-arabitol metabolism is therefore crucial for understanding microbial stress responses, pathogenesis, and for identifying potential antifungal drug targets.
Stable isotope tracers, such as this compound, are powerful tools for elucidating the intricacies of metabolic pathways. By introducing a 13C-labeled substrate into a biological system, researchers can track the flow of carbon atoms through various metabolic reactions. This technique, known as 13C-Metabolic Flux Analysis (13C-MFA), allows for the quantification of intracellular metabolic fluxes, providing a detailed snapshot of cellular metabolism under specific conditions. This compound, while a specialized tracer, offers a unique opportunity to probe the specific pathways of arabitol synthesis and catabolism, as well as its connections to central carbon metabolism, such as the pentose phosphate pathway (PPP).
Quantitative Data on D-Arabitol Production in Microorganisms
The production of D-arabitol varies significantly among different microbial species and is influenced by fermentation conditions. The following tables summarize quantitative data from various studies to provide a comparative overview of D-arabitol production capabilities.
Table 1: D-Arabitol Production by Various Yeast Species
| Microbial Species | Substrate | D-Arabitol Titer (g/L) | Yield (g/g substrate) | Volumetric Productivity (g/L/h) | Reference |
| Candida quercitrusa NBRC1022 | Raw Glycerol | 85.1 | 0.40 | Not Reported | [1] |
| Candida sp. H2 | Glucose | 86.55 | 0.35 | 0.90 | [2] |
| Candida albicans | Glucose | 14.1 µg/mL | Not Reported | Not Reported | [3] |
| Candida parapsilosis | Glucose | 8.4 µg/mL | Not Reported | Not Reported | [3] |
| Candida pseudotropicalis | Glucose | 5.5 µg/mL | Not Reported | Not Reported | [3] |
| Candida tropicalis | Glucose | 1.6 µg/mL | Not Reported | Not Reported |
*Note: Concentrations reported in µg/mL were measured in cultures with a cell density of 7.5 x 10^6 yeast cells per ml.
Table 2: Growth and Substrate Consumption Rates in Bacillus methanolicus MGA3
| Substrate | Growth Rate (h⁻¹) | Substrate Consumption Rate (mmol g CDW⁻¹ h⁻¹) | Biomass Yield (g CDW g⁻¹) | Reference |
| D-Arabitol | 0.20 ± 0.01 | 5.7 ± 0.1 | 0.24 ± 0.01 | |
| D-Mannitol | 0.37 ± 0.01 | 7.4 ± 0.5 | 0.28 ± 0.01 |
Metabolic Pathways and Regulatory Networks
D-arabitol metabolism is intricately linked to central carbon metabolism, primarily the pentose phosphate pathway (PPP). In many fungi, D-arabitol is synthesized from the PPP intermediate D-ribulose-5-phosphate. The regulation of this pathway is often tied to the cell's response to environmental stressors, particularly osmotic stress.
D-Arabitol Biosynthesis and Catabolism
The synthesis of D-arabitol in organisms like Candida albicans is understood to proceed through the dephosphorylation and subsequent reduction of D-ribulose-5-phosphate, an intermediate of the pentose phosphate pathway. Conversely, the catabolism of D-arabitol can serve as a carbon source for some microbes. For instance, in Bacillus methanolicus, arabitol utilization involves a phosphotransferase system (PTS) for uptake and an arabitol phosphate dehydrogenase.
Osmotic Stress Signaling and Polyol Synthesis
In many fungi, the High Osmolarity Glycerol (HOG) pathway is a critical signaling cascade that orchestrates the response to osmotic stress. Activation of the HOG pathway leads to the accumulation of compatible solutes, such as glycerol and, in some species, D-arabitol, to maintain cellular turgor. This response involves the transcriptional upregulation of genes involved in the synthesis of these polyols.
Experimental Protocols for 13C-Metabolic Flux Analysis using this compound
The use of this compound as a tracer allows for a detailed investigation of its metabolic fate. A study on Bacillus methanolicus successfully employed [5-13C]arabitol and a mixture of [1-13C] and [2-13C]arabitol to elucidate its assimilation pathway. The following protocol is a generalized methodology for conducting a 13C-MFA experiment with this compound, based on established practices.
Experimental Workflow
The overall workflow for a 13C-MFA experiment involves several key stages, from cell culture to computational analysis.
Detailed Methodologies
Step 1: Microbial Culture and Isotope Labeling
-
Medium Preparation: Prepare a chemically defined minimal medium where D-arabitol is the sole carbon source. The use of a minimal medium is crucial to ensure that all incorporated carbon originates from the labeled tracer.
-
Tracer Selection: this compound can be used in various labeled forms (e.g., uniformly labeled [U-13C]-, or positionally labeled like [1-13C]-, [2-13C]-, or [5-13C]-arabitol). The choice of tracer depends on the specific metabolic questions being addressed. A study on Bacillus methanolicus utilized [5-13C]arabitol and a mix of 10% [1-13C] and 90% [2-13C]arabitol.
-
Cultivation: Inoculate the medium with the microbial strain of interest. Cultivate the cells under controlled conditions (e.g., in a bioreactor with controlled pH, temperature, and aeration) to achieve a metabolic and isotopic steady state. This is typically done in chemostat or batch cultures harvested during the exponential growth phase.
Step 2: Rapid Quenching of Metabolism
-
Purpose: To instantly halt all enzymatic reactions and preserve the in vivo metabolic state of the microorganisms.
-
Procedure: Rapidly transfer a known volume of the cell culture into a quenching solution at a very low temperature. A common method for yeast and bacteria is quenching in 60% methanol pre-chilled to -40°C or colder.
-
Cell Harvesting: Separate the quenched cells from the culture medium by centrifugation at low temperatures.
Step 3: Metabolite Extraction
-
Objective: To efficiently extract intracellular metabolites from the quenched cells.
-
Method: A variety of solvent systems can be used. For a broad range of metabolites in yeast, a boiling ethanol extraction (e.g., 75% ethanol at 95°C) has been shown to be effective. Cold methanol extraction is also widely used for bacteria and yeast.
-
Sample Preparation: After extraction, the cell debris is removed by centrifugation, and the supernatant containing the metabolites is collected and dried (e.g., using a vacuum concentrator).
Step 4: Analytical Measurement of 13C Labeling
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Dried metabolite extracts are derivatized to increase their volatility for GC analysis. A common agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Analysis: The derivatized sample is injected into the GC-MS. The mass spectrometer is operated in scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions of target metabolites, often proteinogenic amino acids after hydrolysis of cell pellets.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dried extracts are resuspended in a suitable buffer containing a deuterated solvent (e.g., D₂O).
-
Analysis: 1D and 2D NMR techniques (e.g., ¹H-NMR, ¹³C-NMR, HSQC) are used to identify metabolites and quantify the positional enrichment of 13C.
-
Step 5: Data Analysis and Flux Estimation
-
Data Correction: The raw mass spectrometry or NMR data must be corrected for the natural abundance of 13C.
-
Flux Modeling: The corrected isotopomer data, along with a stoichiometric model of the organism's metabolic network and measured extracellular rates (e.g., substrate uptake, product secretion), are used as inputs for computational software (e.g., INCA, OpenFLUX) to estimate the intracellular metabolic fluxes.
Conclusion and Future Perspectives
This compound is a valuable tool for dissecting the complexities of microbial metabolism. Its application in 13C-MFA provides a quantitative framework for understanding the regulation and function of the pentose phosphate pathway and its role in stress adaptation and pathogenesis. While the use of 13C-labeled glucose has been more common for tracing the synthesis of arabitol, the direct application of this compound, as demonstrated in studies of Bacillus methanolicus, offers a more targeted approach to understanding its specific metabolic routes.
Future research employing this compound in a wider range of microorganisms, particularly pathogenic fungi, will be instrumental in validating metabolic models, identifying novel enzymatic activities, and discovering potential targets for antimicrobial therapies. The integration of 13C-MFA data with other omics datasets (genomics, transcriptomics, proteomics) will provide a more comprehensive, systems-level understanding of microbial physiology and its response to environmental cues.
References
Illuminating the Pentose Phosphate Pathway: A Technical Guide to the Preliminary Research Applications of D-Arabitol-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the nascent yet promising applications of D-Arabitol-13C as a metabolic tracer, particularly for elucidating the complexities of the pentose phosphate pathway (PPP). While the use of stable isotope-labeled compounds is a cornerstone of metabolic flux analysis (MFA), the specific application of this compound is an emerging area. This document synthesizes established methodologies for 13C-MFA with the known metabolic fate of D-arabitol to provide a framework for its use in research and drug development.
Introduction: this compound as a Novel Metabolic Probe
D-arabitol, a five-carbon sugar alcohol, is a known metabolite in various organisms, notably fungi, where it can be a significant product of the pentose phosphate pathway.[1][2] Its 13C-labeled counterpart, this compound, presents a unique tool for tracing carbon flux through specific arms of metabolism. Unlike glucose tracers, which enter at the beginning of glycolysis, this compound can be metabolized to intermediates within the PPP, offering a more direct window into the non-oxidative branch of this pathway.[3] This specificity is invaluable for studying cellular processes reliant on the PPP, such as nucleotide biosynthesis, NADPH production for reductive biosynthesis, and antioxidant defense.[4][5]
The primary applications of this compound in preliminary research settings include:
-
Metabolic Flux Analysis (MFA) of the Pentose Phosphate Pathway: Quantifying the rate of carbon flow through the non-oxidative PPP reactions.
-
Biomarker for Fungal Infections: While unlabeled D-arabitol is a known biomarker for candidiasis, this compound can be used as an internal standard for accurate quantification in clinical mass spectrometry.
-
Drug Development: Assessing the impact of therapeutic compounds on PPP metabolism in various cell types, including cancer cells and microbes.
Quantitative Data Presentation
The following tables present hypothetical yet plausible quantitative data that could be obtained from a this compound tracer experiment. The data is structured to illustrate the principles of metabolic flux analysis.
Table 1: Mass Isotopomer Distribution (MID) of Key PPP Metabolites after [U-13C5]-D-Arabitol Labeling
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Ribulose-5-phosphate | 15.2 | 5.1 | 8.3 | 12.5 | 25.1 | 33.8 |
| Xylulose-5-phosphate | 18.9 | 6.3 | 9.1 | 14.2 | 22.5 | 29.0 |
| Ribose-5-phosphate | 25.4 | 8.9 | 12.0 | 15.1 | 19.6 | 19.0 |
| Sedoheptulose-7-phosphate | 45.1 | 15.3 | 10.5 | 8.7 | 10.2 | 10.2 |
| Erythrose-4-phosphate | 60.7 | 20.1 | 9.8 | 5.3 | 4.1 | 0.0 |
| Fructose-6-phosphate | 75.3 | 15.2 | 5.1 | 2.4 | 1.5 | 0.5 |
| Glyceraldehyde-3-phosphate | 85.1 | 10.5 | 3.4 | 1.0 | 0.0 | 0.0 |
This table illustrates the expected distribution of 13C atoms in key metabolites of the pentose phosphate pathway and glycolysis following the introduction of uniformly labeled this compound. The M+n value represents the fraction of the metabolite pool containing 'n' 13C atoms.
Table 2: Calculated Metabolic Fluxes Relative to this compound Uptake
| Metabolic Reaction | Relative Flux (%) | Standard Deviation |
| D-Arabitol Uptake | 100 | - |
| D-Arabitol -> Ribulose-5-P | 95.2 | 4.8 |
| Ribulose-5-P <-> Xylulose-5-P | 88.1 | 5.1 |
| Transketolase (Xu5P + R5P <-> S7P + G3P) | 45.3 | 3.7 |
| Transaldolase (S7P + G3P <-> F6P + E4P) | 35.8 | 3.1 |
| PPP Outflux to Glycolysis | 65.2 | 4.5 |
| PPP Outflux to Nucleotide Synthesis | 22.9 | 2.8 |
This table provides an example of calculated metabolic fluxes through key reactions of the PPP, normalized to the uptake rate of this compound. These values are derived from the mass isotopomer distribution data in Table 1 using metabolic flux analysis software.
Experimental Protocols
The following are detailed protocols for conducting a this compound tracer experiment, from cell culture to data analysis. These protocols are adapted from established methods for 13C-MFA.
Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate cells (e.g., mammalian cell line or microbial culture) at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Media Preparation: Prepare culture medium containing a known concentration of this compound as the tracer substrate. The concentration should be optimized based on the cell type and experimental goals. A minimal medium with a sole carbon source is often preferred to avoid measurement noise from unlabeled carbon.
-
Isotopic Labeling: Replace the standard culture medium with the this compound-containing medium. The duration of labeling will depend on the time required for the intracellular metabolite pools to reach isotopic steady state, which should be determined empirically (typically ranging from minutes to hours).
Metabolite Quenching and Extraction
-
Quenching: To halt all enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells. For adherent cells, this can be achieved by aspirating the medium and immediately adding an ice-cold quenching solution (e.g., 80% methanol). For suspension cultures, the cell suspension can be rapidly centrifuged and the pellet resuspended in the quenching solution.
-
Cell Lysis and Extraction: Scrape the adherent cells in the quenching solution or vortex the resuspended cell pellet.
-
Protein Precipitation: Incubate the cell lysate at -20°C for at least one hour to precipitate proteins.
-
Sample Collection: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C. Carefully collect the supernatant, which contains the polar metabolites.
-
Drying: Dry the supernatant using a vacuum concentrator. The dried metabolite extracts can be stored at -80°C until analysis.
Sample Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites like sugar alcohols and sugar phosphates require derivatization to increase their volatility.
-
Methoximation: To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes. This step protects carbonyl groups.
-
Silylation: Add 80 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMS) and incubate at 60°C for 60 minutes. This step silylates hydroxyl groups.
-
Sample Preparation for Injection: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert for analysis.
GC-MS and LC-MS/MS Analysis
GC-MS Method:
-
Instrument: Agilent 7890A GC system with a 5975C MS detector or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.
-
Injection: 1 µL of the derivatized sample in splitless mode.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
MS Acquisition: Full scan mode to identify metabolites and Selective Ion Monitoring (SIM) mode to quantify the mass isotopomer distributions of target metabolites.
LC-MS/MS Method:
-
Instrument: A high-resolution mass spectrometer such as a Q-Exactive Orbitrap.
-
Column: A reversed-phase C18 column for separation of polar metabolites.
-
Mobile Phase: A gradient of water and acetonitrile with a suitable modifier like formic acid or ammonium formate.
-
MS Acquisition: Full scan MS and data-dependent MS/MS to identify and quantify metabolites and their isotopologues.
Data Analysis
-
Peak Integration and Correction: Integrate the chromatographic peaks for each metabolite and its isotopologues. Correct the raw data for the natural abundance of 13C.
-
Mass Isotopomer Distribution (MID) Calculation: Calculate the fractional abundance of each mass isotopomer for all measured metabolites.
-
Metabolic Flux Analysis (MFA): Use software such as INCA or Metran to fit the experimental MID data to a metabolic model of the PPP and central carbon metabolism. This will allow for the estimation of intracellular metabolic fluxes.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows.
Caption: Metabolic fate of this compound in the Pentose Phosphate Pathway.
Caption: General workflow for 13C-Metabolic Flux Analysis using this compound.
Conclusion and Future Directions
The use of this compound as a metabolic tracer holds significant potential for advancing our understanding of the pentose phosphate pathway. Its ability to directly probe the non-oxidative branch offers a level of specificity not easily achieved with traditional glucose tracers. The protocols and conceptual data presented in this guide provide a foundational framework for researchers to begin exploring the applications of this novel tool.
Future research should focus on validating these methodologies in various biological systems and further exploring the utility of this compound in drug discovery and clinical diagnostics. As our understanding of metabolic reprogramming in disease continues to grow, tools like this compound will be instrumental in dissecting the intricate metabolic networks that underpin cellular function and dysfunction.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. D-arabitol metabolism in Candida albicans: studies of the biosynthetic pathway and the gene that encodes NAD-dependent D-arabitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
D-Arabitol: A Comprehensive Technical Guide to its Role as a Biomarker for Invasive Fungal Infections
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Invasive fungal infections (IFIs) represent a significant and growing threat to immunocompromised patient populations. The diagnostic challenges associated with these infections, primarily the limitations of traditional culture-based methods, have spurred the search for reliable biomarkers. D-arabitol, a five-carbon sugar alcohol produced by several pathogenic Candida species, has emerged as a promising diagnostic and prognostic marker for invasive candidiasis. This technical guide provides an in-depth overview of the biochemical basis for D-arabitol production, detailed methodologies for its detection, a summary of its clinical validation, and a discussion of its utility in the management of IFIs.
Biochemical Rationale: The Pentose Phosphate Pathway Connection
D-arabitol is a metabolic byproduct of the pentose phosphate pathway (PPP) in many fungi, most notably Candida species (excluding Candida krusei and potentially Candida glabrata).[1] The production of D-arabitol is intrinsically linked to fungal carbohydrate metabolism. In Candida albicans, D-ribulose-5-phosphate, an intermediate of the PPP, is the primary precursor for D-arabitol synthesis.[2][3][4] The biosynthesis involves the dephosphorylation of D-ribulose-5-phosphate and its subsequent reduction, a reaction catalyzed by an NAD-dependent D-arabitol dehydrogenase (ArDH).[2]
While humans also produce endogenous levels of D-arabitol and its stereoisomer, L-arabitol, the excessive production of D-arabitol during an active Candida infection leads to elevated concentrations in bodily fluids, forming the basis for its use as a biomarker.
Figure 1: D-Arabitol biosynthesis pathway in Candida species.
Methodologies for D-Arabitol Detection
The accurate quantification of D-arabitol in clinical specimens is crucial for its diagnostic utility. The two primary methods employed are gas chromatography-mass spectrometry (GC-MS) and enzymatic assays.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is considered the gold standard for D-arabitol measurement due to its high sensitivity and specificity. This technique allows for the separation and quantification of D-arabitol and its stereoisomer, L-arabitol, which is essential for calculating the D/L-arabitol ratio, a key diagnostic parameter.
Experimental Protocol: GC-MS for D- and L-Arabitol in Urine
-
Sample Preparation:
-
Urine samples are filtered and diluted.
-
Internal standards (e.g., meso-erythritol) are added.
-
Samples are purified through extraction steps.
-
The purified samples are evaporated to dryness.
-
-
Derivatization:
-
The dried residue is treated with a derivatizing agent, such as trifluoroacetic anhydride (TFAA), to create volatile derivatives of the arabitol enantiomers.
-
-
GC Separation:
-
The derivatized sample is injected into a gas chromatograph equipped with a chiral capillary column (e.g., beta-Dex 120).
-
The enantiomers are separated based on their differential interaction with the chiral stationary phase.
-
The oven temperature is programmed with a gradient to ensure optimal separation. For example, starting at 70°C and ramping up to 310°C.
-
-
MS Detection:
-
The separated derivatives are introduced into a mass spectrometer.
-
The mass spectrometer is operated in either full scan mode or selective ion monitoring (SIM) mode for enhanced sensitivity.
-
The identity of D- and L-arabitol is confirmed by their characteristic mass spectra.
-
Enzymatic Assays
Enzymatic assays offer a more rapid and automated alternative to GC-MS, making them suitable for high-throughput clinical laboratories. These assays are typically based on the enzymatic oxidation of D-arabitol by a specific D-arabitol dehydrogenase.
Experimental Protocol: Automated Enzymatic Assay for Serum D-Arabitol
-
Principle:
-
D-arabitol dehydrogenase, often derived from Candida tropicalis or Bacillus sp., catalyzes the oxidation of D-arabitol to D-ribulose.
-
This reaction involves the concomitant reduction of nicotinamide adenine dinucleotide (NAD+) to NADH.
-
The resulting NADH can be measured directly by spectrophotometry or used in a subsequent reaction to reduce a chromogenic substrate, such as p-iodonitrotetrazolium violet (INT) to INT-formazan, which is then measured colorimetrically.
-
-
Reagents:
-
Serum sample
-
D-arabitol dehydrogenase
-
NAD+
-
Chromogenic substrate (e.g., INT)
-
Diaphorase (for the second reaction)
-
Buffer solution
-
-
Procedure (Automated Analyzer):
-
Serum samples are loaded onto an automated clinical chemistry analyzer (e.g., COBAS MIRA-S).
-
The analyzer automatically mixes the sample with the reagents in a reaction cuvette.
-
The change in absorbance, corresponding to the formation of NADH or the reduced chromogenic substrate, is monitored over time.
-
The concentration of D-arabitol is calculated from a standard curve.
-
Figure 2: General workflow for D-arabitol detection methods.
Clinical Performance and Data Presentation
Numerous studies have evaluated the clinical utility of D-arabitol as a biomarker for invasive candidiasis. The performance of the assay is often reported in terms of sensitivity, specificity, and diagnostic cutoff values. To account for variations in renal function, which can affect arabitol clearance, concentrations are frequently expressed as a ratio to creatinine or as a ratio of D-arabitol to L-arabitol.
Table 1: Diagnostic Cutoff Values for D-Arabitol
| Analyte | Sample Type | Cutoff Value | Reference |
| D-arabitol | Serum | > 1.0 µg/mL (6.6 µM) | |
| D-arabitol | Serum | 2.0 µg/mL | |
| D-arabitol/Creatinine Ratio | Serum | ≥ 4.0 µM/mg/dL | |
| D-arabitol/L-arabitol Ratio | Urine | > 4.0 | |
| D-arabitol/L-arabitol Ratio | Urine | > 4.8 | |
| D-arabitol/L-arabitol Ratio | Serum | > 3.18 |
Table 2: Clinical Performance of D-Arabitol Assays
| Patient Population | Assay | Sensitivity | Specificity | Reference |
| Immunocompromised patients | Urine D/L-arabitol ratio | 88% | 91% | |
| Cancer patients with fungemia | Serum D-arabitol/creatinine ratio | 74% | - | |
| Cancer patients with persistent fungemia | Serum D-arabitol/creatinine ratio | 83% | - | |
| Unselected patients with Candida fungemia | Serum D-arabitol/creatinine ratio | 76% | 89% | |
| Neonatal ICU infants | Urine D/L-arabitol ratio | 100% (for culture-positive cases) | - |
Diagnostic Algorithm and Clinical Utility
The measurement of D-arabitol can be integrated into a broader diagnostic algorithm for patients at high risk for invasive candidiasis. Its utility is particularly notable in its potential for early diagnosis, often preceding positive blood cultures by several days to weeks. Furthermore, serial monitoring of D-arabitol levels can be valuable for assessing the response to antifungal therapy, with decreasing levels correlating with a favorable outcome.
Figure 3: A logical workflow for the clinical application of D-arabitol testing.
Limitations and Considerations
Despite its promise, the use of D-arabitol as a biomarker is not without limitations. Renal dysfunction can lead to elevated levels of both D- and L-arabitol, potentially confounding the interpretation of results. This has led to the widespread adoption of ratios (to creatinine or L-arabitol) to mitigate this effect. Additionally, not all Candida species produce D-arabitol, which can lead to false-negative results in infections caused by these species.
Future Directions
Further research is needed to standardize D-arabitol assays and establish definitive cutoff values across different patient populations. The integration of D-arabitol testing with other non-culture-based diagnostic markers, such as (1,3)-β-D-glucan and mannan antigen, may further enhance the diagnostic accuracy for invasive fungal infections. The development of point-of-care tests for D-arabitol could also significantly impact the timely management of high-risk patients.
Conclusion
D-arabitol is a valuable biomarker for the diagnosis and therapeutic monitoring of invasive candidiasis. Its production is directly linked to the metabolic activity of pathogenic Candida species, and its detection in patient samples can provide an early indication of infection. While challenges remain, particularly concerning standardization and the influence of renal function, the continued refinement of detection methodologies and the integration of D-arabitol into comprehensive diagnostic strategies hold significant promise for improving outcomes in patients with invasive fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. D-arabitol metabolism in Candida albicans: studies of the biosynthetic pathway and the gene that encodes NAD-dependent D-arabitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. D-arabitol metabolism in Candida albicans: studies of the biosynthetic pathway and the gene that encodes NAD-dependent D-arabitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Metabolic Fate of D-Arabitol-¹³C In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-arabitol, a five-carbon sugar alcohol, is increasingly studied for its potential roles in various physiological and pathological states. Understanding its metabolic fate is crucial for evaluating its safety, efficacy in clinical applications, and its role as a potential biomarker. Stable isotope labeling with ¹³C offers a powerful tool to trace the in vivo journey of D-arabitol. This technical guide provides a comprehensive overview of the current understanding of D-arabitol metabolism in mammals, a hypothesized metabolic pathway, and a detailed, albeit theoretical, experimental protocol for conducting an in vivo study using D-Arabitol-¹³C. Due to the limited direct research on the metabolic fate of ¹³C-labeled D-arabitol in mammals, this guide synthesizes information from studies on unlabeled D-arabitol, other polyols, and established ¹³C tracer methodologies.
Introduction to D-Arabitol Metabolism
D-arabitol is a polyol (sugar alcohol) that is found in some foods and is also produced endogenously. In humans, D-arabitol is largely considered to be a metabolic end-product. Studies have shown that it is poorly metabolized by mammalian tissues and is primarily excreted unchanged in the urine. This suggests that a significant portion of orally or intravenously administered D-arabitol is cleared from the body without undergoing metabolic conversion.
Despite its limited metabolism, D-arabitol has been linked to the pentose phosphate pathway (PPP). In certain inborn errors of metabolism, such as transaldolase deficiency, elevated levels of polyols, including D-arabitol, are observed in bodily fluids. The metabolism of other pentitols, like xylitol, involves oxidation to their corresponding ketose (D-xylulose), which can then be phosphorylated and enter the PPP. A similar, though likely minor, pathway may exist for D-arabitol.
Hypothesized Metabolic Pathway of D-Arabitol-¹³C
The primary fate of intravenously administered D-Arabitol-¹³C is expected to be rapid distribution throughout the body's water compartments, followed by efficient renal clearance and excretion in the urine as unmetabolized D-Arabitol-¹³C. A minor fraction may undergo oxidation to D-xylulose-¹³C, which can then be phosphorylated to D-xylulose-5-phosphate-¹³C, an intermediate of the pentose phosphate pathway.
Proposed Experimental Protocol for In Vivo D-Arabitol-¹³C Tracer Study
This protocol is a hypothetical framework based on established methodologies for in vivo stable isotope tracer studies in mammalian models (e.g., mice or rats).
Materials
-
Tracer: Uniformly labeled D-Arabitol-¹³C (D-[U-¹³C₅]Arabitol), sterile and pyrogen-free.
-
Vehicle: Sterile saline (0.9% NaCl).
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old), acclimatized for at least one week.
-
Equipment: Infusion pump, tail vein catheters, metabolic cages for urine and feces collection, anesthesia equipment, surgical tools for tissue harvesting, liquid nitrogen, sample storage vials.
-
Analytical Instruments: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis of ¹³C enrichment.
Experimental Workflow
The proposed workflow involves tracer administration, sample collection over a time course, and subsequent analysis to determine the distribution and metabolic conversion of D-Arabitol-¹³C.
Detailed Procedure
-
Animal Preparation:
-
House animals in metabolic cages for 24 hours prior to the experiment to collect baseline urine and feces.
-
Fast animals for 6 hours with free access to water to reduce variability from dietary sources.
-
Anesthetize the animal and surgically implant a catheter into the tail vein for tracer administration. Allow for recovery.
-
-
Tracer Administration:
-
Prepare a sterile solution of D-Arabitol-¹³C in saline at a concentration of 20 mg/mL.
-
Administer an intravenous bolus of the tracer solution (e.g., 10 mg/kg body weight) to rapidly increase plasma concentrations.
-
Immediately following the bolus, begin a continuous infusion of the tracer solution (e.g., 0.2 mg/kg/min) for the duration of the experiment (e.g., 120 minutes) to maintain a steady-state concentration in the plasma.
-
-
Sample Collection:
-
Collect blood samples (approximately 100 µL) via tail snip or a separate catheter at baseline (t=0) and at 15, 30, 60, and 120 minutes post-infusion initiation. Collect blood into heparinized tubes and immediately centrifuge to separate plasma.
-
Continue to collect urine and feces throughout the experimental period.
-
At the end of the infusion period (e.g., 120 minutes), euthanize the animal under deep anesthesia.
-
Rapidly dissect tissues of interest (e.g., liver, kidney, brain, muscle), rinse with cold saline, blot dry, and flash-freeze in liquid nitrogen. Store all samples at -80°C until analysis.
-
-
Sample Preparation and Analysis:
-
Extract metabolites from plasma, urine, and homogenized tissues using a suitable solvent system (e.g., 80% methanol).
-
Analyze the extracts using LC-MS/MS or GC-MS to quantify the concentrations of total D-arabitol and to determine the isotopic enrichment of D-arabitol and potential downstream metabolites (e.g., intermediates of the PPP).
-
Normalize the data to sample weight or protein concentration.
-
Quantitative Data (for Unlabeled Polyols)
Direct quantitative data for the metabolic fate of D-Arabitol-¹³C in vivo is not currently available in the literature. The following tables provide reference concentrations for unlabeled polyols in human plasma and urine to offer context for expected physiological levels.
Table 1: Reference Concentrations of Unlabeled Polyols in Human Plasma
| Polyol | Mean Concentration (nmol/L) | Range (nmol/L) |
| Erythritol | 3,800 | 2,200 - 6,100 |
| Arabitol | 120 | 50 - 250 |
| Sorbitol | 150 | 80 - 300 |
| Mannitol | 100 | 40 - 200 |
Note: Values are approximate and can vary based on diet, age, and health status.
Table 2: Reference Concentrations of Unlabeled Polyols in Human Urine
| Polyol | Mean Concentration (µmol/mmol creatinine) | Range (µmol/mmol creatinine) |
| Erythritol | 2.5 | 1.0 - 5.0 |
| Arabitol | 0.8 | 0.3 - 1.5 |
| Sorbitol | 0.5 | 0.2 - 1.0 |
| Mannitol | 0.4 | 0.1 - 0.8 |
Note: Values are approximate and can vary significantly.
Expected Outcomes and Interpretation
Based on the proposed experimental design, the following outcomes are anticipated:
-
High ¹³C Enrichment in Plasma and Urine D-Arabitol: The majority of the administered D-Arabitol-¹³C is expected to be recovered unchanged in the urine, with high levels of ¹³C enrichment in both plasma and urinary D-arabitol.
-
Low ¹³C Enrichment in PPP Intermediates: A very low but potentially detectable level of ¹³C enrichment may be observed in D-xylulose and downstream metabolites of the pentose phosphate pathway in tissues with high metabolic activity, such as the liver.
-
Pharmacokinetic Modeling: The time-course data from plasma can be used to model the pharmacokinetics of D-arabitol, including its distribution volume and clearance rate.
Conclusion and Future Directions
The in vivo metabolic fate of D-Arabitol-¹³C remains an area with limited direct research. The prevailing evidence suggests it is largely metabolically inert in mammals. However, the use of stable isotope tracers provides the definitive method to confirm this and to quantify the extent of any minor metabolic pathways, such as its potential entry into the pentose phosphate pathway. The experimental framework provided here offers a robust starting point for researchers aiming to elucidate the complete in vivo disposition of this intriguing sugar alcohol. Future studies should focus on performing such tracer experiments and applying metabolomic approaches to identify a broader range of potential low-abundance metabolites derived from D-arabitol.
A Technical Guide to Metabolic Flux Analysis Using D-Arabitol-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core principles of Metabolic Flux Analysis (MFA) with a specific focus on the application of D-Arabitol-13C as an isotopic tracer. MFA is a powerful methodology for quantifying the rates of metabolic reactions within a biological system, offering a detailed snapshot of cellular physiology. The use of stable isotope tracers, such as 13C-labeled substrates, is central to this technique, allowing for the precise tracking of carbon atoms through metabolic pathways.
Fundamental Principles of 13C-Metabolic Flux Analysis (13C-MFA)
13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique in systems biology and metabolic engineering for the in vivo quantification of intracellular metabolic fluxes.[1][2] The fundamental principle of 13C-MFA involves introducing a substrate labeled with the stable isotope 13C into a biological system.[1][3] As the cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites.[1] This distribution of 13C within the metabolic network creates unique isotopic labeling patterns in the metabolites.
The key to 13C-MFA is the analysis of these labeling patterns, typically in the form of mass isotopomer distributions (MIDs), which represent the fractional abundance of each isotopomer of a metabolite. These MIDs are measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By comparing the experimentally measured MIDs with the MIDs predicted by a computational model of the metabolic network, the intracellular fluxes can be estimated. This is because the labeling pattern of a metabolite is a flux-weighted average of the labeling patterns of its precursor metabolites.
A crucial assumption in many 13C-MFA studies is that the system is at a metabolic and isotopic steady state. Metabolic steady state implies that the concentrations of intracellular metabolites are constant over time, while isotopic steady state means that the isotopic labeling of these metabolites is also stable.
D-Arabitol as a 13C Tracer: Probing the Pentose Phosphate Pathway
D-arabitol is a five-carbon sugar alcohol that can be metabolized by various organisms, including some bacteria and fungi. In several microorganisms, the catabolism of D-arabitol proceeds through the pentose phosphate pathway (PPP). The entry point into the central metabolism can occur via conversion to D-ribulose-5-phosphate or D-xylulose-5-phosphate, key intermediates of the PPP.
The use of specifically labeled this compound offers a valuable tool to probe the fluxes of the PPP and connected pathways. For instance, [5-13C]arabitol can be used to distinguish between different entry points into the PPP based on the resulting labeling patterns of downstream metabolites like ribose-5-phosphate. By tracing the fate of the 13C label from arabitol, researchers can gain insights into the activity of the oxidative and non-oxidative branches of the PPP, which are crucial for generating NADPH and precursor molecules for nucleotide and amino acid biosynthesis.
The selection of the isotopic tracer is a critical step in designing a 13C-MFA experiment, as it largely determines the precision with which metabolic fluxes can be estimated. While commonly used tracers like [1,2-13C2]glucose provide excellent precision for glycolysis and the PPP, this compound can offer a more targeted approach to investigate pentose metabolism, especially in organisms that naturally utilize this sugar alcohol.
Experimental Workflow for 13C-MFA
The successful implementation of a 13C-MFA study involves a series of well-defined steps, from experimental design to data analysis. A typical workflow is outlined below.
Detailed Experimental Protocols
A generalized protocol for a 13C-MFA experiment using a labeled carbon source like this compound is provided below. This protocol is based on established methodologies for microbial systems.
Protocol 1: Cell Culture and Isotope Labeling
-
Prepare Labeling Medium: Prepare a defined growth medium where the primary carbon source is replaced with the desired concentration and isotopic composition of this compound. For example, a mixture of naturally labeled D-arabitol and a specific this compound isotopomer.
-
Inoculation and Growth: Inoculate the labeling medium with a pre-culture of the microorganism. Grow the cells under controlled conditions (e.g., temperature, pH, aeration) in a bioreactor to ensure a steady metabolic state.
-
Achieving Isotopic Steady State: Continue the cultivation for a sufficient duration to allow the intracellular metabolite pools to reach isotopic steady state. This typically requires several cell doublings.
-
Harvesting: Rapidly harvest the cells from the culture broth.
Protocol 2: Metabolite Quenching and Extraction
-
Quenching: Immediately quench the metabolic activity of the harvested cells to prevent further enzymatic reactions. This is often achieved by rapidly exposing the cells to a cold solvent, such as 60% methanol at -50°C.
-
Extraction: Extract the intracellular metabolites using a suitable solvent system, for example, a cold chloroform/methanol/water mixture.
-
Phase Separation: Separate the polar (containing central metabolites) and non-polar phases by centrifugation.
-
Drying: Dry the polar extract, typically under a stream of nitrogen or using a vacuum concentrator.
Protocol 3: Biomass Hydrolysis for Proteinogenic Amino Acids
-
Cell Pellet Washing: Wash the cell pellet remaining after metabolite extraction to remove any residual medium.
-
Acid Hydrolysis: Hydrolyze the biomass (specifically the protein fraction) by incubating with 6 M HCl at approximately 100°C for 24 hours. This breaks down proteins into their constituent amino acids.
-
Drying: Remove the acid by evaporation.
Protocol 4: Sample Derivatization and GC-MS Analysis
-
Derivatization: Chemically modify the extracted metabolites and amino acids to increase their volatility and thermal stability for gas chromatography (GC) analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).
-
GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC separates the different metabolites, and the MS detects the mass-to-charge ratio of the fragments, providing the mass isotopomer distributions.
Data Presentation and Analysis
The raw data from the analytical instruments needs to be processed and analyzed to estimate the metabolic fluxes.
Mass Isotopomer Distribution (MID) Data
The primary data obtained from MS analysis is the mass isotopomer distribution (MID) for each measured metabolite or metabolite fragment. This data is typically presented in a tabular format.
| Metabolite Fragment | M+0 | M+1 | M+2 | M+3 | ... | M+n |
| Alanine (m/z 260) | 0.55 | 0.15 | 0.25 | 0.05 | ... | ... |
| Valine (m/z 288) | 0.40 | 0.20 | 0.30 | 0.10 | ... | ... |
| Ribose-5-Phosphate | ... | ... | ... | ... | ... | ... |
| ... (other measured metabolites) | ||||||
| Table 1: Example of Mass Isotopomer Distribution Data. Values represent the fractional abundance of each mass isotopomer. |
Flux Estimation and Software
The estimation of metabolic fluxes from the measured MIDs and other physiological data (e.g., substrate uptake and product secretion rates) is a computationally intensive process. It involves solving a system of algebraic equations that describe the relationships between fluxes and isotopomer balances. Several software packages are available for 13C-MFA.
| Software | Key Features | Reference |
| INCA | Isotopomer Network Compartmental Analysis; supports stationary and non-stationary MFA. | |
| METRAN | Based on the Elementary Metabolite Units (EMU) framework; facilitates tracer experiment design. | |
| FiatFlux | User-friendly software for flux ratio analysis and 13C-constrained flux balancing. | |
| VistaFlux | Qualitative flux analysis software that visualizes results on pathways. |
Table 2: Commonly used software for 13C-Metabolic Flux Analysis.
The core of flux estimation is to minimize the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model for a given set of fluxes.
Visualization of Metabolic Pathways: The Pentose Phosphate Pathway
Understanding the flow of carbon through metabolic pathways is crucial for interpreting the results of a 13C-MFA study. The following diagram illustrates the key reactions of the Pentose Phosphate Pathway, which is of particular interest when using this compound as a tracer.
Concluding Remarks
Metabolic Flux Analysis using 13C-labeled substrates is a powerful and sophisticated technique for elucidating the functional state of cellular metabolism. The application of novel tracers like this compound can provide more targeted insights into specific pathways, such as the Pentose Phosphate Pathway. A rigorous experimental design, precise analytical measurements, and robust computational analysis are all essential for obtaining high-quality flux maps. This guide provides a foundational understanding of the principles and protocols involved, serving as a valuable resource for researchers embarking on 13C-MFA studies.
References
Methodological & Application
Protocol for D-Arabitol-13C metabolic flux analysis in yeast.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-arabitol is a five-carbon sugar alcohol produced by various yeasts, playing a role in osmoregulation and as a storage carbohydrate. In pathogenic yeasts like Candida albicans, it is found in significant amounts and its presence in host tissues can be indicative of infection. Understanding the metabolic pathways leading to D-arabitol synthesis is crucial for developing antifungal strategies and for various biotechnological applications. This document provides a detailed protocol for conducting D-Arabitol-13C metabolic flux analysis (MFA) in yeast, a powerful technique to quantify the in vivo rates of metabolic reactions. By tracing the flow of carbon from a 13C-labeled substrate, such as glucose, through the metabolic network, researchers can elucidate the contributions of different pathways to D-arabitol production.
Metabolic Pathway of D-Arabitol Synthesis in Yeast
D-arabitol biosynthesis in yeast primarily originates from the pentose phosphate pathway (PPP). The key precursor is D-ribulose-5-phosphate, an intermediate of the PPP. The synthesis proceeds through the dephosphorylation of D-ribulose-5-phosphate to D-ribulose, which is then reduced to D-arabitol. This final reduction step is catalyzed by an NAD-dependent D-arabitol dehydrogenase.[1][2][3]
Figure 1: Biosynthetic pathway of D-arabitol from glucose in yeast.
Experimental Workflow for 13C-MFA
The overall workflow for a this compound MFA experiment involves several key stages, from cell cultivation with a labeled substrate to the final flux analysis.
Figure 2: General workflow for this compound metabolic flux analysis.
Experimental Protocols
Yeast Cultivation and Labeling
This protocol is designed for shake flask cultures, but can be adapted for bioreactors.
Materials:
-
Yeast strain of interest
-
Appropriate minimal medium (e.g., YNB)
-
Unlabeled glucose
-
[1-¹³C]glucose or [U-¹³C]glucose (99% purity)
-
Shake flasks
-
Incubator shaker
Procedure:
-
Prepare a preculture by inoculating a single yeast colony into a shake flask containing minimal medium with unlabeled glucose. Grow overnight at the optimal temperature and shaking speed for the specific yeast strain.
-
Inoculate the main cultures in shake flasks containing minimal medium with a defined concentration of the ¹³C-labeled glucose (e.g., a mixture of 20% [U-¹³C]glucose and 80% unlabeled glucose, or 100% [1-¹³C]glucose) to a starting OD₆₀₀ of approximately 0.05.[4] The choice of tracer will affect the resolution of fluxes in different pathways. [1-¹³C]glucose is particularly useful for resolving the flux through the pentose phosphate pathway.[5]
-
Incubate the main cultures under the same conditions as the preculture.
-
Monitor cell growth by measuring OD₆₀₀ at regular intervals.
-
Harvest cells during the exponential growth phase for metabolome analysis.
Quenching of Metabolism
Rapidly stopping all enzymatic reactions is critical to capture an accurate snapshot of the intracellular metabolite concentrations and their labeling patterns.
Materials:
-
60% (v/v) Methanol solution, pre-chilled to -40°C.
-
Centrifuge capable of reaching low temperatures.
Procedure:
-
For each sample, transfer a defined volume of the yeast culture (e.g., 1 mL) into a tube containing 4 volumes of the pre-chilled 60% methanol solution. This should be done as quickly as possible (within 1 second).
-
Immediately vortex the mixture and centrifuge at a low temperature (e.g., -9°C) and high speed (e.g., 4500 x g) for 3 minutes to pellet the cells.
-
Discard the supernatant and store the cell pellets at -80°C until metabolite extraction.
Metabolite Extraction
The chosen extraction method should efficiently lyse the cells and solubilize a broad range of metabolites. Boiling ethanol extraction has been shown to be effective for yeast.
Materials:
-
75% (v/v) Ethanol solution, pre-heated to 80°C.
-
Water bath or heating block at 80°C.
-
Centrifuge.
Procedure:
-
Resuspend the frozen cell pellet in a defined volume of the pre-heated 75% ethanol solution.
-
Incubate the mixture at 80°C for 3-5 minutes with intermittent vortexing to ensure complete extraction.
-
Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
The extract can be stored at -80°C prior to analysis.
GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a common analytical platform for resolving and quantifying the mass isotopomers of central metabolites. This typically requires derivatization of the metabolites to make them volatile.
Materials:
-
Vacuum concentrator.
-
Derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, MTBSTFA).
-
Acetonitrile.
-
GC-MS instrument.
Procedure:
-
Dry the metabolite extracts completely using a vacuum concentrator.
-
To the dried residue, add a solution of the derivatization agent in a suitable solvent (e.g., MTBSTFA in acetonitrile).
-
Incubate the mixture at an elevated temperature (e.g., 95°C for 1 hour) to facilitate the derivatization reaction.
-
After cooling, centrifuge the samples to pellet any insoluble material.
-
Transfer the supernatant to a GC-MS vial for analysis.
-
Analyze the samples using a GC-MS method optimized for the separation and detection of the derivatized metabolites. The mass spectrometer should be operated in a mode that allows for the determination of the mass isotopomer distributions of D-arabitol and other key metabolites (e.g., proteinogenic amino acids which reflect the labeling of their precursor molecules in central metabolism).
Data Presentation
The raw data from the GC-MS analysis consists of the relative abundances of different mass isotopomers for each measured metabolite. This data is then used in computational models to calculate the metabolic fluxes. The results are typically presented in tables summarizing the flux distribution through the central carbon metabolism.
Table 1: Example Mass Isotopomer Distribution Data for D-Arabitol
| Mass Isotopomer | Relative Abundance (%) |
| M+0 | 10.5 |
| M+1 | 25.2 |
| M+2 | 35.8 |
| M+3 | 20.1 |
| M+4 | 7.3 |
| M+5 | 1.1 |
Table 2: Example Calculated Metabolic Fluxes (normalized to a glucose uptake rate of 100)
| Reaction/Pathway | Relative Flux (%) |
| Glycolysis | 85.2 |
| Pentose Phosphate Pathway (oxidative) | 14.8 |
| D-Arabitol Synthesis from D-Ribulose-5-P | 5.6 |
| TCA Cycle | 45.3 |
Data Analysis and Flux Calculation
The mass isotopomer distributions obtained from GC-MS are used as input for software packages designed for ¹³C-MFA (e.g., INCA, Metran). These programs use mathematical models of the yeast metabolic network to estimate the intracellular fluxes that best reproduce the experimental labeling data. The analysis will provide quantitative insights into the proportion of carbon that is channeled through the pentose phosphate pathway and subsequently into D-arabitol biosynthesis.
References
- 1. D-arabitol metabolism in Candida albicans: studies of the biosynthetic pathway and the gene that encodes NAD-dependent D-arabitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. shimadzu.com [shimadzu.com]
Application Note: Quantitative Analysis of D-Arabitol by GC-MS with Isotope Dilution
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) based quantification of D-Arabitol using its stable isotope-labeled counterpart, D-Arabitol-¹³C, is hereby presented. This document is intended for an audience of researchers, scientists, and professionals involved in drug development who require a robust and reliable method for the analysis of D-Arabitol in biological matrices.
Abstract
This application note details a sensitive and specific method for the quantification of D-Arabitol in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a stable isotope dilution technique. Due to the low volatility of D-Arabitol, a chemical derivatization step is necessary to facilitate its analysis by GC-MS.[1] This protocol employs silylation to convert D-Arabitol into a more volatile and thermally stable trimethylsilyl (TMS) derivative. D-Arabitol-¹³C is used as an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. The method is suitable for metabolic studies and clinical research where accurate measurement of D-Arabitol is crucial.
Introduction
D-Arabitol is a five-carbon sugar alcohol (pentitol) that plays a role in various biological systems. It is a known osmolyte and carbohydrate storage molecule in some yeasts and fungi.[2] In clinical diagnostics, elevated levels of D-Arabitol in urine can serve as a potential biomarker for invasive candidiasis, an infection caused by Candida species.[3][4] Accurate and reliable quantification of D-Arabitol is therefore essential for both basic research and clinical applications.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and quantifying small, volatile molecules.[5] However, polar compounds like sugar alcohols are not directly amenable to GC analysis and require a derivatization step to increase their volatility. This protocol utilizes a silylation reaction to prepare the sample for analysis. The use of a stable isotope-labeled internal standard, such as D-Arabitol-¹³C, is the gold standard for quantitative mass spectrometry, as it closely mimics the chemical behavior of the analyte, thereby correcting for matrix effects and variability in sample processing and instrument response.
Metabolic Significance of D-Arabitol
In many fungi and yeasts, including Candida albicans, D-Arabitol is synthesized via the pentose phosphate pathway (PPP). The primary precursor is D-ribulose-5-phosphate, an intermediate of the PPP. An NAD-dependent D-arabitol dehydrogenase (ArDH) catalyzes the final reduction step in this pathway. Understanding this pathway is key to interpreting metabolic flux and the role of D-Arabitol in microbial physiology.
Experimental Protocol
This section provides a detailed protocol for the quantification of D-Arabitol using D-Arabitol-¹³C₅ as an internal standard.
1. Materials and Reagents
-
D-Arabitol (≥99% purity)
-
D-Arabitol-¹³C₅ (or other specified isotopic purity)
-
Pyridine (Anhydrous, ≥99.8%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Heptane or Ethyl Acetate (GC grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Nitrogen gas, high purity
-
Glass vials (2 mL) with PTFE-lined caps
-
Centrifuge tubes
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve D-Arabitol and D-Arabitol-¹³C₅ in methanol/water (1:1, v/v) to obtain primary stock solutions of 1 mg/mL. Store at -20°C.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the D-Arabitol primary stock into a suitable matrix (e.g., analyte-free urine or water). A typical concentration range might be 1-500 µg/mL.
-
Internal Standard (IS) Working Solution: Dilute the D-Arabitol-¹³C₅ primary stock to a final concentration of 50 µg/mL. This concentration may need optimization based on the expected analyte levels in samples.
3. Sample Preparation and Extraction
The following is a general procedure for urine samples. It should be optimized for other biological matrices.
-
Thaw frozen samples (e.g., urine) to room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a clean glass vial.
-
Add 10 µL of the Internal Standard working solution (50 µg/mL D-Arabitol-¹³C₅) to all samples, calibration standards, and quality controls.
-
Vortex briefly.
-
Evaporate the samples to complete dryness under a gentle stream of nitrogen gas at 50-60°C. It is critical to ensure all water is removed.
4. Derivatization (Silylation)
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vials tightly and vortex for 1 minute.
-
Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis. If needed, the sample can be diluted with heptane or ethyl acetate.
5. GC-MS Instrumental Parameters
The following parameters are a starting point and should be optimized for the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | Agilent, Shimadzu, Thermo Fisher or equivalent |
| GC Column | 5%-phenyl-95%-dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min |
| Injector | Split/Splitless, used in Splitless mode for higher sensitivity |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Oven Program | Initial 80°C, hold 2 min; ramp 10°C/min to 300°C; hold 5 min |
| Mass Spectrometer | Quadrupole or Ion Trap MS |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification |
6. Data Analysis and Quantification
-
Identification: The TMS-derivatized D-Arabitol is identified by its characteristic retention time and mass spectrum in full scan mode.
-
Quantification: For quantitative analysis, operate the mass spectrometer in SIM mode. The concentration of D-Arabitol is calculated by constructing a calibration curve. Plot the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Perform a linear regression to determine the concentration in unknown samples.
Table 1: Selected Ions for SIM Analysis of TMS-Derivatized Arabitol
The mass-to-charge ratios (m/z) for D-Arabitol-¹³C₅ are predicted based on a full incorporation of five ¹³C atoms. The exact fragmentation pattern should be confirmed experimentally.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| D-Arabitol (5-TMS) | 217 | 205, 307, 319 |
| D-Arabitol-¹³C₅ (5-TMS) | 221 (Predicted) | 208, 312, 324 (Predicted) |
Note: The fragmentation of TMS derivatives can be complex. The ion m/z 217 is a common and often abundant fragment for polyol-TMS derivatives. The predicted ions for the ¹³C₅-labeled standard assume the fragment contains a certain number of the original carbon atoms.
Expected Performance and Results
The described method, when properly validated, is expected to yield excellent performance characteristics for the quantification of D-Arabitol.
Table 2: Typical Method Performance Characteristics
This data is compiled from similar published methods for sugar and sugar alcohol analysis and represents typical expected values.
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.995 |
| Limit of Quantification (LOQ) | 1 - 10 µg/mL |
| Limit of Detection (LOD) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
The GC-MS method using stable isotope dilution with D-Arabitol-¹³C provides a highly selective, sensitive, and accurate approach for the quantification of D-Arabitol in complex biological matrices. The detailed protocol for sample preparation, derivatization, and instrument analysis serves as a comprehensive guide for researchers. This method is well-suited for applications in clinical diagnostics, particularly for monitoring fungal infections, as well as in metabolic engineering and other life science research areas.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. umu.diva-portal.org [umu.diva-portal.org]
- 4. Gas chromatographic determination of D-arabinitol/L-arabinitol ratios in urine: a potential method for diagnosis of disseminated candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of D-Arabitol-13C in Cell Cultures using LC-MS/MS
Abstract
This application note provides a detailed protocol for the quantification of D-Arabitol and its stable isotope-labeled internal standard, D-Arabitol-13C, in both cell culture media (extracellular) and cell lysates (intracellular). The method utilizes a robust and sensitive Hydrophilic Interaction Liquid Chromatography coupled with tandem Mass Spectrometry (HILIC-MS/MS) approach. This protocol is intended for researchers, scientists, and drug development professionals investigating metabolic pathways, particularly the pentose phosphate pathway (PPP), and cellular responses to various stimuli. All procedural steps, from sample preparation to data analysis, are outlined to ensure reproducibility and accuracy.
Introduction
D-Arabitol is a five-carbon sugar alcohol (polyol) that serves as an intermediate in the pentose phosphate pathway (PPP).[1] The PPP is a crucial metabolic route for the synthesis of nucleotides and the production of NADPH, which is essential for maintaining cellular redox balance. In humans, elevated levels of D-Arabitol in body fluids have been associated with certain metabolic disorders, such as ribose-5-phosphate isomerase (RPI) deficiency.[2] D-Arabitol is also a known metabolite produced by various fungi, and its detection can be indicative of fungal infections.[2] The ability to accurately quantify D-Arabitol in cell cultures allows for the investigation of metabolic flux and the effects of therapeutic agents on cellular metabolism.
Stable isotope dilution LC-MS/MS is the gold standard for quantitative bioanalysis due to its high specificity, sensitivity, and accuracy. By using a stable isotope-labeled internal standard, such as this compound, variations during sample preparation and analysis can be effectively normalized, leading to reliable quantification. This application note describes a complete workflow for the sample preparation and LC-MS/MS analysis of D-Arabitol and this compound in cell culture samples.
Experimental
Materials and Reagents
-
D-Arabitol (≥99% purity) (e.g., Sigma-Aldrich, CAS 488-82-4)
-
This compound (Internal Standard, IS) (e.g., MedchemExpress)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ammonium Hydroxide (LC-MS grade)
-
Phosphate Buffered Saline (PBS), ice-cold
-
0.9% NaCl solution, ice-cold
-
Dry ice
-
96-well plates or microcentrifuge tubes
-
Cell scraper
Standard Solutions
2.2.1. Primary Stock Solutions Prepare primary stock solutions of D-Arabitol and this compound in LC-MS grade water at a concentration of 1 mg/mL. Store at -20°C.
2.2.2. Working Standard Solutions Prepare a series of working standard solutions of D-Arabitol by serially diluting the primary stock solution with 50:50 acetonitrile:water. These will be used to construct the calibration curve.
2.2.3. Internal Standard Working Solution Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water. This solution will be added to all calibration standards, quality control samples, and experimental samples.
Sample Preparation
2.3.1. Cell Culture Culture cells to the desired confluency in appropriate multi-well plates (e.g., 6-well or 12-well plates). Ensure sufficient replicates for each experimental condition.
2.3.2. Extracellular Metabolite Extraction (Cell Culture Medium)
-
Aspirate a defined volume (e.g., 200 µL) of the cell culture medium and transfer to a clean microcentrifuge tube.
-
Add a volume of the Internal Standard Working Solution.
-
Add three volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
2.3.3. Intracellular Metabolite Extraction (Cell Lysate)
-
After removing the medium for extracellular analysis, immediately wash the adherent cells twice with ice-cold 0.9% NaCl solution to remove any remaining media components. Aspirate the wash solution completely.
-
Quench metabolism by adding liquid nitrogen directly to the plate for snap-freezing.
-
Add a defined volume of pre-chilled 80% methanol (-80°C) containing the Internal Standard Working Solution to each well.
-
Use a cell scraper to detach the cells into the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
2.4.1. Liquid Chromatography
-
System: UPLC/HPLC system capable of binary gradients.
-
Column: A HILIC column is recommended for retaining polar compounds like arabitol. Examples include an amide-based column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) or a polymer-based amino column.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Ammonium Hydroxide (pH ~10.5). Alkaline conditions have been shown to improve sensitivity for many polar metabolites.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Table 1: Suggested HILIC Gradient
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 |
| 5.0 | 50 |
| 6.0 | 50 |
| 6.1 | 95 |
| 10.0 | 95 |
2.4.2. Mass Spectrometry
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative. In negative ion mode, polyols like arabitol can form adducts with acetate from the mobile phase, leading to sensitive detection of [M+CH3COO]-.
-
Ion Spray Voltage: -4500 V.
-
Source Temperature: 350°C.
-
Multiple Reaction Monitoring (MRM): The specific MRM transitions for D-Arabitol and this compound should be optimized by infusing the pure compounds. Based on the molecular weight of D-Arabitol (152.15 g/mol ) and the common formation of acetate adducts, the following transitions are suggested as a starting point for method development.
Table 2: Suggested MRM Transitions (to be optimized)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| D-Arabitol (Quantifier) | 211.1 ([M+CH3COO]-) | 59.0 | 50 | -32 |
| D-Arabitol (Qualifier) | 211.1 ([M+CH3COO]-) | 89.0 | 50 | -20 |
| This compound (IS) | 212.1 ([M-12C+13C+CH3COO]-) | 59.0 | 50 | -32 |
Note: The exact mass of the 13C-labeled precursor will depend on the number of 13C atoms in the internal standard. The transition provided is for a single 13C label. These parameters, especially collision energy, must be empirically optimized on the specific instrument used.
Data Analysis and Quality Control
Calibration Curve
A calibration curve is generated by plotting the peak area ratio of the D-Arabitol quantifier MRM transition to the this compound internal standard MRM transition against the nominal concentration of the D-Arabitol calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Table 3: Example Calibration Curve Concentrations
| Standard ID | D-Arabitol Concentration (ng/mL) |
| CAL 1 | 1 |
| CAL 2 | 5 |
| CAL 3 | 10 |
| CAL 4 | 50 |
| CAL 5 | 100 |
| CAL 6 | 500 |
| CAL 7 | 1000 |
Quality Control (QC) Samples
QC samples should be prepared at a minimum of three concentration levels (low, medium, and high) and analyzed with each batch of samples to ensure the accuracy and precision of the method.
Table 4: Quality Control Acceptance Criteria
| Parameter | Acceptance Criteria |
| Calibration Curve | |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy of Standards | Within ±15% of nominal (±20% at LLOQ) |
| QC Samples | |
| Intra- and Inter-day Precision (%CV) | ≤ 15% |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% of nominal |
| QC Acceptance | At least 2/3 of QCs must be within acceptance criteria |
Visualizations
Experimental Workflow
Caption: Experimental workflow for D-Arabitol quantification.
D-Arabitol Metabolic Pathway Context
Caption: Simplified overview of D-Arabitol synthesis from the Pentose Phosphate Pathway.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS protocol for the sensitive and selective quantification of this compound in cell culture samples. The use of HILIC for chromatographic separation and stable isotope dilution for quantification ensures a robust and reliable method. This protocol can be readily adapted by researchers in various fields to study the metabolic implications of D-Arabitol in cellular systems. It is recommended that the MRM transitions and chromatographic gradient be optimized for the specific instrumentation available in the user's laboratory to achieve the best performance.
References
Application Notes and Protocols for D-Arabitol-¹³C Tracer Experiments using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for metabolic tracer experiments with ¹³C-labeled D-Arabitol. This powerful technique allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes, offering critical insights in various research and development areas, including drug discovery, metabolic engineering, and the study of metabolic disorders.
Introduction
D-Arabitol is a five-carbon sugar alcohol that can be metabolized by various organisms, including certain yeasts, fungi, and bacteria. It is known to enter central carbon metabolism via the pentose phosphate pathway (PPP), a crucial pathway for generating reductive power (NADPH) and precursors for nucleotide biosynthesis. By using D-Arabitol labeled with the stable isotope carbon-13 (¹³C), researchers can trace the fate of its carbon atoms as they are incorporated into downstream metabolites. NMR spectroscopy is a particularly powerful analytical tool for these studies as it can distinguish and quantify different isotopomers (molecules with the same chemical formula but different isotopic composition), providing detailed information on metabolic pathway activity.[1]
The low natural abundance of ¹³C makes it an excellent tracer, and its incorporation into metabolites can be readily detected and quantified by NMR. While direct ¹³C NMR offers high spectral resolution, its sensitivity can be a limitation.[2] Indirect detection methods, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can provide enhanced sensitivity.[3]
Metabolic Pathway of D-Arabitol
D-Arabitol is typically metabolized by oxidation to a five-carbon ketose, either D-xylulose or D-ribulose. In many microorganisms, D-arabitol dehydrogenase catalyzes the conversion of D-arabitol to D-xylulose. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which is a key intermediate of the pentose phosphate pathway. From here, the carbon skeleton can be rearranged to produce intermediates for glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate), nucleotide synthesis (ribose-5-phosphate), and other biosynthetic pathways.
Experimental Workflow
A typical D-Arabitol-¹³C tracer experiment using NMR involves several key stages, from cell culture and labeling to sample preparation and NMR analysis. The following diagram outlines the general workflow.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for the specific biological system and experimental goals.
Cell Culture and Labeling
This protocol is adapted for microbial cells (e.g., yeast) but can be modified for mammalian cell lines.
-
Cell Growth: Culture the cells in a suitable medium to the desired growth phase (e.g., mid-exponential phase).
-
Harvesting and Washing: Harvest the cells by centrifugation and wash them with a buffer to remove residual medium.
-
Resuspension: Resuspend the cells in a fresh, defined medium lacking a primary carbon source.
-
Tracer Introduction: Initiate the experiment by adding a known concentration of ¹³C-labeled D-Arabitol (e.g., uniformly labeled, [U-¹³C₅]-D-Arabitol) to the cell suspension. The final concentration will depend on the organism's uptake kinetics and should be determined empirically.
-
Incubation: Incubate the cells under controlled conditions (temperature, aeration). Collect samples at various time points to monitor the time course of metabolite labeling.
Metabolic Quenching and Metabolite Extraction
Rapidly halting metabolic activity is crucial for obtaining an accurate snapshot of the metabolome.
-
Quenching: For suspension cultures, rapidly mix a volume of the cell suspension with a cold quenching solution (e.g., 60% methanol at -40°C) to arrest metabolism. For adherent cells, aspirate the medium and immediately add the cold quenching solution.
-
Cell Harvesting: Centrifuge the quenched cell suspension at a low temperature to pellet the cells. For adherent cells, scrape them in the presence of the quenching solution.
-
Extraction: Extract the metabolites using a biphasic solvent system, such as chloroform:methanol:water (1:3:1 v/v/v). This separates polar metabolites (in the aqueous/methanol phase) from lipids (in the chloroform phase).
-
Sample Preparation for NMR: Lyophilize the polar extract to dryness. Reconstitute the dried extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification. Adjust the pH to a standardized value (e.g., 7.0) to ensure consistent chemical shifts.
NMR Data Acquisition and Analysis
-
NMR Spectrometer: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify and quantify the major metabolites.
-
1D ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. While less sensitive, this directly shows the incorporation of ¹³C into different carbon positions of metabolites.
-
2D ¹H-¹³C HSQC: Acquire a two-dimensional HSQC spectrum. This is a sensitive method to detect ¹H nuclei directly attached to ¹³C atoms, providing clear evidence of ¹³C labeling.
-
Data Analysis: Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). Identify metabolites by comparing their chemical shifts and coupling constants to databases (e.g., HMDB, BMRB).
-
Quantification and Fractional Enrichment: Quantify the concentration of labeled and unlabeled metabolites by integrating the corresponding peaks in the ¹H or ¹³C spectra. The fractional enrichment (FE) of a specific carbon position can be calculated as:
FE (%) = (Area of ¹³C-labeled peak) / (Area of ¹³C-labeled peak + Area of ¹²C-unlabeled peak) * 100
For ¹H NMR, this can be determined from the intensity of the ¹³C satellites relative to the central ¹²C peak.
Data Presentation
Quantitative data from D-Arabitol-¹³C tracer experiments should be presented in a clear and organized manner to facilitate interpretation and comparison. The following tables provide examples of how to present such data.
Table 1: ¹³C Fractional Enrichment in Key Metabolites Over Time
This table shows the percentage of ¹³C enrichment in specific carbon positions of downstream metabolites at different time points after the introduction of [U-¹³C₅]-D-Arabitol.
| Time (minutes) | D-Xylulose-5-P (C2) | Ribose-5-P (C1) | Fructose-6-P (C1) | Fructose-6-P (C2) |
| 5 | 15.2 ± 1.8 | 5.1 ± 0.6 | 2.3 ± 0.3 | 4.8 ± 0.5 |
| 15 | 45.8 ± 3.5 | 20.3 ± 2.1 | 10.1 ± 1.2 | 18.9 ± 2.0 |
| 30 | 70.1 ± 5.2 | 42.6 ± 4.0 | 25.7 ± 2.5 | 39.5 ± 3.8 |
| 60 | 85.3 ± 6.1 | 65.9 ± 5.5 | 48.9 ± 4.2 | 60.1 ± 5.1 |
Values are presented as mean ± standard deviation (n=3). Data is illustrative and will vary based on the experimental system.
Table 2: Metabolic Flux Ratios Calculated from Isotopomer Analysis
Analysis of the distribution of ¹³C isotopomers can be used to calculate the relative fluxes through different metabolic pathways.
| Flux Ratio | Description | Value |
| PPP / Glycolysis | Relative flux through the pentose phosphate pathway versus glycolysis | 0.35 ± 0.04 |
| Anaplerosis / TCA Cycle | Contribution of anaplerotic pathways to the TCA cycle pool | 0.15 ± 0.02 |
Values are presented as mean ± standard deviation (n=3). Data is illustrative and requires metabolic flux analysis software for calculation.
Conclusion
NMR spectroscopy, in conjunction with ¹³C-labeled D-Arabitol, provides a robust platform for investigating the pentose phosphate pathway and connected metabolic networks. The detailed protocols and data presentation guidelines outlined in these application notes offer a framework for researchers to design and execute informative tracer experiments. The insights gained from such studies are invaluable for understanding cellular metabolism in health and disease and for the development of novel therapeutic strategies.
References
- 1. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 3. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing D-Arabitol-13C as an Internal Standard for Accurate Quantification by Mass Spectrometry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of mass spectrometry-based quantitative analysis, particularly in metabolomics and clinical diagnostics, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. These standards are crucial for correcting variations that can occur during sample preparation, chromatography, and ionization in the mass spectrometer. D-Arabitol-13C, a stable isotope-labeled version of the naturally occurring sugar alcohol D-arabitol, serves as an ideal internal standard for the quantification of endogenous arabitol and other related polyols in biological matrices. This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) applications.
The principle of stable isotope dilution mass spectrometry relies on the addition of a known quantity of the isotopically labeled standard to the sample at the earliest stage of preparation.[1] The labeled standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C).[1] This allows it to be distinguished by the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to that of the labeled internal standard, precise quantification can be achieved, as any sample loss or matrix effects will affect both the analyte and the internal standard equally.[2][3]
Applications of this compound Internal Standard
This compound is particularly valuable in a range of research and clinical applications, including:
-
Metabolomics: For the accurate quantification of arabitol and other pentitols in studies of metabolic pathways, such as the pentose phosphate pathway.
-
Clinical Diagnostics: In the diagnosis and monitoring of inborn errors of metabolism and infectious diseases. For instance, elevated levels of D-arabitol in urine can be a marker for certain fungal infections like candidiasis.[4]
-
Food and Nutrition Science: For the quantification of sugar alcohols in food products.
Experimental Protocols
This section provides detailed protocols for the quantification of arabitol in biological samples, specifically human urine, using this compound as an internal standard with both LC-MS/MS and GC-MS.
Protocol 1: Quantification of Arabitol in Human Urine by LC-MS/MS
This protocol is adapted from methodologies for the analysis of polyols in urine.
1. Materials and Reagents
-
This compound (e.g., [1,2-¹³C₂]D-arabitol)
-
D-Arabitol (unlabeled standard)
-
Ultrapure water
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Mixed-bed ion-exchange resin (e.g., Amberlite MB3)
-
Human urine samples
-
Microcentrifuge tubes
-
LC-MS vials
2. Sample Preparation
-
Thaw Samples: Thaw frozen urine samples at room temperature.
-
Spike with Internal Standard: Add a known concentration of this compound solution to each urine sample. The final concentration of the internal standard should be chosen based on the expected concentration range of endogenous arabitol.
-
Desalting (Ion Exchange):
-
To 100 µL of the spiked urine sample, add 200 µL of ultrapure water.
-
Add approximately 20 mg of mixed-bed ion-exchange resin.
-
Vortex for 10 minutes.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Carefully collect the supernatant for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: An aminopropyl-silica column (e.g., for hydrophilic interaction liquid chromatography - HILIC) or a suitable carbohydrate analysis column (e.g., Aminex HPX-87C for isomer separation).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium formate in water with 0.1% formic acid
-
Gradient: A suitable gradient to separate arabitol from other isomers and matrix components. For example, starting with a high percentage of mobile phase A and gradually increasing mobile phase B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
D-Arabitol (unlabeled): Precursor ion [M-H]⁻ → Product ion (e.g., monitor characteristic fragments)
-
This compound (labeled): Precursor ion [M-H]⁻ → Product ion (the mass of the precursor and product ions will be shifted according to the number of ¹³C labels)
-
-
Optimization: Cone voltage and collision energy should be optimized for each transition to achieve maximum sensitivity.
-
4. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of unlabeled D-arabitol. Process these standards in the same way as the samples.
-
Ratio Calculation: For each standard and sample, calculate the peak area ratio of the unlabeled D-arabitol to the this compound internal standard.
-
Quantification: Plot the peak area ratio against the concentration of the unlabeled D-arabitol standards to generate a calibration curve. Use the linear regression equation of the calibration curve to determine the concentration of D-arabitol in the unknown samples.
Protocol 2: Quantification of Arabitol in Human Urine by GC-MS
This protocol involves a derivatization step to make the polar arabitol volatile for GC-MS analysis.
1. Materials and Reagents
-
This compound (e.g., [U-¹³C₅]D-arabitol)
-
D-Arabitol (unlabeled standard)
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Human urine samples
-
GC-MS vials with inserts
2. Sample Preparation and Derivatization
-
Thaw Samples and Spike: Thaw urine samples and spike with a known amount of this compound.
-
Drying: Transfer an aliquot (e.g., 100 µL) of the spiked urine to a microcentrifuge tube and dry completely under a stream of nitrogen or in a vacuum concentrator.
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.
-
Vortex for 1 minute and incubate at 37 °C for 90 minutes.
-
-
Silylation:
-
Add 70 µL of MSTFA to the mixture.
-
Vortex for 1 minute and incubate at 37 °C for 30 minutes.
-
After incubation, allow the reaction to proceed for at least 2 hours at room temperature before analysis.
-
-
Transfer: Transfer the derivatized sample to a GC-MS vial with an insert.
3. GC-MS Analysis
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 70 °C, hold for 4 minutes, then ramp up to 310 °C at 5 °C/min, and hold for 10 minutes.
-
Injection Volume: 1 µL (in split or splitless mode, depending on concentration).
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both derivatized D-arabitol and this compound.
-
Transfer Line Temperature: 280 °C
-
4. Data Analysis and Quantification
The data analysis and quantification steps are analogous to the LC-MS/MS protocol, involving the creation of a calibration curve based on the peak area ratios of the analyte to the internal standard.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of arabitol and related compounds using mass spectrometry. The exact values will depend on the specific instrumentation and experimental conditions.
Table 1: LC-MS/MS Method Performance for Arabitol Analysis
| Parameter | Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 - 5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 - 15 µg/mL |
| Precision (RSD%) | < 5% |
| Recovery (%) | 87 - 110% |
Table 2: GC-MS Method Performance for Arabitol Analysis
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 µmol/L |
| Reproducibility (RSD%) | < 10% |
| Accuracy (Bias%) | < 6% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative mass spectrometry experiment.
Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.
Principle of Isotope Dilution
The following diagram illustrates the logical relationship in the principle of isotope dilution mass spectrometry.
Caption: The core principle of quantification using an internal standard in mass spectrometry.
References
- 1. 13C Labeled internal standards | LIBIOS [libios.fr]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatographic determination of D-/L-arabinitol ratio in healthy Polish children - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stable Isotope Tracing with D-Arabitol-¹³C
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for conducting stable isotope tracing experiments using D-Arabitol-¹³C. It includes comprehensive protocols for cell culture, metabolite extraction, and analysis by mass spectrometry, as well as guidance on data interpretation.
Introduction
Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify metabolic fluxes within a biological system. By introducing a substrate labeled with a stable isotope, such as ¹³C, researchers can track the transformation of the substrate into downstream metabolites. D-Arabitol, a five-carbon sugar alcohol, is a metabolite that can enter central carbon metabolism, primarily through the pentose phosphate pathway (PPP). Using D-Arabitol-¹³C as a tracer can provide valuable insights into the activity of the PPP and connected pathways, which are often dysregulated in diseases such as cancer and inborn errors of metabolism.
These application notes provide a step-by-step guide for utilizing D-Arabitol-¹³C in stable isotope tracing studies, from initial cell culture to final data analysis.
Metabolic Pathway of D-Arabitol
D-Arabitol is catabolized by entering the pentose phosphate pathway. The pathway involves the conversion of D-Arabitol to D-Xylulose-5-phosphate, a key intermediate of the non-oxidative branch of the PPP. The ¹³C label from D-Arabitol-¹³C will be incorporated into various metabolites within the PPP, glycolysis, and the TCA cycle.
Caption: Metabolic fate of D-Arabitol-¹³C via the Pentose Phosphate Pathway.
Experimental Workflow
A typical stable isotope tracing experiment involves several key stages, from cell culture and isotope labeling to sample preparation and analysis. The following diagram outlines the general workflow for a D-Arabitol-¹³C tracing experiment.
Caption: General experimental workflow for D-Arabitol-¹³C stable isotope tracing.
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
Materials:
-
Cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
D-Arabitol-¹³C (isotopic purity >98%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 50-70% confluency at the time of the experiment.
-
Standard Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with dialyzed FBS, antibiotics, and the desired concentration of D-Arabitol-¹³³C (typically in the range of the endogenous substrate concentration).
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove the old medium.
-
Labeling: Add the pre-warmed labeling medium to the cells and incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. It is crucial to reach an isotopic steady state for metabolic flux analysis.
Protocol 2: Metabolite Extraction
Materials:
-
Ice-cold 80% Methanol (HPLC grade)
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS. Immediately add ice-cold 80% methanol to the cells.
-
Scraping: Place the culture dish on ice and scrape the cells in the presence of the cold methanol.
-
Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heat.
-
Storage: Store the dried metabolite pellets at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
Materials:
-
Dried metabolite extract
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
High-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of a mixture of mobile phases (e.g., 50:50 A:B).
-
LC Separation: Inject the sample onto the HILIC column. A typical gradient might be:
-
0-2 min: 95% B
-
2-12 min: Linear gradient to 5% B
-
12-15 min: Hold at 5% B
-
15-16 min: Linear gradient to 95% B
-
16-20 min: Hold at 95% B (re-equilibration)
-
-
MS Analysis: Operate the mass spectrometer in negative ion mode with a full scan range of m/z 70-1000. Use a resolution of at least 70,000 to resolve isotopologues.
-
Data Acquisition: Acquire data in both full scan mode to determine the isotopologue distribution and in MS/MS mode to confirm the identity of metabolites.
Data Presentation
The primary data from a stable isotope tracing experiment is the mass isotopologue distribution (MID) of labeled metabolites. This data can be presented in a tabular format to show the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M+0 represents the unlabeled metabolite and M+n represents the metabolite with 'n' ¹³C atoms.
Table 1: Representative Mass Isotopologue Distribution of Key Metabolites after 24h Labeling with D-Arabitol-5-¹³C
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| D-Xylulose-5-phosphate | 0.05 | 0.08 | 0.12 | 0.15 | 0.20 | 0.40 |
| Ribose-5-phosphate | 0.10 | 0.15 | 0.20 | 0.25 | 0.20 | 0.10 |
| Sedoheptulose-7-phosphate | 0.20 | 0.25 | 0.30 | 0.15 | 0.05 | 0.05 |
| Fructose-6-phosphate | 0.30 | 0.35 | 0.20 | 0.10 | 0.03 | 0.02 |
| Glyceraldehyde-3-phosphate | 0.40 | 0.45 | 0.10 | 0.05 | 0.00 | 0.00 |
| Lactate | 0.60 | 0.30 | 0.08 | 0.02 | 0.00 | 0.00 |
| Citrate | 0.75 | 0.15 | 0.07 | 0.02 | 0.01 | 0.00 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results will vary depending on the cell type, experimental conditions, and the specific isomer of D-Arabitol-¹³C used.
Data Analysis and Interpretation
The analysis of MID data can reveal the relative contribution of D-Arabitol-¹³C to various metabolic pathways. For instance, a high enrichment of ¹³C in PPP intermediates like Ribose-5-phosphate and Sedoheptulose-7-phosphate would indicate significant flux through this pathway. The labeling pattern in downstream metabolites such as lactate and citrate can provide information on the interplay between the PPP, glycolysis, and the TCA cycle.
For a more quantitative analysis, the MID data can be used as an input for metabolic flux analysis (MFA) software (e.g., INCA, Metran). MFA uses computational models of metabolic networks to estimate intracellular reaction rates (fluxes) that are consistent with the experimental data.
Conclusion
Stable isotope tracing with D-Arabitol-¹³C is a valuable tool for investigating the pentose phosphate pathway and its connections to central carbon metabolism. The protocols and guidelines presented in these application notes provide a comprehensive framework for designing and executing these experiments, enabling researchers to gain deeper insights into cellular metabolism in health and disease.
Illuminating Metabolic Pathways: Applications of D-Arabitol-¹³C in Metabolic Engineering
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol
Introduction
D-Arabitol, a five-carbon sugar alcohol, serves as a carbon source for various microorganisms and is a key intermediate in the pentose phosphate pathway (PPP). In the field of metabolic engineering, understanding the flux through these pathways is critical for optimizing the production of biofuels, biochemicals, and pharmaceuticals. D-Arabitol-¹³C is a stable isotope-labeled tracer that enables researchers to quantitatively track the metabolic fate of arabitol, providing invaluable insights into cellular metabolism. This document provides detailed application notes and protocols for the use of D-Arabitol-¹³C in metabolic engineering studies.
The primary application of D-Arabitol-¹³C lies in ¹³C-Metabolic Flux Analysis (¹³C-MFA) , a powerful technique to elucidate in vivo metabolic pathway activities. By introducing ¹³C-labeled D-arabitol to a biological system and analyzing the isotopic enrichment in downstream metabolites, researchers can quantify the rates of intracellular reactions. This allows for the identification of metabolic bottlenecks, the characterization of engineered strains, and the elucidation of complex regulatory networks.
Key Applications
-
Elucidation of D-Arabitol Catabolic Pathways: Tracing the flow of ¹³C from D-arabitol through various metabolic intermediates can confirm and quantify the activity of different assimilation routes. For instance, it can distinguish between pathways that enter the pentose phosphate pathway at the level of D-xylulose-5-phosphate (Xu5P) or D-ribulose-5-phosphate (Ru5P).
-
Quantification of Pentose Phosphate Pathway (PPP) Flux: D-arabitol is a direct precursor to the PPP. Using D-Arabitol-¹³C allows for precise measurement of the flux through both the oxidative and non-oxidative branches of the PPP, which is crucial for understanding the production of NADPH and biosynthetic precursors.
-
Characterization of Engineered Microorganisms: Metabolic engineering strategies aimed at improving the production of a target compound often involve modifications to central carbon metabolism. D-Arabitol-¹³C can be used to assess the impact of these genetic modifications on metabolic fluxes, verifying the intended changes and revealing any unintended metabolic rerouting.
-
Understanding Metabolic Regulation: The metabolism of D-arabitol is tightly regulated in many microorganisms. ¹³C-MFA can be coupled with transcriptomic and proteomic analyses to build comprehensive models of how metabolic fluxes are controlled in response to the availability of D-arabitol.
Data Presentation
The following tables summarize quantitative data from studies involving D-arabitol metabolism and production, providing a baseline for comparison in metabolic engineering experiments.
Table 1: Growth and Substrate Utilization of Bacillus methanolicus MGA3 on D-Arabitol and D-Mannitol [1]
| Parameter | D-Arabitol | D-Mannitol |
| Growth Rate (h⁻¹) | 0.20 ± 0.01 | 0.37 ± 0.01 |
| Substrate Consumption Rate (mmol gCDW⁻¹ h⁻¹) | 5.7 ± 0.1 | 7.4 ± 0.5 |
| Biomass Yield (gCDW g⁻¹) | 0.24 ± 0.01 | 0.28 ± 0.01 |
| Carbon Normalized Biomass Yield (gCDW g carbon⁻¹) | 0.60 ± 0.02 | 0.70 ± 0.02 |
Table 2: D-Arabitol Production in Metabolically Engineered Yeast
| Engineered Strain | Parent Strain | Carbon Source | D-Arabitol Titer (g/L) | Productivity (g/L/h) | Reference |
| Recombinant Zygosaccharomyces rouxii | Wild-type Z. rouxii | Glucose | 137.36 | 0.64 | [2] |
| Engineered Zygosaccharomyces rouxii ZR-5A | Wild-type Z. rouxii | Glucose | 149.10 | 1.04 | [3] |
Signaling Pathways and Regulatory Networks
The catabolism of D-arabitol is under strict transcriptional control in many bacteria. Understanding these regulatory networks is crucial for metabolic engineering efforts aimed at optimizing D-arabitol utilization or the production of arabitol-derived compounds.
In Corynebacterium glutamicum, the transcriptional regulator AtlR plays a key role in controlling the expression of genes involved in D-arabitol metabolism. The genes for the ribitol transporter (rbtT), mannitol-2-dehydrogenase (mtlD), and xylulokinase (xylB) are organized in operons and are derepressed by AtlR in the presence of D-arabitol[4][5].
Similarly, in Bacillus methanolicus, a gene cluster responsible for D-arabitol utilization is significantly upregulated during growth on arabitol. This cluster includes genes for a putative phosphotransferase system (PTS) for arabitol uptake (atlABC) and an arabitol phosphate dehydrogenase (atlD), which are co-transcribed as an operon.
Experimental Protocols
Protocol 1: ¹³C-Metabolic Flux Analysis using D-Arabitol-¹³C
This protocol outlines the general workflow for a ¹³C-MFA experiment using D-Arabitol-¹³C as the tracer to investigate central carbon metabolism in a microbial culture.
1. Experimental Design and Isotopic Labeling
-
Tracer Selection: Choose a specifically labeled D-Arabitol-¹³C isomer based on the metabolic pathway of interest. For general PPP flux analysis, uniformly labeled [U-¹³C₅]-D-Arabitol is a good starting point.
-
Culture Conditions: Grow the microbial strain in a chemically defined minimal medium with D-arabitol as the sole carbon source. Ensure the culture reaches a metabolic and isotopic steady state. This is typically achieved by growing the cells for several generations in the presence of the labeled substrate.
-
Parallel Labeling (Optional but Recommended): For more precise flux estimations, perform parallel labeling experiments with different ¹³C-labeled substrates (e.g., [1,2-¹³C₂]-glucose).
2. Cell Harvesting and Metabolite Extraction
-
Rapid Quenching: To halt metabolic activity instantaneously, rapidly quench the cell culture. A common method is to transfer a known volume of the culture into a quenching solution (e.g., cold methanol at -20°C to -40°C).
-
Cell Lysis and Metabolite Extraction: Centrifuge the quenched cell suspension to pellet the cells. Resuspend the cell pellet in an extraction solvent (e.g., a mixture of methanol, chloroform, and water) to lyse the cells and extract intracellular metabolites.
-
Phase Separation: Separate the polar (containing sugar phosphates and amino acids) and non-polar (containing lipids) metabolite fractions by centrifugation.
3. Sample Preparation for Mass Spectrometry (MS) Analysis
-
Hydrolysis of Proteinogenic Amino Acids: For analysis of carbon labeling in proteinogenic amino acids, hydrolyze the protein pellet (e.g., using 6 M HCl at 100°C for 24 hours).
-
Derivatization: To improve the volatility and thermal stability of polar metabolites for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, perform derivatization. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Reconstitution: After derivatization and drying, reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.
4. Mass Spectrometry Analysis
-
Instrumentation: Use a GC-MS system equipped with a suitable column (e.g., a DB-5 type column) for the separation of derivatized metabolites.
-
Data Acquisition: Acquire mass spectra in full scan mode or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions of the target metabolites.
5. Data Analysis and Flux Calculation
-
Mass Isotopomer Distribution (MID) Determination: Correct the raw MS data for the natural abundance of isotopes to determine the fractional abundance of each mass isotopomer for each metabolite.
-
Metabolic Modeling: Use a stoichiometric model of the organism's central carbon metabolism.
-
Flux Estimation: Employ specialized software (e.g., INCA, Metran, FiatFlux) to estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs simulated by the metabolic model.
Protocol 2: Analysis of Isotopic Enrichment in Pentose Phosphate Pathway Intermediates
This protocol focuses on the targeted analysis of PPP intermediates following labeling with D-Arabitol-¹³C.
1. Sample Preparation
-
Follow steps 1 and 2 from Protocol 1 to obtain polar metabolite extracts.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: Use a high-resolution LC-MS/MS system for the analysis of sugar phosphates, as they are often difficult to separate and analyze by GC-MS. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of these polar compounds.
-
Data Acquisition: Acquire data in full scan mode to identify the different isotopologues of PPP intermediates such as ribose-5-phosphate, xylulose-5-phosphate, and sedoheptulose-7-phosphate.
3. Data Analysis
-
Peak Integration and Isotopic Correction: Integrate the peak areas for each isotopologue and correct for the natural abundance of ¹³C to determine the isotopic enrichment.
-
Pathway Activity Assessment: The labeling pattern of the PPP intermediates will provide direct evidence of the metabolic fate of the ¹³C from D-arabitol. For example, if [1-¹³C]-D-Arabitol is used, the position of the label in the PPP intermediates can reveal the relative activities of the transketolase and transaldolase reactions.
Conclusion
D-Arabitol-¹³C is a versatile and powerful tool for metabolic engineers. Its application in ¹³C-MFA provides a quantitative understanding of cellular metabolism that is essential for the rational design and optimization of microbial cell factories. The protocols and information provided herein serve as a guide for researchers to effectively utilize D-Arabitol-¹³C in their metabolic engineering endeavors, ultimately accelerating the development of novel biotechnological processes.
References
- 1. Frontiers | Characterization of D-Arabitol as Newly Discovered Carbon Source of Bacillus methanolicus [frontiersin.org]
- 2. 13C n.m.r. isotopomer and computer-simulation studies of the non-oxidative pentose phosphate pathway of human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Arabitol metabolism of Corynebacterium glutamicum and its regulation by AtlR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring Pentose Phosphate Pathway Flux with ¹³C-Labeled Tracers
The pentose phosphate pathway (PPP) is a fundamental metabolic pathway crucial for generating NADPH, which provides reducing power for biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis.[1][2][3] Quantifying the flux through the PPP is essential for understanding cellular physiology in various contexts, including disease and drug development. Stable isotope tracing, particularly with ¹³C-labeled substrates, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, offers a powerful method for elucidating metabolic fluxes.[4][5] While various tracers can be employed, ¹³C-labeled glucose isotopomers are the most established and widely used for interrogating the PPP.
This application note provides a detailed overview of the principles and methodologies for measuring PPP flux using ¹³C-labeled tracers, with a focus on commonly used glucose tracers. While the use of D-Arabitol-¹³C is a topic of interest, there is currently a lack of established and published protocols for its application in comprehensive metabolic flux analysis. Therefore, this guide will focus on validated methods and discuss the potential for alternative tracers.
Principle of ¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a technique that quantifies metabolic reaction rates (fluxes) by tracking the incorporation of ¹³C atoms from a labeled substrate into downstream metabolites. The workflow involves culturing cells or tissues in the presence of a ¹³C-labeled substrate, followed by the extraction of metabolites and analysis of their mass isotopomer distributions (MIDs) by MS or NMR. These MIDs are then used in a computational model of cellular metabolism to estimate intracellular fluxes.
The choice of tracer is critical for accurately determining PPP flux. Different ¹³C-glucose isotopomers provide distinct labeling patterns in downstream metabolites, which can be leveraged to resolve the relative activities of glycolysis and the PPP.
Visualization of Key Pathways and Workflows
Pentose Phosphate Pathway and Glycolysis
Caption: Interconnection of Glycolysis and the Pentose Phosphate Pathway.
General Experimental Workflow for ¹³C-MFA
Caption: Key steps in a ¹³C-Metabolic Flux Analysis experiment.
Data on Common ¹³C-Glucose Tracers for PPP Flux Analysis
The selection of a ¹³C-labeled glucose tracer is a critical step in designing a metabolic flux analysis experiment. Different tracers offer varying sensitivities for different pathways. The following table summarizes the utility of commonly used ¹³C-glucose tracers for assessing PPP flux.
| ¹³C-Tracer | Principle of PPP Flux Detection | Advantages | Disadvantages |
| [1,2-¹³C₂]glucose | Glycolysis produces [2,3-¹³C₂]lactate, while the PPP generates [3-¹³C₁]lactate. The ratio of these isotopomers informs the relative flux. | Well-established with extensive literature. Provides good precision for glycolysis and PPP flux estimates. | The [3-¹³C₁]lactate signal from the PPP can be difficult to distinguish from the natural ¹³C abundance, requiring careful correction. |
| [2,3-¹³C₂]glucose | Glycolysis results in [1,2-¹³C₂]lactate, whereas the PPP exclusively produces [2,3-¹³C₂]lactate after carbon rearrangement. | The PPP-derived lactate isotopomer is distinct and does not require correction for natural abundance, simplifying analysis. | A relatively novel tracer with less extensive documentation compared to [1,2-¹³C₂]glucose. |
| [U-¹³C]glucose | In a 1:1 mixture with unlabeled glucose, the PPP generates unique fructose-6-phosphate and glyceraldehyde-3-phosphate isotopomers that are not formed through glycolysis alone. | Provides a comprehensive overview of central carbon metabolism, including the TCA cycle. | When used as a pure tracer (100% [U-¹³C]), it does not provide information on the PPP branch point. |
Experimental Protocols
Protocol 1: Measuring PPP Flux using [1,2-¹³C₂]glucose and GC-MS
This protocol outlines a general procedure for conducting a ¹³C-MFA experiment with adherent mammalian cells.
Materials:
-
Cell culture medium (e.g., DMEM) lacking glucose
-
[1,2-¹³C₂]glucose
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cold methanol (-80°C)
-
Milli-Q water
-
Chloroform
-
GC-MS system
Procedure:
-
Cell Seeding and Culture:
-
Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Culture cells in standard glucose-containing medium until they reach the desired confluency (typically 70-80%).
-
-
Isotopic Labeling:
-
Prepare the labeling medium by supplementing glucose-free DMEM with 10% dFBS and the desired concentration of [1,2-¹³C₂]glucose (e.g., 10 mM).
-
Remove the standard medium, wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells and incubate for a duration sufficient to reach isotopic steady-state. This time should be determined empirically but is often between 8 and 24 hours.
-
-
Metabolite Quenching and Extraction:
-
To rapidly halt metabolism, aspirate the labeling medium and immediately wash the cells with ice-cold PBS.
-
Add a pre-chilled (-80°C) extraction solvent, such as 80% methanol, to the cells.
-
Incubate at -80°C for at least 15 minutes.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization for GC-MS Analysis:
-
The dried metabolite extracts must be derivatized to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.
-
Add methoxyamine hydrochloride in pyridine to the dried extract, vortex, and incubate (e.g., 90 minutes at 30°C).
-
Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate (e.g., 30 minutes at 37°C).
-
-
GC-MS Analysis:
-
Analyze the derivatized samples on a GC-MS system. The instrument settings (e.g., temperature gradient, flow rate) should be optimized for the separation and detection of lactate and other target metabolites.
-
Collect mass spectra in full scan mode to determine the mass isotopomer distributions of lactate.
-
-
Data Analysis:
-
Correct the raw mass isotopomer distributions for the natural abundance of ¹³C and other isotopes.
-
Use the corrected data as input for a metabolic flux analysis software package (e.g., INCA, Metran) to calculate the flux through the PPP relative to glycolysis.
-
Discussion on Alternative Tracers: D-Arabitol-¹³C
The use of ¹³C-labeled sugar alcohols like arabitol or ribitol as tracers for PPP flux is an area of potential interest but is not well-established in the current literature.
Theoretical Considerations for D-Arabitol-¹³C:
-
Metabolic Entry Point: D-Arabitol can be converted to D-xylulose, which can then be phosphorylated to D-xylulose-5-phosphate, an intermediate in the non-oxidative branch of the PPP. Therefore, a ¹³C label on arabitol could theoretically trace the activity of the non-oxidative PPP.
-
Challenges and Limitations:
-
Limited Scope: Unlike glucose, which provides a global view of central carbon metabolism, arabitol would likely only inform on pathways directly involving its metabolism.
-
Lack of Established Protocols: There is a scarcity of published research using arabitol or even the more closely related ribitol for comprehensive metabolic flux analysis, making experimental design and data interpretation challenging.
-
Cellular Uptake and Metabolism: The extent to which different cell types can take up and metabolize arabitol would need to be characterized before it could be used as a reliable tracer.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the pentose phosphate pathway using [2, 3-13 C2 ]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
Application Notes and Protocols for D-Arabitol-13C in the Diagnosis of Candidiasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invasive candidiasis, a serious fungal infection primarily caused by Candida species, presents a significant diagnostic challenge, often leading to delays in treatment and increased mortality. The detection of D-arabitol, a five-carbon sugar alcohol produced by most pathogenic Candida species, has emerged as a valuable biomarker for early and accurate diagnosis.[1][2][3][4] The use of isotopically labeled D-Arabitol, specifically D-Arabitol-13C, as an internal standard in analytical methods enhances the precision and reliability of quantifying endogenous D-arabitol levels in clinical samples. These application notes provide a comprehensive overview of the clinical applications of D-arabitol detection, detailed experimental protocols, and relevant metabolic pathways.
D-arabitol is a metabolite produced by most pathogenic Candida species.[1] Its concentration in bodily fluids like serum and urine can indicate an overgrowth of Candida. In healthy individuals, D-arabitol is present in low concentrations. However, in patients with invasive candidiasis, its levels are significantly elevated. The measurement of D-arabitol can be particularly useful in immunocompromised patients who are at a higher risk for invasive fungal infections.
Data Presentation
The following tables summarize the quantitative data for various diagnostic parameters related to D-arabitol in the diagnosis of candidiasis.
Table 1: Diagnostic Cut-off Values for D-Arabitol in Serum
| Parameter | Cut-off Value | Patient Population | Reference |
| D-Arabitol Concentration | > 1.0 µg/mL | Cancer patients with invasive candidiasis | |
| D-Arabitol/Creatinine (DA/Cr) Ratio | ≥ 4.0 µmol/L per mg/dL | High-risk cancer patients | |
| D-Arabitol/Creatinine (DA/Cr) Ratio | ≥ 3.9 µM/mg/dL | Unselected patients with Candida fungemia |
Table 2: Diagnostic Cut-off Values for D-Arabitol in Urine
| Parameter | Cut-off Value | Patient Population | Reference |
| D-Arabitol/L-Arabitol (DA/LA) Ratio | > 4.8 | Newborn infants in neonatal intensive care units | |
| D-Arabitol/L-Arabitol (DA/LA) Ratio | up to 19.0 | Patient with disseminated candidiasis |
Experimental Protocols
Protocol 1: Quantification of D-Arabitol in Serum using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an Internal Standard
Objective: To accurately measure the concentration of D-arabitol in human serum.
Materials:
-
Serum sample
-
This compound internal standard solution
-
Acetone, ice-cold
-
Internal standard (e.g., erythritol or 2-deoxy-galactitol)
-
Derivatizing agent (e.g., trifluoroacetic anhydride)
-
Organic solvent (e.g., ethyl acetate)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
To 100 µL of serum, add a known amount of this compound internal standard.
-
Deproteinize the sample by adding 400 µL of ice-cold acetone.
-
Vortex the mixture and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
-
Extraction:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Add the derivatizing agent (e.g., trifluoroacetic anhydride) to the dried residue.
-
Incubate at a specified temperature and time to form a volatile derivative of arabitol.
-
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in an appropriate organic solvent.
-
Inject an aliquot of the sample into the GC-MS system.
-
The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the D-arabitol and this compound based on their mass-to-charge ratios.
-
-
Quantification:
-
The concentration of D-arabitol in the original sample is calculated by comparing the peak area of endogenous D-arabitol to the peak area of the this compound internal standard.
-
Protocol 2: Determination of Urine D-Arabitol/L-Arabitol (DA/LA) Ratio by Gas Chromatography (GC)
Objective: To determine the ratio of D-arabitol to L-arabitol in urine samples for the diagnosis of invasive candidiasis.
Materials:
-
Urine sample
-
Filter paper (for sample collection from infants)
-
Extraction solvents
-
Trifluoroacetic anhydride (derivatizing agent)
-
Gas chromatograph with a chiral stationary phase column and an electron-capture detector
Procedure:
-
Sample Collection and Preparation:
-
Collect a urine sample. For infants, urine can be collected on filter paper.
-
Filter the urine sample to remove particulate matter.
-
Dilute the sample as required.
-
-
Purification:
-
Perform a series of extractions to purify the arabitol isomers from other urine components.
-
-
Evaporation and Derivatization:
-
Evaporate the purified extract to dryness.
-
Treat the residue with trifluoroacetic anhydride to form volatile derivatives.
-
-
Gas Chromatography:
-
Inject the derivatized sample onto a gas chromatograph equipped with a chiral stationary phase column. This specialized column is capable of separating the D- and L-isomers of arabitol.
-
An electron-capture detector is used to register the separated derivatives.
-
-
Ratio Calculation:
-
The peak areas corresponding to the D- and L-arabinitol derivatives are measured.
-
The DA/LA ratio is calculated by dividing the peak area of D-arabinitol by the peak area of L-arabinitol. A significantly elevated ratio is indicative of invasive candidiasis.
-
Signaling Pathways and Workflows
D-Arabitol Biosynthesis Pathway in Candida albicans
Candida albicans synthesizes D-arabitol from the pentose phosphate pathway intermediate, D-ribulose-5-phosphate. This metabolic pathway is a key target for understanding the pathogenesis of candidiasis and for the development of diagnostic markers.
Caption: Biosynthesis of D-Arabitol in Candida albicans.
Experimental Workflow for Candidiasis Diagnosis using D-Arabitol Analysis
The following workflow outlines the key steps involved in the diagnosis of candidiasis using D-arabitol as a biomarker, from sample collection to clinical interpretation.
Caption: Diagnostic workflow for candidiasis using D-arabitol.
Conclusion
The quantification of D-arabitol, particularly with the use of this compound as an internal standard for enhanced accuracy, provides a sensitive and early diagnostic tool for invasive candidiasis. This biomarker can be detected in both serum and urine, and its levels can precede positive blood cultures by several days to weeks, allowing for earlier initiation of antifungal therapy. Furthermore, monitoring D-arabitol levels can aid in assessing the therapeutic response to treatment. The protocols and workflows outlined in these notes offer a framework for researchers and clinicians to implement D-arabitol analysis in their diagnostic and drug development endeavors.
References
Troubleshooting & Optimization
Technical Support Center: D-Arabitol-¹³C Metabolic Flux Analysis
Welcome to the technical support center for D-Arabitol-¹³C Metabolic Flux Analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the experimental and computational aspects of D-Arabitol-¹³C MFA.
Frequently Asked Questions (FAQs)
Q1: What are the key metabolic pathways involved in D-Arabitol metabolism that I need to consider for my ¹³C-MFA model?
A1: D-Arabitol metabolism is intricately linked to the Pentose Phosphate Pathway (PPP). In many yeasts and fungi, D-Arabitol is synthesized from the PPP intermediate D-ribulose-5-phosphate.[1][2] Conversely, the catabolism of D-Arabitol often proceeds via its conversion to D-ribulose or D-xylulose, which then enter the PPP. Therefore, a robust metabolic model for a D-Arabitol-¹³C MFA experiment must include a detailed representation of the PPP, including both the oxidative and non-oxidative branches, as well as glycolysis and the TCA cycle.[3]
Q2: How do I choose the optimal ¹³C-labeled D-Arabitol tracer for my experiment?
A2: The choice of a ¹³C-labeled tracer is critical for the precision of flux estimates. While universally optimal tracers do not exist, for probing the PPP, which is central to D-Arabitol metabolism, tracers that introduce asymmetric labeling are often preferred. For example, analogous to using [1,2-¹³C₂]glucose for glycolysis and the PPP, a specifically labeled D-Arabitol tracer can provide more informative labeling patterns than a uniformly labeled one. The optimal tracer will depend on the specific metabolic questions you are addressing. In silico experimental design tools can help predict the most informative tracer for your specific metabolic network and objectives.
Q3: What are common sources of error in labeling measurements for D-Arabitol-¹³C MFA?
A3: Accurate measurement of isotopic labeling is fundamental to MFA. Common sources of error include:
-
Background noise and low signal intensity in the mass spectrometer.
-
Overlapping peaks from co-eluting compounds.
-
Inaccurate correction for natural ¹³C abundance.
-
Inconsistencies in sample preparation , such as extraction and derivatization.
To mitigate these, it is crucial to perform replicate measurements, including both biological and technical replicates, and to carefully validate the analytical methods.
Troubleshooting Guides
Problem 1: Poor Fit Between Simulated and Measured Labeling Data
A high sum of squared residuals (SSR) indicates a significant discrepancy between your metabolic model's predictions and your experimental data. This is a common and critical issue that needs to be addressed for reliable flux estimations.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete or Incorrect Metabolic Model | Verify Reactions: Double-check all reactions in your model for biological accuracy in your specific organism and experimental conditions. Ensure all relevant pathways of D-Arabitol metabolism are included. Check Atom Transitions: Confirm that the atom mapping for each reaction is correct. Consider Compartmentalization: For eukaryotic organisms, ensure that metabolic compartmentalization (e.g., cytosol vs. mitochondria) is accurately represented. |
| Failure to Reach Isotopic Steady State | Extend Labeling Time: Conduct a time-course experiment to ensure that the isotopic enrichment of key metabolites has reached a plateau before harvesting. Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible, INST-MFA methods that do not require this assumption may be more appropriate.[4] |
| Analytical Errors | Check for Contamination: Ensure samples are not contaminated with unlabeled biomass or other carbon sources. Verify Instrument Performance: Calibrate and validate your mass spectrometer or NMR instrument. Data Correction: Apply necessary corrections for the natural abundance of ¹³C. |
Problem 2: Wide Confidence Intervals for Estimated Fluxes
Wide confidence intervals suggest that the estimated fluxes are poorly determined and have a high degree of uncertainty.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Labeling Information | Select a More Informative Tracer: Use in silico tools to identify a D-Arabitol-¹³C tracer that is predicted to provide better resolution for the pathways of interest. |
| Redundant or Cyclic Pathways | Refine the Metabolic Model: The structure of the metabolic network itself, especially the highly reversible reactions in the PPP, can make it difficult to resolve certain fluxes independently. Additional constraints or measurements may be needed. |
| High Measurement Noise | Improve Analytical Precision: Large errors in the labeling data will propagate to the flux estimates. Review and optimize your sample preparation and analytical procedures to reduce measurement variability. |
Experimental Protocols
General Protocol for D-Arabitol-¹³C MFA
This protocol provides a generalized workflow. Specific details may need to be optimized for your particular organism and experimental setup.
-
Strain and Preculture Preparation:
-
Select the appropriate microbial strain (e.g., Saccharomyces cerevisiae, Escherichia coli, or a specific production strain).
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Prepare a preculture in a defined medium without the ¹³C-labeled substrate.
-
-
Labeling Experiment:
-
Inoculate the main culture with the preculture into a defined medium containing the desired concentration of ¹³C-labeled D-Arabitol.
-
For parallel labeling experiments, set up identical cultures with differently labeled tracers.
-
Monitor cell growth (e.g., by measuring optical density).
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Collect samples during the exponential growth phase, ensuring the culture is at a metabolic and isotopic steady state.
-
-
Metabolite Quenching and Extraction:
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Rapidly quench metabolic activity to prevent changes in metabolite levels and labeling patterns. A common method is to plunge the cell culture into a cold solvent like methanol.
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Extract intracellular metabolites using a suitable protocol (e.g., using a chloroform-methanol-water extraction).
-
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Sample Analysis:
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Analyze the isotopic labeling of key metabolites (e.g., amino acids, organic acids, sugar phosphates) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
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Data Analysis and Flux Estimation:
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Correct the raw mass isotopomer distributions for the natural abundance of ¹³C.
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Use an MFA software package (e.g., INCA, Metran) to estimate metabolic fluxes by fitting the experimental labeling data to a metabolic model.
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Perform a statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.
-
Quantitative Data
The following table provides representative data on the growth of Bacillus methanolicus on D-Arabitol compared to Mannitol. While not flux data, these physiological parameters are essential inputs for MFA.
| Parameter | D-Arabitol | Mannitol |
| Growth Rate (h⁻¹) | 0.20 ± 0.01 | 0.37 ± 0.01 |
| Substrate Consumption Rate (mmol gCDW⁻¹ h⁻¹) | 5.7 ± 0.1 | 7.4 ± 0.5 |
| Biomass Yield (gCDW g⁻¹) | 0.24 ± 0.01 | 0.28 ± 0.01 |
| Data from López et al. (2019).[5] |
Visualizations
Caption: D-Arabitol metabolism is closely linked to the Pentose Phosphate Pathway.
Caption: A generalized workflow for a D-Arabitol-¹³C MFA experiment.
Caption: A logical workflow for troubleshooting a poor model fit in MFA.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quenching and Extraction for ¹³C Tracer Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in ¹³C tracer studies. Proper quenching of metabolic activity and efficient extraction of metabolites are critical for obtaining accurate and reproducible data.
Troubleshooting Guides
This section addresses specific issues that may arise during quenching and extraction procedures.
Issue 1: Low Metabolite Yield or Poor Recovery
Possible Causes:
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Metabolite Leakage During Quenching: The quenching solution may be causing cell membrane disruption, leading to the loss of intracellular metabolites.[1][2] This is a known issue with methods that use high concentrations of organic solvents like methanol.[2]
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Inefficient Extraction: The chosen extraction solvent may not be optimal for the polarity of the target metabolites.[3] A single solvent may not be sufficient to capture the broad range of metabolites.
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Incomplete Cell Lysis: Insufficient disruption of cell membranes will result in incomplete release of intracellular metabolites.
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Metabolite Degradation: Labile metabolites can degrade during prolonged extraction or drying steps.[4]
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Adsorption to Surfaces: Metabolites can adsorb to the surfaces of labware, such as plastic tubes.
Troubleshooting Steps:
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Assess Quenching Efficiency:
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Use a ¹³C-labeled internal standard added to the quenching solution to quantify metabolite loss.
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Compare different quenching methods. For suspension cultures, rapid filtration followed by quenching in 100% cold (-80°C) methanol has shown high efficiency. For adherent cells, direct quenching with liquid nitrogen is a robust option.
-
-
Optimize Extraction Solvent:
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Test different solvent systems based on the expected polarity of your metabolites of interest. Common extraction solvents include methanol, acetonitrile, and chloroform, often used in mixtures.
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For a broad range of metabolites, a biphasic extraction using a mixture like methanol/chloroform/water can be effective.
-
-
Enhance Cell Lysis:
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Incorporate physical disruption methods such as vortexing, sonication, or bead beating after adding the extraction solvent.
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Ensure the cell pellet is fully resuspended in the extraction solvent.
-
-
Minimize Degradation:
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Keep samples on ice or at 4°C throughout the extraction process.
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Minimize the time between quenching and extraction, and analyze extracts promptly. If storage is necessary, store extracts at -80°C.
-
-
Prevent Adsorption:
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Use low-adsorption microcentrifuge tubes.
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Consider adding a small amount of a non-ionic surfactant to the extraction solvent, but be mindful of potential interference with downstream analysis.
-
Issue 2: Inconsistent or Irreproducible Results
Possible Causes:
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Variable Quenching Time: Inconsistent timing between harvesting and quenching can lead to significant variations in metabolite profiles due to rapid metabolic turnover.
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Incomplete Removal of Extracellular Media: Residual media containing ¹³C-labeled tracers can contaminate the intracellular metabolite pool.
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Cell Harvesting Technique: For adherent cells, the method of cell detachment (e.g., scraping vs. trypsinization) can impact the metabolome. Trypsin treatment is generally not recommended as it can cause metabolite leakage.
-
Temperature Fluctuations: Inconsistent temperatures during quenching and extraction can affect enzyme activity and metabolite stability.
Troubleshooting Steps:
-
Standardize Timelines: Develop a strict and consistent protocol for the time between cell harvesting, washing, and quenching.
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Thorough Washing: For adherent cells, perform rapid washing steps with ice-cold phosphate-buffered saline (PBS) or a volatile salt solution to remove extracellular media before quenching.
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Consistent Harvesting: Use a consistent method for harvesting adherent cells. Cell scraping is often preferred over enzymatic digestion.
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Maintain Cold Chain: Ensure all solutions and equipment used for quenching and extraction are pre-chilled to the appropriate temperature and that samples are kept cold throughout the procedure.
Frequently Asked Questions (FAQs)
Q1: What is the best quenching method for my experiment?
The optimal quenching method depends on your cell type (adherent vs. suspension) and experimental setup.
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For Suspension Cultures: Rapid filtration followed by immediate immersion in 100% cold (-80°C) methanol is highly effective at arresting metabolism and preserving intracellular metabolites. Mixing with a partially frozen 30% methanol slurry (-24°C) is a slightly less effective but more manageable alternative.
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For Adherent Cells: Directly quenching cells on the culture plate with liquid nitrogen is a common and effective method. Alternatively, aspirating the media and quickly adding a cold quenching solution like 60% methanol supplemented with 0.85% ammonium bicarbonate at -40°C can also be used.
Q2: How can I prevent metabolite leakage during quenching?
Metabolite leakage is a significant concern, especially when using organic solvents.
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Use Higher Methanol Concentration: For some bacterial cells like Lactobacillus bulgaricus, quenching with 80% cold methanol resulted in less leakage compared to 60% methanol.
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Avoid Pure Methanol for Mammalian Cells: Using 100% methanol alone as a quencher can cause leakage in mammalian cells.
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Consider Saline Solutions: Chilled saline solutions can mitigate metabolite leakage compared to cold methanol for certain organisms like cyanobacteria. However, be aware that non-volatile salts can interfere with mass spectrometry analysis.
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Rapid Filtration: For suspension cultures, minimizing the contact time between cells and the quenching solvent by using rapid filtration can reduce leakage.
Q3: Which extraction solvent should I use?
The choice of extraction solvent depends on the physicochemical properties of the metabolites you are targeting.
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For Polar Metabolites: Aqueous solutions of methanol or acetonitrile are commonly used. An 80% methanol solution is a widely used starting point.
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For Non-polar Metabolites (Lipids): A biphasic extraction using a chloroform/methanol/water or a methyl tert-butyl ether (MTBE)-based method is effective for separating polar and non-polar metabolites.
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For a Broad Coverage: A mixture of solvents is generally recommended. For example, a methanol/chloroform/water extraction can provide good coverage of a wide range of metabolites.
Q4: How many cells do I need for a ¹³C tracer study?
A minimum of 1 million (10⁶) cells is typically required for metabolomics experiments, with 10 million (10⁷) cells being recommended to ensure that a sufficient number of metabolites can be detected. However, the optimal cell number can vary depending on the cell type and the sensitivity of the analytical instrument.
Q5: How should I store my metabolite extracts?
Metabolite extracts should be stored at -80°C to minimize degradation. It is best to analyze the samples within 24 hours of extraction if possible. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
Table 1: Comparison of Quenching Methods for Suspension Cultures
| Quenching Method | Quenching Efficiency | Metabolite Loss | Throughput | Reference |
| Rapid filtration + 100% cold (-80°C) methanol | Highest | Minimal | Lower | |
| 30% methanol slurry (-24°C) + centrifugation | High | Low | Higher | |
| Saline ice slurry (~0°C) | Lower | Low | Higher | |
| 60% cold methanol (-65°C) + centrifugation | Moderate | Significant | Higher |
Table 2: Comparison of Extraction Solvents for Adherent HeLa Cells (Total Intracellular Metabolites Recovered)
| Quencher | Extractor | Total Metabolites (nmol/10⁶ cells) | Reference |
| Liquid Nitrogen | 50% Acetonitrile | 295.33 | |
| Liquid Nitrogen | 80% Methanol | 250.11 | |
| Liquid Nitrogen | Methanol/Chloroform/Water (1:1:1) | 189.54 | |
| Liquid Nitrogen | 70% Ethanol | 21.51 | |
| -40°C 50% Methanol | 50% Acetonitrile | 243.67 | |
| -40°C 50% Methanol | 80% Methanol | 211.89 |
Experimental Protocols
Protocol 1: Quenching and Extraction for Adherent Mammalian Cells
This protocol is based on a method optimized for HeLa cells.
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Cell Culture: Grow adherent cells to the desired confluency in a culture dish.
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Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
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Quenching: Immediately after the final wash, aspirate the PBS and place the culture dish on a level surface in liquid nitrogen to flash-freeze the cells.
-
Metabolite Extraction:
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Add a pre-chilled (-20°C) extraction solvent (e.g., 50% acetonitrile) to the frozen cells.
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Use a cell scraper to scrape the cells into the extraction solvent.
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Transfer the cell lysate to a microcentrifuge tube.
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Cell Lysis and Protein Precipitation: Vortex the tube vigorously and incubate at a low temperature (e.g., -20°C) for at least 1 hour to precipitate proteins.
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Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) at 4°C for 10 minutes.
-
Sample Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.
Protocol 2: Quenching and Extraction for Suspension Cell Cultures
This protocol is based on a highly efficient method for suspension cultures.
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Sample Collection: Rapidly collect a known volume of the cell suspension.
-
Filtration: Quickly filter the cell suspension through a membrane filter (e.g., 0.8 µm) to separate the cells from the culture medium.
-
Quenching: Immediately transfer the filter with the cells into a tube containing 100% cold (-80°C) methanol.
-
Metabolite Extraction:
-
Vortex the tube to resuspend the cells from the filter into the methanol.
-
Incubate at a low temperature (e.g., -20°C) to facilitate extraction and protein precipitation.
-
-
Centrifugation: Centrifuge the samples at high speed at 4°C to pellet cell debris and the filter.
-
Sample Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.
Visualizations
Caption: Workflow for Adherent Cell Quenching and Extraction.
Caption: Workflow for Suspension Cell Quenching and Extraction.
Caption: Troubleshooting Logic for Low Metabolite Recovery.
References
- 1. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Arabitol-13C Analysis by Gas Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the gas chromatography (GC) analysis of D-Arabitol-13C, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A: Peak tailing is a chromatographic issue where a peak is asymmetrical, having a trailing edge that extends from the main peak.[1] For quantitative analysis of this compound, this is problematic as it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from nearby peaks, compromising the reliability of the results.[2][3][4]
Q2: What are the primary causes of peak tailing for a polar compound like this compound?
A: The causes can be broadly categorized into two groups:
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Chemical Interactions : As a polar sugar alcohol, this compound is prone to secondary interactions with "active sites" (exposed silanol groups) in the GC system.[5] These sites can be on the inlet liner, column stationary phase, or on non-volatile residues from previous injections. Incomplete derivatization also leaves polar hydroxyl groups exposed, causing tailing.
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Physical or Mechanical Issues : These issues disrupt the carrier gas flow path and typically affect all peaks in the chromatogram, not just this compound. Common causes include improper column installation, leaks in the system, or a contaminated inlet.
Q3: How can I tell if my peak tailing issue is chemical or physical?
A: Examine your chromatogram. If most or all of the peaks are tailing, the cause is likely a physical disruption in the flow path. If only the this compound peak and other polar compounds are tailing, the issue is more likely due to chemical interactions (adsorption) within the system.
Q4: Why is derivatization necessary for analyzing this compound by GC?
A: this compound, like other sugars, is a polar and non-volatile compound. Direct injection into a GC would result in poor chromatography and no elution. Derivatization is a chemical process that converts the polar hydroxyl (-OH) groups into less polar, more volatile functional groups, making the molecule suitable for GC analysis.
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing of this compound.
Diagram: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: Troubleshooting workflow for this compound peak tailing.
Inlet System Troubleshooting
The inlet is a common source of activity and contamination.
| Parameter | Recommended Action & Notes | Common Values |
| Inlet Liner | Replace the liner. Non-volatile residues can create active sites. Always use a high-quality, deactivated liner to minimize interactions with polar analytes. | Use deactivated glass wool liners for splitless injections. |
| Septum | Replace the septum. Particles from a cored septum can fall into the liner and create active sites or flow path disruptions. | Replace every 100-150 injections or as needed. |
| Inlet Temperature | Ensure the temperature is sufficient to volatilize the derivatized arabitol but not so high that it causes degradation. An incorrect temperature can lead to slow sample transfer and peak distortion. | Typically 250 - 280 °C. |
| Injection Mode | If using splitless injection for trace analysis, ensure the purge activation time is optimized. If it's too long, the sample can slowly bleed from the inlet, causing a tailing effect on early peaks. | Purge time: 0.75 - 1.5 min. |
GC Column Troubleshooting
Column issues are a frequent cause of tailing for active compounds.
| Parameter | Recommended Action & Notes |
| Column Installation | A poor column cut or incorrect installation depth can create turbulence and unswept volumes, leading to tailing for all peaks. Ensure the column is cut cleanly with a ceramic wafer and installed according to the manufacturer's specifications for your GC. |
| Column Contamination | The front end of the column can accumulate non-volatile residues and become active over time. Trim 15-20 cm from the front of the column to remove the contaminated section. This often restores peak shape. |
| Column Choice | Ensure you are using a column with appropriate polarity and deactivation for sugar alcohol analysis. A column that is not sufficiently inert will cause tailing for polar compounds. |
| Carrier Gas Flow Rate | A flow rate that is too low can increase the interaction time of the analyte with the stationary phase and contribute to tailing. Conversely, an excessively high flow rate can reduce separation efficiency. Optimize the flow rate for the best balance of speed and resolution. |
Sample Preparation (Derivatization)
Incomplete derivatization is a primary suspect for this compound peak tailing.
Experimental Protocol: Two-Step Oximation and Silylation
This protocol is a common method for preparing sugars and sugar alcohols for GC-MS analysis.
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Sample Preparation : Aliquot the sample containing this compound into a reaction vial and evaporate to complete dryness under a stream of nitrogen. The absence of water is critical for the reaction.
-
Oximation :
-
Add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Vortex the mixture for 1 minute.
-
Incubate at a controlled temperature (e.g., 37-60 °C) for 90 minutes to convert the open-chain aldehyde/ketone forms to oximes, which reduces the number of isomers formed in the next step.
-
-
Silylation :
-
Add 70-80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Vortex the mixture and incubate at the same temperature for 30-60 minutes. This step replaces the hydrogen on the hydroxyl groups with a trimethylsilyl (TMS) group.
-
-
Analysis : After cooling to room temperature, the sample is ready for injection into the GC-MS.
Diagram: D-Arabitol Derivatization Pathway
References
Minimizing matrix effects in LC-MS analysis of D-Arabitol-13C.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of D-Arabitol-13C. Our goal is to help you minimize matrix effects and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound analysis?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] For a polar molecule like D-Arabitol, common sources of matrix effects in biological samples include salts, phospholipids, and other endogenous metabolites.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended?
A: A SIL-IS is considered the gold standard for correcting matrix effects in LC-MS analysis.[3] Since this compound is chemically identical to the analyte of interest (D-Arabitol) but has a different mass, it experiences similar matrix effects during sample preparation and ionization. By calculating the analyte-to-internal standard peak area ratio, variations caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q3: What are the most common sample preparation techniques to minimize matrix effects for D-Arabitol analysis?
A: The most common techniques for preparing biological samples like plasma and urine for D-Arabitol analysis include:
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Protein Precipitation (PPT): A simple and fast method where a solvent like methanol or acetonitrile is added to precipitate proteins. While effective for removing a large portion of proteins, it may not remove other matrix components like salts and phospholipids, which can be problematic for polar analytes.
-
Solid-Phase Extraction (SPE): A more selective technique that separates the analyte from the matrix based on their physical and chemical properties. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for cleaning up complex samples and reducing matrix effects.
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Phospholipid Removal Plates: These are specialized SPE plates designed to selectively remove phospholipids, a major source of matrix effects in plasma and serum samples.
Q4: Which chromatographic technique is best suited for this compound analysis?
A: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic method for separating polar compounds like D-Arabitol. Unlike reversed-phase chromatography where polar compounds have little retention, HILIC columns use a polar stationary phase and a high organic mobile phase to effectively retain and separate polar analytes.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Sample Solvent Mismatch | The solvent used to dissolve the sample is significantly stronger (more aqueous in HILIC) than the initial mobile phase, causing the analyte to move through the column too quickly and distorting the peak shape. Solution: Reconstitute the dried sample extract in a solvent that closely matches the initial mobile phase composition (high organic content for HILIC). |
| Column Overload | Injecting too much analyte onto the column can lead to peak fronting. Solution: Reduce the injection volume or dilute the sample. |
| Secondary Interactions | The analyte may be interacting with active sites on the column packing material, leading to peak tailing. Solution: Adjust the mobile phase pH or buffer concentration. For HILIC, a buffer concentration of 5-10 mM is often sufficient. |
| Column Contamination | Buildup of matrix components on the column can lead to poor peak shape. Solution: Implement a column wash step after each run or use a guard column to protect the analytical column. |
Experimental Workflow for Diagnosing Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
Possible Causes & Solutions
| Cause | Solution |
| Inadequate Sample Cleanup | Co-eluting matrix components are interfering with the ionization of this compound. Solution: Improve the sample preparation method. Consider switching from protein precipitation to a more rigorous technique like solid-phase extraction (SPE), particularly mixed-mode or phospholipid removal SPE. |
| Chromatographic Co-elution | The analyte is eluting at the same time as a significant amount of matrix components. Solution: Optimize the chromatographic gradient to better separate the analyte from the interfering compounds. For HILIC, adjusting the water content in the mobile phase can significantly alter the retention of polar analytes. |
| Suboptimal Ion Source Parameters | The settings on the mass spectrometer's ion source are not optimal for the analyte in the presence of the matrix. Solution: Optimize ion source parameters such as gas flows, temperature, and voltages using a post-column infusion of the analyte while injecting a matrix blank. |
Caption: Troubleshooting inconsistent retention times.
Experimental Protocols
Protocol 1: Protein Precipitation of Human Plasma for this compound Analysis
-
Sample Thawing: Thaw frozen human plasma samples on ice.
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Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). Vortex briefly.
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Protein Precipitation: Add 400 µL of ice-cold methanol. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium formate). Vortex to dissolve.
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Filtration/Centrifugation: Centrifuge at 14,000 x g for 5 minutes or filter through a 0.22 µm syringe filter.
-
Injection: Transfer the final solution to an autosampler vial for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Human Urine for this compound Analysis
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Sample Thawing and Centrifugation: Thaw frozen urine samples and centrifuge at 2,000 x g for 10 minutes to remove particulates.
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Internal Standard Spiking: To 500 µL of urine supernatant, add 25 µL of this compound internal standard solution.
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SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
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Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
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Elution: Elute the D-Arabitol and this compound with 1 mL of 80% acetonitrile in water.
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Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
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Injection: Transfer to an autosampler vial for LC-MS analysis.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for D-Arabitol Recovery from Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (Methanol) | 85.2 | -25.8 | 8.5 |
| Protein Precipitation (Acetonitrile) | 88.1 | -22.4 | 7.9 |
| Solid-Phase Extraction (Mixed-Mode) | 95.7 | -8.3 | 4.2 |
| Phospholipid Removal Plate | 92.4 | -12.1 | 5.1 |
Note: Data are representative and may vary depending on the specific experimental conditions.
Table 2: HILIC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| Column | HILIC Amide, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (D-Arabitol) | m/z 151.1 -> 71.1 |
| MRM Transition (this compound) | m/z 152.1 -> 72.1 |
Note: These parameters should be optimized for your specific instrument and application.
References
Technical Support Center: Refining Metabolic Network Models with D-Arabitol-¹³C Data
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using D-Arabitol-¹³C as a tracer to refine metabolic network models.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic fate of D-Arabitol in most organisms?
A1: D-Arabitol is typically metabolized via the Pentose Phosphate Pathway (PPP). It is first oxidized to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, a key intermediate of the PPP. This pathway is crucial for generating NADPH and precursors for nucleotide biosynthesis.
Q2: Why is D-Arabitol-¹³C a useful tracer for studying metabolic flux?
A2: D-Arabitol-¹³C is an effective tracer for probing the flux through the Pentose Phosphate Pathway and connected pathways. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can quantify the activity of the PPP and its contributions to central carbon metabolism.
Q3: What are the key experimental steps in a D-Arabitol-¹³C labeling experiment?
A3: A typical workflow involves:
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Isotopic Labeling: Culturing cells or organisms in a medium containing D-Arabitol-¹³C.
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Quenching: Rapidly halting metabolic activity to preserve the isotopic labeling pattern of intracellular metabolites.
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Metabolite Extraction: Extracting metabolites from the biological sample.
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Analytical Measurement: Measuring the mass isotopomer distribution of key metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Data Analysis and Modeling: Using the labeling data to calculate intracellular metabolic fluxes with the aid of a computational model.[1]
Troubleshooting Guides
This section addresses common issues encountered during D-Arabitol-¹³C labeling experiments and metabolic network model refinement.
Problem 1: Low incorporation of ¹³C label into downstream metabolites.
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Possible Cause: Inefficient uptake of D-Arabitol by the organism.
-
Troubleshooting Steps:
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Verify that your organism of interest has the necessary transporters and enzymes to metabolize D-Arabitol.
-
Optimize the concentration of D-Arabitol-¹³C in the culture medium.
-
Increase the duration of the labeling experiment to allow for more significant incorporation of the label.
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Problem 2: Poor fit between the metabolic model and the experimental ¹³C labeling data.
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Possible Cause 1: The metabolic network model is incomplete or contains inaccuracies.
-
Troubleshooting Steps:
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Ensure that all known relevant metabolic pathways for your organism are included in the model.
-
Verify the stoichiometry and atom transitions for each reaction in your model.
-
Consider alternative metabolic routes for D-Arabitol that may be active in your specific biological context.
-
-
Possible Cause 2: The assumption of isotopic steady state has not been met.
-
Troubleshooting Steps:
-
Perform a time-course experiment to determine when isotopic steady state is reached for key metabolites.
-
If a steady state is not achievable, consider using non-stationary ¹³C metabolic flux analysis methods.[2]
-
Problem 3: High variance in replicate measurements of mass isotopomer distributions.
-
Possible Cause: Inconsistency in sample preparation or analytical measurement.
-
Troubleshooting Steps:
-
Standardize the quenching and metabolite extraction procedures to ensure consistency across all samples.
-
Validate the performance and calibration of your GC-MS or LC-MS instrument.
-
Increase the number of biological and technical replicates to improve statistical power.
-
Data Presentation
The following table presents hypothetical mass isotopomer distribution (MID) data from a D-Arabitol-5-¹³C labeling experiment. This data illustrates the expected labeling patterns in key metabolites of the Pentose Phosphate Pathway. The M+n value represents the fraction of the metabolite pool containing 'n' ¹³C atoms.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| D-Xylulose-5-phosphate | 0.10 | 0.85 | 0.03 | 0.01 | 0.01 | 0.00 |
| Ribose-5-phosphate | 0.15 | 0.75 | 0.07 | 0.02 | 0.01 | 0.00 |
| Sedoheptulose-7-phosphate | 0.20 | 0.60 | 0.15 | 0.03 | 0.01 | 0.01 |
| Erythrose-4-phosphate | 0.25 | 0.55 | 0.15 | 0.04 | 0.01 | 0.00 |
| Fructose-6-phosphate | 0.30 | 0.50 | 0.15 | 0.04 | 0.01 | 0.00 |
| 3-Phosphoglycerate | 0.40 | 0.45 | 0.12 | 0.03 | 0.00 | 0.00 |
Experimental Protocols
Detailed Protocol for D-Arabitol-¹³C Labeling and GC-MS Analysis
This protocol provides a general framework. Specific parameters should be optimized for the biological system under investigation.
1. Cell Culture and Isotopic Labeling:
-
Culture cells to the desired density in a standard growth medium.
-
Replace the standard medium with a labeling medium containing a known concentration of D-Arabitol-¹³C (e.g., 5 g/L).
-
Incubate the cells in the labeling medium for a predetermined time to approach isotopic steady state.
2. Quenching and Metabolite Extraction:
-
Rapidly quench metabolism by adding a cold quenching solution (e.g., 60% methanol at -40°C).
-
Centrifuge the cell suspension to pellet the cells.
-
Extract intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., 80% ethanol).
-
Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
3. Sample Derivatization:
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common method is methoximation followed by silylation.
4. GC-MS Analysis:
-
Analyze the derivatized samples using a GC-MS system.
-
Gas Chromatography Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium
-
-
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 50-600
-
5. Data Correction and Analysis:
-
Correct the raw mass isotopomer distributions for the natural abundance of ¹³C.
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Use the corrected data as input for metabolic flux analysis software to calculate intracellular fluxes.
Mandatory Visualizations
References
Strategies to enhance the resolution of D-Arabitol-13C isotopologues.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the resolution of D-Arabitol-¹³C isotopologues. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your analytical method development.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for resolving D-Arabitol-¹³C isotopologues?
A1: The two primary methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] GC-MS typically requires a derivatization step to make D-Arabitol volatile, while LC-MS, particularly using Hydrophilic Interaction Chromatography (HILIC), can separate the polar sugar alcohols in their native form.[3][4]
Q2: Why is derivatization necessary for GC-MS analysis of D-Arabitol?
A2: D-Arabitol is a polar, non-volatile sugar alcohol.[5] Derivatization, commonly through silylation (e.g., using BSTFA) or a combination of oximation and silylation, converts the polar hydroxyl groups into less polar and more volatile derivatives, enabling its analysis by GC-MS.
Q3: What are the advantages of using HILIC for LC-MS analysis of D-Arabitol isotopologues?
A3: HILIC is well-suited for separating highly polar compounds like sugar alcohols. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, allowing for good retention and resolution of isomers and isotopologues without the need for derivatization.
Q4: How does ¹³C labeling affect the chromatographic separation of D-Arabitol?
A4: The substitution of ¹²C with ¹³C can lead to slight differences in retention times, known as the isotope effect. While often minimal, this effect can sometimes be sufficient to cause partial separation or peak broadening, especially in high-resolution chromatography. Careful optimization of the chromatographic method is necessary to either achieve baseline separation of isotopologues or ensure their co-elution for accurate quantification.
Q5: What is the role of D-Arabitol in metabolic pathways?
A5: D-Arabitol is an intermediate in the Pentose Phosphate Pathway (PPP). It can be synthesized from D-ribulose-5-phosphate or D-xylulose-5-phosphate and can be converted to D-xylulose by the enzyme D-arabinitol 4-dehydrogenase (EC 1.1.1.11), which then enters the PPP.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of D-Arabitol-¹³C isotopologues.
Issue 1: Poor Chromatographic Resolution or Peak Co-elution
Symptoms:
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Overlapping peaks for different isotopologues.
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Broad, asymmetric peaks.
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Inability to distinguish between D-Arabitol and other sugar alcohol isomers.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal GC Temperature Program | Lower the initial oven temperature and use a slower temperature ramp to increase the separation between early eluting peaks. |
| Inappropriate GC Column | Use a longer column with a smaller internal diameter and thinner film thickness to increase efficiency and resolution. |
| Incorrect LC Mobile Phase Composition | Optimize the organic solvent concentration and the buffer pH and concentration in your HILIC method to improve selectivity. |
| Insufficient Derivatization (GC-MS) | Ensure complete derivatization by optimizing the reaction time, temperature, and reagent concentrations. Incomplete derivatization can lead to multiple peaks for the same analyte. |
Issue 2: Peak Splitting
Symptoms:
-
A single analyte peak appears as two or more distinct peaks.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Solvent Incompatibility (LC-MS) | Whenever possible, dissolve your sample in the initial mobile phase. A strong sample solvent can cause peak distortion. |
| Blocked Column Frit or Contamination | If all peaks are splitting, the column frit may be blocked. Reverse flush the column or replace the frit. If only some peaks are affected, the column may be contaminated; clean it according to the manufacturer's instructions or replace it. |
| Column Void | A void in the column packing can disrupt the flow path. This usually requires column replacement. |
| Co-eluting Isomers | In some cases, peak splitting may indicate the presence of two co-eluting isomers. Adjusting the mobile phase composition or temperature may resolve them into two separate peaks. |
Issue 3: Low Signal Intensity or Poor Sensitivity
Symptoms:
-
Low peak height and area, making quantification difficult.
-
High signal-to-noise ratio.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization (MS) | Optimize the ion source parameters, such as temperature and gas flow rates. For LC-MS, consider using a different ionization source (e.g., APCI instead of ESI). |
| Incomplete Derivatization (GC-MS) | Incomplete derivatization leads to a lower concentration of the target analyte derivative. Optimize the derivatization protocol. |
| Sample Loss During Preparation | Evaluate each step of your sample preparation for potential analyte loss. |
| Mass Spectrometer Not Tuned or Calibrated | Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations to ensure optimal performance. |
Quantitative Data Presentation
| Analyte Pair | Stationary Phase | Resolution (Rs) |
| Arabitol / Mannitol | HILIC | > 1.5 |
| Sorbitol / Mannitol | HILIC | > 1.5 |
| Xylitol / Arabitol | HILIC | > 1.0 |
| Isomaltulose / Sucrose | HILIC (DIOL) | > 1.5 |
Experimental Protocols
Protocol: GC-MS Analysis of D-Arabitol-¹³C Isotopologues with Derivatization
This protocol outlines a standard method for the analysis of D-Arabitol-¹³C isotopologues using GC-MS following a two-step derivatization process.
1. Sample Preparation and Extraction: a. Homogenize biological samples in a cold methanol/water solution (e.g., 80% methanol) to quench metabolism and extract metabolites. b. Centrifuge the homogenate to pellet proteins and cell debris. c. Collect the supernatant containing the polar metabolites. d. Dry the supernatant completely using a vacuum concentrator.
2. Derivatization: a. Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex and incubate at 37°C for 90 minutes. This step protects the carbonyl groups. b. Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 60 minutes. This step silylates the hydroxyl groups.
3. GC-MS Analysis: a. GC Column: Use a capillary column suitable for sugar analysis, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm). b. Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). c. Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: Increase to 300°C at a rate of 10°C/min.
- Final hold: 300°C for 5 minutes. d. Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Full scan mode (e.g., m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of specific isotopologue fragments.
4. Data Analysis: a. Identify the derivatized D-Arabitol peak based on its retention time and mass spectrum compared to a standard. b. Integrate the peak areas for the mass isotopologues of interest. c. Correct the raw data for the natural abundance of ¹³C and other isotopes using appropriate software or algorithms.
Visualizations
D-Arabitol Metabolism and the Pentose Phosphate Pathway
The following diagram illustrates the entry of D-Arabitol into the Pentose Phosphate Pathway (PPP). D-Arabitol is converted to D-Xylulose, which is then phosphorylated to D-Xylulose-5-Phosphate, a key intermediate of the PPP.
Caption: Metabolic pathway showing the conversion of D-Arabitol to D-Xylulose and its entry into the Pentose Phosphate Pathway as Xylulose-5-Phosphate.
Experimental Workflow for D-Arabitol-¹³C Isotopologue Analysis
This diagram outlines the key steps in a typical experimental workflow for analyzing D-Arabitol-¹³C isotopologues, from sample collection to data analysis.
Caption: A generalized experimental workflow for the analysis of D-Arabitol-¹³C isotopologues.
References
- 1. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
Technical Support Center: D-Arabitol-¹³C Labeling Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Arabitol-¹³C in stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is D-Arabitol-¹³C and what are its primary applications in metabolic research?
D-Arabitol-¹³C is a stable isotope-labeled form of the sugar alcohol D-Arabitol. It is used as a tracer in metabolic flux analysis (MFA) to investigate the flow of carbon atoms through various metabolic pathways. Its primary application is to quantify the activity of specific pathways involved in pentose and polyol metabolism, which can provide insights into metabolic reprogramming in various disease states, including cancer and neurological disorders.
Q2: Which metabolic pathways can be traced using D-Arabitol-¹³C?
D-Arabitol-¹³C is particularly useful for tracing the pentose phosphate pathway (PPP) and related pathways. Depending on the organism and its specific enzymatic capabilities, D-Arabitol can enter central carbon metabolism via conversion to D-xylulose or D-ribulose.[1][2] In some bacteria, for example, D-arabitol is converted to D-xylulose, which is then phosphorylated to enter the pentose phosphate pathway.[2] The specific labeling pattern of downstream metabolites can help elucidate the activity of these alternative assimilation pathways.[1]
Q3: What are the key considerations when designing a D-Arabitol-¹³C labeling experiment?
Effective experimental design is crucial for obtaining meaningful data. Key considerations include:
-
Choice of Isotope Position: The position of the ¹³C label on the D-Arabitol molecule will determine which pathways can be most effectively traced.
-
Tracer Concentration: The concentration of D-Arabitol-¹³C in the culture medium should be high enough to ensure sufficient labeling of downstream metabolites for detection, but not so high as to cause cytotoxic effects.
-
Labeling Duration: Cells should be incubated with the tracer for a sufficient period to reach an isotopic steady state, where the isotopic enrichment of key metabolites is stable. The time to reach steady state will vary depending on the cell type and the turnover rates of the metabolites of interest.
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Control Samples: It is essential to include unlabeled control samples to correct for the natural abundance of ¹³C and to distinguish true labeling from background noise.
Q4: Is it necessary to correct for the natural abundance of ¹³C in my samples?
Yes, correcting for the natural 1.1% abundance of ¹³C is a critical step in the data analysis of any stable isotope labeling experiment. This correction is necessary to accurately determine the true level of isotopic enrichment from the D-Arabitol-¹³C tracer. Most metabolic flux analysis software packages have built-in functions to perform this correction.
Q5: What analytical techniques are used to measure D-Arabitol-¹³C enrichment in metabolites?
The most common analytical techniques for measuring ¹³C enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used to determine the mass isotopomer distributions of key metabolites. NMR can provide information on the positional isotopomers, revealing the specific location of ¹³C atoms within a molecule.
Troubleshooting Guides
This section provides solutions to common problems encountered during D-Arabitol-¹³C labeling experiments.
Problem 1: Low or Undetectable ¹³C Enrichment in Downstream Metabolites
| Possible Cause | Troubleshooting Steps |
| Inefficient cellular uptake of D-Arabitol. | 1. Verify that the cell line or organism under investigation can transport and metabolize D-Arabitol. 2. Increase the concentration of D-Arabitol-¹³C in the medium, being mindful of potential toxicity. 3. Optimize the incubation time to allow for sufficient uptake. |
| Slow metabolic conversion of D-Arabitol. | 1. Ensure that the necessary enzymatic machinery for D-Arabitol metabolism is present and active in your biological system. 2. Perform time-course experiments to determine the optimal labeling duration to reach isotopic steady state. |
| Insufficient sensitivity of the analytical method. | 1. Optimize the mass spectrometry method for the detection of target metabolites. This may involve testing different derivatization reagents for GC-MS or different chromatographic conditions for LC-MS. 2. Increase the amount of cellular material extracted for analysis. |
| Metabolite extraction protocol is not efficient. | 1. Evaluate your quenching and extraction procedures to ensure they are effective for the metabolites of interest. 2. Consider trying alternative extraction solvents or methods. |
Problem 2: Inconsistent or Non-Reproducible Mass Isotopologue Distributions
| Possible Cause | Troubleshooting Steps |
| Failure to reach isotopic steady state. | 1. Isotopic steady state is a prerequisite for many MFA models. 2. Perform a time-course experiment to confirm that the isotopic enrichment of key metabolites has plateaued before harvesting the cells. |
| Contamination of samples. | 1. Ensure all glassware, solvents, and reagents are clean and free of contaminants. 2. Run blank samples to identify potential sources of contamination. |
| Variability in cell culture conditions. | 1. Maintain consistent cell culture conditions (e.g., cell density, growth phase, medium composition) across all experimental replicates. 2. Ensure cells are in a state of metabolic pseudo-steady state before introducing the tracer. |
| Issues with sample derivatization (for GC-MS). | 1. Optimize the derivatization protocol to ensure complete and consistent derivatization of all samples. 2. Use an internal standard to monitor the efficiency of the derivatization reaction. |
Problem 3: Difficulty in Interpreting the Calculated Metabolic Fluxes
| Possible Cause | Troubleshooting Steps |
| Incorrect or incomplete metabolic model. | 1. Ensure that the stoichiometric model of your metabolic network is accurate and includes all relevant reactions for D-Arabitol metabolism. 2. Verify the atom transition maps for all reactions in your model. |
| Violation of the metabolic steady-state assumption. | 1. The addition of a new carbon source like D-Arabitol may perturb the metabolic state of the cells. 2. Allow the cells to adapt to the new medium for a period before introducing the ¹³C-labeled tracer to ensure they have reached a new steady state. |
| Flux estimation fails to converge or gives an "Optimization Failed" error. | 1. This can be due to a poorly defined model, insufficient experimental data, or numerical instability. 2. Check your model for identifiability; you may need additional tracer experiments or measurements to constrain the flux solution. 3. Provide good initial guesses for the flux values to help the optimization algorithm find a global minimum. |
Experimental Protocols
General Workflow for a D-Arabitol-¹³C Labeling Experiment
This protocol provides a generalized workflow. Specific details may need to be optimized for your particular cell line and experimental goals.
-
Cell Culture and Labeling:
-
Culture cells to the desired density in a standard growth medium. Ensure the cells are in the exponential growth phase.
-
Prepare the labeling medium by supplementing the culture medium with a known concentration of D-Arabitol-¹³C.
-
Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
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Add the pre-warmed D-Arabitol-¹³C labeling medium to the cells.
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Incubate the cells for a predetermined time to allow for the incorporation of the labeled arabitol and to reach isotopic steady state.
-
-
Quenching and Metabolite Extraction:
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To halt metabolic activity, rapidly quench the cells. A common method is to place the culture dish on ice and aspirate the medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add a sufficient volume of an ice-cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells from the surface of the culture vessel in the presence of the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Preparation for Analysis:
-
Separate the cell debris by centrifugation at a low temperature.
-
Collect the supernatant containing the metabolite extract.
-
For GC-MS analysis, the extracts will need to be dried and then derivatized to make the metabolites volatile.
-
For LC-MS analysis, the sample may be directly injected or may require further cleanup or concentration steps.
-
-
Mass Spectrometry Analysis:
-
Analyze the prepared samples using GC-MS or LC-MS to determine the mass isotopomer distributions of the target metabolites.
-
-
Data Analysis:
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Process the raw mass spectrometry data to obtain mass isotopomer distributions for each metabolite of interest.
-
Correct the data for the natural abundance of ¹³C and other isotopes.
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Use a ¹³C-MFA software package to estimate metabolic fluxes by fitting the experimental data to a metabolic model.
-
Visualizations
Caption: Simplified metabolic pathway of D-Arabitol-¹³C assimilation.
Caption: General experimental workflow for D-Arabitol-¹³C labeling.
References
Best practices for sample preparation in D-Arabitol-13C studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in D-Arabitol-13C studies.
Troubleshooting Guides
This section addresses specific issues that may arise during sample preparation and analysis in this compound studies.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Signal | Incomplete cell lysis or inefficient extraction: The labeled arabitol is not being released from the sample matrix.Degradation of this compound: The molecule may be unstable under the extraction or storage conditions.Inefficient derivatization: The derivatization step required for GC-MS analysis is incomplete. | Optimize extraction method: Experiment with different solvents or physical disruption techniques (e.g., sonication, bead beating).Ensure proper storage: Store samples at -80°C and minimize freeze-thaw cycles.Optimize derivatization: Ensure all reagents are fresh and anhydrous. Optimize reaction time and temperature. For silylation, ensure the sample is completely dry before adding the reagent.[1] |
| High Variability in Quantification | Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte.[2][3][4]Inconsistent sample preparation: Variations in extraction or derivatization steps between samples.Instrumental instability: Fluctuations in the performance of the GC-MS or LC-MS system. | Use a stable isotope-labeled internal standard (SIL-IS): this compound can serve as its own internal standard to normalize for matrix effects.[5]Standardize protocols: Ensure consistent handling of all samples throughout the preparation process.Perform regular instrument maintenance and calibration: This includes cleaning the ion source and running system suitability tests. |
| Poor Chromatographic Peak Shape | Column overload: Injecting too much sample onto the GC or LC column.Contamination: Buildup of non-volatile residues on the column or in the injector.Improper derivatization: Incomplete reaction can lead to multiple peaks or tailing. | Dilute the sample: Reduce the concentration of the sample being injected.Clean the injector and replace the column: Regular maintenance is crucial for optimal performance.Review and optimize the derivatization protocol: Ensure complete reaction and removal of excess derivatizing agent. |
| Unexpected Isotope Labeling Patterns | Natural isotope abundance: The natural occurrence of 13C can contribute to the M+1 peak.Metabolic scrambling: The 13C label may be redistributed to other molecules through metabolic pathways.Contamination with unlabeled arabitol: The sample may be contaminated with endogenous, unlabeled D-arabitol. | Correct for natural abundance: Use software tools to correct for the natural abundance of 13C in your data analysis.Analyze labeling patterns in related metabolites: This can help to trace the path of the 13C label and understand metabolic flux.Ensure clean sample handling: Use high-purity solvents and reagents to avoid contamination. |
| Poor Model Fit in Flux Analysis | Incorrect network model: The assumed metabolic network may not accurately reflect the biological system.Inaccurate measurements: Errors in the measurement of labeling patterns or extracellular fluxes.Violation of steady-state assumption: The system may not have reached isotopic steady state during the labeling experiment. | Refine the metabolic network model: Incorporate known metabolic pathways for the organism being studied.Validate analytical methods: Ensure the accuracy and precision of all measurements.Verify isotopic steady state: Perform time-course experiments to determine when isotopic steady state is reached. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the best method for extracting this compound from biological samples?
A1: The optimal extraction method depends on the sample matrix. For plasma and urine, protein precipitation with a cold organic solvent like methanol or acetonitrile is a common first step. For more complex matrices like tissues, homogenization followed by a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to achieve a cleaner sample.
Q2: Why is derivatization necessary for D-arabitol analysis by GC-MS?
A2: D-arabitol is a polar and non-volatile sugar alcohol. Derivatization, typically through silylation or acetylation, converts it into a more volatile and thermally stable compound that is suitable for analysis by gas chromatography. Silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective method.
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Matrix effects, which are the suppression or enhancement of the analyte signal by other components in the sample, are a common challenge in mass spectrometry. Strategies to mitigate them include:
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Effective sample cleanup: Use techniques like SPE to remove interfering substances.
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Chromatographic separation: Optimize your GC or LC method to separate D-arabitol from co-eluting matrix components.
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Use of a stable isotope-labeled internal standard: this compound can be used to normalize for variations in signal intensity caused by matrix effects.
Data Analysis
Q4: How do I correct for the natural abundance of 13C in my data?
A4: It is crucial to correct for the natural 1.1% abundance of 13C, which can contribute to the mass isotopomer distribution of your analyte. Several software packages are available that can perform this correction automatically.
Q5: What does an unexpected labeling pattern in my this compound data signify?
A5: Unexpected labeling patterns can provide valuable insights into metabolic activity. They may indicate the activity of alternative metabolic pathways, isotopic scrambling, or the contribution of other carbon sources to the arabitol pool. Careful analysis of the mass isotopomer distribution can help to elucidate these metabolic dynamics.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of arabitol in biological samples. These values can serve as a benchmark for your own experimental results.
Table 1: Performance Characteristics for Arabitol Analysis by LC-ESI-MS/MS in Jujube Extract
| Parameter | Value |
| Linear Range (µg/mL) | 25–1010 |
| Coefficient of Determination (R²) | 0.9992 |
| Limit of Detection (LOD) (µg/mL) | 1.88 |
| Limit of Quantitation (LOQ) (µg/mL) | 6.27 |
| Recovery (%) | 87–110 |
Table 2: Performance Characteristics for D-Arabitol Analysis by GC-ECD in Urine
| Parameter | Value |
| Linearity (Correlation Coefficient) | 0.999 |
| Limit of Detection (µmol/L) | 0.02 |
| Reproducibility (RSD%) | <10% |
| Accuracy (Bias%) | <6% |
Experimental Protocols
Protocol 1: Extraction and Derivatization of D-Arabitol from Plasma for GC-MS Analysis
This protocol outlines a general procedure for the extraction and silylation of D-arabitol from plasma samples.
Materials:
-
Plasma sample
-
This compound (as internal standard)
-
Methanol, ice-cold
-
Pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Nitrogen gas supply
-
Centrifuge
-
Heat block
Procedure:
-
Sample Preparation: To 100 µL of plasma, add a known amount of this compound internal standard.
-
Protein Precipitation: Add 400 µL of ice-cold methanol. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas. This step is critical as water will interfere with the silylation reaction.
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Derivatization (Methoximation): Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex and incubate at 37°C for 90 minutes.
-
Derivatization (Silylation): Add 70 µL of MSTFA with 1% TMCS. Vortex and incubate at 37°C for 30 minutes.
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Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Visualizations
Experimental Workflow for this compound Analysis
Caption: A general workflow for this compound tracer studies.
D-Arabitol Biosynthesis Pathway in Fungi
Caption: A simplified pathway of D-Arabitol biosynthesis from glucose.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: D-Arabitol-13C Fluxomics Data Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the data analysis workflow for D-Arabitol-13C fluxomics.
Frequently Asked Questions (FAQs)
Q1: What is this compound fluxomics, and what are its primary applications?
A1: this compound fluxomics is a specialized branch of 13C Metabolic Flux Analysis (13C-MFA) that uses 13C-labeled D-Arabitol as a tracer to quantify the rates (fluxes) of intracellular metabolic reactions.[1] By tracking the incorporation of 13C from D-Arabitol into various metabolites, researchers can elucidate the activity of specific metabolic pathways. Its primary application is to probe the pentose phosphate pathway (PPP) and related metabolic routes, which are crucial for producing NADPH and precursors for nucleotide biosynthesis.[2] This technique is valuable in metabolic engineering, studying disease metabolism, and assessing the metabolic effects of drug candidates.
Q2: How does D-Arabitol enter central carbon metabolism?
A2: The entry of D-Arabitol into central carbon metabolism can vary between organisms. In many bacteria and yeasts, D-Arabitol is catabolized into intermediates of the pentose phosphate pathway (PPP).[3][4] Common pathways involve the conversion of D-Arabitol to D-xylulose or D-ribulose, which are then phosphorylated to enter the PPP.[3] It is crucial to identify the specific catabolic pathway in the organism being studied to accurately model the metabolic network.
Q3: How do I choose the correct 13C-labeled D-Arabitol tracer for my experiment?
A3: The choice of the 13C label position on the D-Arabitol molecule depends on the specific metabolic pathway you aim to investigate. For instance, if you are interested in the oxidative versus non-oxidative branches of the PPP, a specifically labeled tracer (e.g., [1-13C]D-Arabitol) can provide more resolving power than a uniformly labeled one ([U-13C]D-Arabitol). In silico experimental design tools can help predict the most informative tracer for your specific research question and metabolic network model.
Q4: What are the key steps in a this compound fluxomics experiment?
A4: A typical this compound fluxomics experiment involves the following key stages:
-
Experimental Design: Defining the metabolic model and selecting the optimal 13C-labeled D-Arabitol tracer.
-
Isotope Labeling Experiment: Culturing cells or organisms with the 13C-labeled D-Arabitol until an isotopic steady state is reached.
-
Metabolite Quenching and Extraction: Rapidly stopping all metabolic activity and extracting the intracellular metabolites.
-
Analytical Measurement: Analyzing the extracted metabolites, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the mass isotopomer distributions (MIDs).
-
Data Analysis and Flux Calculation: Using specialized software to correct the raw MIDs for natural isotope abundances and to estimate the intracellular fluxes by fitting the experimental data to the metabolic model.
Q5: What software is available for analyzing 13C-MFA data?
A5: Several software packages are available for 13C-MFA data analysis. Some commonly used open-source and commercial software include INCA (Isotopomer Network Compartmental Analysis), Metran, and OpenMebius. These tools facilitate the construction of metabolic and isotopomer models, the correction of raw mass spectrometry data, and the estimation of metabolic fluxes and their confidence intervals.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your this compound fluxomics experiments.
Problem 1: Poor fit between simulated and measured labeling data.
-
Possible Cause: Incomplete or incorrect metabolic model.
-
Troubleshooting Steps:
-
Verify Reactions: Double-check that all relevant metabolic reactions for D-Arabitol catabolism and central carbon metabolism are included in your model for the specific organism under study.
-
Check Atom Transitions: Ensure the atom mapping for each reaction is correct. Incorrect atom transitions are a common source of error.
-
Consider Compartmentalization: For eukaryotic cells, ensure that metabolic compartmentalization (e.g., cytosol vs. mitochondria) is accurately represented in the model.
-
-
Possible Cause: Failure to reach isotopic steady state.
-
Troubleshooting Steps:
-
Extend Labeling Time: If the labeling of key metabolites is still changing over time, extend the labeling period and re-sample.
-
Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible, consider using INST-MFA methods that do not require this assumption.
-
-
Possible Cause: Analytical errors in labeling measurements.
-
Troubleshooting Steps:
-
Check for Contamination: Ensure that samples are not contaminated with unlabeled biomass or other carbon sources.
-
Verify Instrument Performance: Calibrate and validate the performance of your mass spectrometer.
-
Data Correction: Apply necessary corrections for the natural abundance of 13C in your data analysis workflow.
-
Problem 2: Wide confidence intervals for estimated fluxes.
-
Possible Cause: Insufficient labeling information from the chosen D-Arabitol tracer.
-
Troubleshooting Steps:
-
Select a More Informative Tracer: Use in silico experimental design tools to identify a D-Arabitol tracer with a different labeling pattern that is predicted to provide better resolution for the pathways of interest.
-
Perform Parallel Labeling Experiments: Conduct experiments with different 13C-labeled tracers (e.g., a specifically labeled D-Arabitol and a uniformly labeled glucose) and integrate the data for a more constrained flux estimation.
-
-
Possible Cause: High measurement noise.
-
Troubleshooting Steps:
-
Improve Measurement Quality: Optimize your sample preparation and mass spectrometry methods to reduce analytical errors.
-
Perform Replicate Measurements: Analyze biological and technical replicates to obtain a better estimate of the measurement variance.
-
Problem 3: Flux estimation fails to converge or results in an "Optimization Failed" error.
-
Possible Cause: Poorly defined metabolic model or insufficient experimental data.
-
Troubleshooting Steps:
-
Check for Model Identifiability: Your metabolic model may not be identifiable with the given tracer and measurements, meaning multiple flux distributions can explain the data equally well. Consider if additional tracer experiments or measurements are needed.
-
Provide Good Initial Guesses: The optimization algorithm may be stuck in a local minimum. Try providing different initial flux values to start the optimization from a different point.
-
Simplify the Model: If the model is too complex for the available data, consider simplifying it by lumping reactions or removing poorly resolved fluxes.
-
Data Presentation
Table 1: Representative Mass Isotopomer Distribution (MID) Data for Key Metabolites from a Hypothetical this compound Fluxomics Experiment.
| Metabolite | M0 | M1 | M2 | M3 | M4 | M5 |
| Ribose-5-phosphate | 0.10 | 0.15 | 0.25 | 0.30 | 0.15 | 0.05 |
| Sedoheptulose-7-phosphate | 0.15 | 0.20 | 0.30 | 0.20 | 0.10 | 0.05 |
| Erythrose-4-phosphate | 0.20 | 0.30 | 0.35 | 0.10 | 0.05 | - |
| Fructose-6-phosphate | 0.25 | 0.35 | 0.25 | 0.10 | 0.03 | 0.02 |
| Glyceraldehyde-3-phosphate | 0.40 | 0.45 | 0.10 | 0.05 | - | - |
| Pyruvate | 0.60 | 0.30 | 0.08 | 0.02 | - | - |
M0, M1, M2, etc., represent the fraction of the metabolite pool containing 0, 1, 2, etc., 13C atoms.
Table 2: Hypothetical Flux Map of Central Carbon Metabolism with D-Arabitol as the Carbon Source (Normalized to D-Arabitol Uptake Rate of 100).
| Reaction | Flux Value |
| D-Arabitol Uptake | 100 |
| D-Arabitol -> D-Xylulose | 100 |
| D-Xylulose -> D-Xylulose-5-P | 100 |
| D-Xylulose-5-P <-> Ribulose-5-P | 80 |
| Ribulose-5-P -> Ribose-5-P | 20 |
| Oxidative PPP | 15 |
| Transketolase | 60 |
| Transaldolase | 40 |
| Glycolysis (F6P -> PYR) | 75 |
| Pyruvate -> Acetyl-CoA | 65 |
| TCA Cycle (Citrate Synthase) | 50 |
Experimental Protocols
Detailed Methodology for this compound Metabolic Flux Analysis
This protocol outlines the key steps for conducting a 13C-MFA experiment using this compound as a tracer. It is a generalized protocol and may require optimization for specific organisms and experimental conditions.
1. Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate or bioreactor and culture in standard growth medium to allow for adaptation and to reach the desired growth phase (typically mid-exponential phase).
-
Medium Preparation: Prepare a labeling medium by supplementing a base medium (e.g., DMEM without glucose and pyruvate) with a known concentration of 13C-labeled D-Arabitol (e.g., 10 mM).
-
Isotope Labeling: Replace the standard medium with the pre-warmed labeling medium. The duration of labeling should be sufficient to reach an isotopic steady state for the metabolites of interest. This should be determined empirically by performing a time-course experiment.
2. Quenching and Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by, for example, washing the cells with ice-cold saline and then adding a cold solvent mixture (e.g., 80% methanol). This step is critical to prevent changes in metabolite levels after sample collection.
-
Metabolite Extraction: Scrape the cells in the cold solvent and transfer to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Collection: Carefully collect the supernatant, which contains the polar metabolites. Dry the supernatant using a vacuum concentrator. Store the dried metabolite extracts at -80°C until analysis.
3. GC-MS Analysis
-
Derivatization: For GC-MS analysis, polar metabolites often require derivatization to increase their volatility. A common two-step derivatization is:
-
Add methoxyamine hydrochloride in pyridine to the dried metabolite extract and incubate to protect carbonyl groups.
-
Add a silylating agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMS) and incubate to silylate hydroxyl and amine groups.
-
-
GC-MS Method:
-
Injection: Inject the derivatized sample into the GC-MS.
-
Oven Program: Use a temperature gradient to separate the metabolites. A typical program might start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Acquisition Mode: Use full scan mode to identify metabolites and Selective Ion Monitoring (SIM) mode to quantify the mass isotopomer distributions of target metabolites.
-
4. Data Analysis
-
Peak Identification and Integration: Identify metabolite peaks based on their retention times and mass spectra compared to a standard library. Integrate the peak areas for all relevant mass isotopomers.
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Correction for Natural Abundance: Correct the raw mass isotopomer distributions for the natural abundance of 13C and other isotopes using a suitable algorithm.
-
Metabolic Flux Calculation: Use a 13C-MFA software package to estimate metabolic fluxes by fitting the corrected MIDs to a metabolic model of the cell.
Mandatory Visualization
Caption: D-Arabitol catabolism feeding into the Pentose Phosphate Pathway.
Caption: General experimental workflow for this compound fluxomics.
Caption: Troubleshooting logic for a poor model fit in 13C-MFA.
References
Validation & Comparative
Validating Metabolic Flux: A Comparative Guide to D-Arabitol-13C and Established Tracers
This document outlines the metabolic fate of D-Arabitol, proposes a hypothetical experimental workflow for its use as a 13C tracer, and presents a comparative analysis against commonly used glucose tracers, supported by established principles of 13C-MFA.
Comparative Analysis of 13C Tracers for Pentose Phosphate Pathway Flux
The precision of flux estimations within the pentose phosphate pathway is highly dependent on the isotopic tracer employed. The following table compares the hypothetical use of D-Arabitol-13C with the well-established [1,2-¹³C₂]glucose tracer.
| Feature | Hypothetical this compound | [1,2-¹³C₂]glucose |
| Primary Metabolic Target | Pentose Phosphate Pathway (via D-xylulose-5-phosphate) | Glycolysis and Pentose Phosphate Pathway |
| Point of Entry into PPP | Enters as D-xylulose-5-phosphate after conversion from D-Arabitol. | Enters at the beginning of the PPP as glucose-6-phosphate. |
| Specificity for PPP | Potentially high, as its entry is directly into a PPP intermediate. | High, provides distinct labeling patterns for PPP versus glycolysis. |
| Key Labeled Intermediates | Labeled ribose-5-phosphate, sedoheptulose-7-phosphate, erythrose-4-phosphate. | Labeled 6-phosphogluconate, ribulose-5-phosphate, and downstream intermediates. |
| Expected Labeling in Glycolysis | Minimal direct labeling of upper glycolytic intermediates. | Significant labeling of fructose-6-phosphate and triose phosphates. |
| Validation Status | Hypothetical: Not yet described in published literature. | Well-established: Widely used with extensive supporting data.[1][2][3] |
Experimental Protocols
Hypothetical Protocol for this compound Metabolic Flux Analysis
This protocol is a hypothetical adaptation of standard 13C-MFA procedures for the use of this compound.
-
Cell Culture and Isotope Labeling:
-
Culture cells to a metabolic steady state in a defined medium.
-
Introduce the ¹³C tracer by switching the cells to a medium containing a known concentration of D-Arabitol-¹³C (e.g., uniformly labeled or positionally labeled).
-
Incubate for a duration sufficient to achieve isotopic steady state, which needs to be determined empirically.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by washing the cells with an ice-cold quenching solution (e.g., 80% methanol).
-
Harvest the cells and extract metabolites.
-
-
Sample Analysis:
-
Analyze the isotopic labeling patterns of key metabolites (e.g., intermediates of the PPP and connected pathways) using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
-
Data Analysis and Flux Calculation:
-
Correct the measured mass isotopomer distributions (MIDs) for natural ¹³C abundance.
-
Utilize ¹³C-MFA software (e.g., INCA, Metran) to estimate metabolic fluxes by fitting the corrected MIDs to a metabolic model of the cell.[4]
-
Established Protocol for [1,2-¹³C₂]glucose Metabolic Flux Analysis
This protocol is a well-established method for probing the pentose phosphate pathway.[5]
-
Cell Culture and Labeling:
-
Grow cells to a steady state in a defined medium.
-
Replace the standard medium with a medium containing [1,2-¹³C₂]glucose at a known concentration.
-
Incubate for a period sufficient to reach isotopic steady state (typically determined empirically, often 6-24 hours).
-
-
Metabolite Extraction:
-
Quench metabolism rapidly with an ice-cold solution.
-
Extract intracellular metabolites.
-
-
Sample Analysis:
-
Measure the mass isotopomer distributions of key metabolites, particularly those in the PPP and glycolysis, using GC-MS or LC-MS.
-
-
Flux Calculation:
-
Correct for natural isotope abundance.
-
Use computational software to estimate intracellular fluxes by fitting the experimental MIDs to a metabolic network model.
-
Visualizing Metabolic Pathways and Workflows
To further clarify the metabolic context and experimental procedures, the following diagrams are provided.
Caption: D-Arabitol metabolism and its entry into the Pentose Phosphate Pathway.
Caption: General experimental workflow for 13C-Metabolic Flux Analysis.
Conclusion
The validation of metabolic flux data is critically dependent on the selection of appropriate isotopic tracers. While the use of this compound as a tracer is currently hypothetical, its metabolic connection to the pentose phosphate pathway suggests it could offer a targeted approach to studying this crucial metabolic route. However, for researchers and drug development professionals seeking to validate metabolic flux data through the PPP at present, established and well-characterized tracers such as [1,2-¹³C₂]glucose provide a reliable and validated approach with a wealth of comparative data in the scientific literature. The exploration of novel tracers like this compound is essential for advancing the field, but their utility must be experimentally validated to ensure the accuracy and reproducibility of MFA results.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pentose Phosphate Pathway Analysis: D-Arabitol-¹³C versus ¹³C-Glucose Tracers
For Researchers, Scientists, and Drug Development Professionals
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel to glycolysis, playing a central role in cellular biosynthesis and redox balance. Accurate quantification of PPP flux is vital for understanding its role in various physiological and pathological states, including cancer and metabolic disorders. This guide provides a comprehensive comparison of two key isotopic tracers used for PPP analysis: the established ¹³C-labeled glucose and the novel, theoretically applied D-Arabitol-¹³C.
Introduction to Isotopic Tracers in Metabolic Flux Analysis
Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to elucidate the flow of atoms through metabolic pathways.[1] By supplying cells with a substrate labeled with a heavy isotope, such as ¹³C, researchers can track the incorporation of the label into downstream metabolites. The resulting labeling patterns, or mass isotopomer distributions, are then used to calculate the rates (fluxes) of metabolic reactions.[2]
The choice of isotopic tracer is a critical determinant of the accuracy and precision of flux measurements.[3] For PPP analysis, various isotopomers of ¹³C-glucose are widely used. More recently, the potential of pentitols like D-Arabitol, and its close analog ribitol, labeled with ¹³C has been considered for probing specific aspects of the PPP.[4][5]
Comparison of ¹³C-Glucose and D-Arabitol-¹³C Tracers
While ¹³C-glucose is a well-established and versatile tracer for central carbon metabolism, D-Arabitol-¹³C offers a more targeted, albeit largely theoretical, approach to studying the PPP. The following sections detail the principles of using each tracer and compare their potential performance.
¹³C-Glucose: The Gold Standard for PPP Flux Analysis
Various ¹³C-labeled glucose isotopomers are commercially available and have been extensively used to measure PPP flux. The choice of isotopomer significantly impacts the information that can be obtained.
-
[1,2-¹³C₂]glucose: This is one of the most effective tracers for quantifying the oxidative PPP flux. The C1 of glucose is lost as CO₂ in the first committed step of the oxidative PPP. By tracking the labeling pattern in downstream metabolites like lactate or ribose, the relative contribution of the PPP to glucose metabolism can be determined.
-
[1-¹³C]glucose & [2-¹³C]glucose: These tracers can also be used to estimate PPP flux, with [2-¹³C]glucose often providing better precision than the more commonly used [1-¹³C]glucose.
-
[U-¹³C]glucose: Uniformly labeled glucose provides a broad overview of central carbon metabolism but is less effective at resolving the PPP flux compared to specifically labeled glucose isotopomers.
The diagram below illustrates the metabolic fate of [1,2-¹³C₂]glucose through glycolysis and the pentose phosphate pathway.
D-Arabitol-¹³C: A Novel Probe for the Non-Oxidative PPP
D-arabitol is a five-carbon sugar alcohol that can be synthesized from the PPP intermediate D-ribulose-5-phosphate. While the use of ¹³C-labeled D-arabitol as a tracer is not yet established in the literature, its analog, Ribitol-3-¹³C, has been proposed as a tool to specifically investigate the non-oxidative branch of the PPP.
The rationale is that exogenous labeled arabitol would be taken up by cells, phosphorylated, and then enter the PPP, allowing for the tracing of its carbon backbone through the reversible reactions of the non-oxidative PPP. This could provide unique insights into the dynamics of this part of the pathway, which are often difficult to resolve with glucose tracers alone.
The diagram below outlines the hypothetical entry of D-Arabitol-¹³C into the pentose phosphate pathway.
Quantitative Data Comparison
Direct quantitative comparison of D-Arabitol-¹³C and ¹³C-glucose is not currently available in published literature. However, studies computationally evaluating various ¹³C-glucose tracers have provided data on their precision for estimating PPP flux.
| Tracer | Relative Precision for PPP Flux | Key Advantages |
| [1,2-¹³C₂]glucose | High | Provides precise estimates for both glycolysis and PPP. |
| [2-¹³C]glucose | Moderate-High | Outperforms [1-¹³C]glucose in some studies. |
| [1-¹³C]glucose | Moderate | Commonly used, but may be less precise than other tracers. |
| [U-¹³C]glucose | Low | Good for general central carbon metabolism, but not ideal for PPP. |
| D-Arabitol-¹³C | Theoretical | Potentially high for non-oxidative PPP; unverified experimentally. |
Experimental Protocols
The following is a generalized protocol for conducting a ¹³C-metabolic flux analysis experiment using ¹³C-glucose in mammalian cells. A similar workflow could theoretically be adapted for D-Arabitol-¹³C, though specific parameters would need to be empirically determined.
¹³C-Metabolic Flux Analysis using Labeled Glucose
-
Cell Culture and Isotope Labeling:
-
Culture cells to a metabolic steady state in a defined medium.
-
Switch to a labeling medium containing the chosen ¹³C-glucose isotopomer (e.g., [1,2-¹³C₂]glucose) at a known concentration.
-
Incubate for a duration sufficient to achieve isotopic steady state in the metabolites of interest. This time will vary depending on the cell type and metabolic rates.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding an ice-cold quenching solution (e.g., 80% methanol).
-
Lyse the cells and extract metabolites.
-
Separate the polar metabolite-containing supernatant from the protein pellet by centrifugation.
-
Dry the metabolite extracts, typically using a vacuum concentrator.
-
-
Sample Derivatization and GC-MS Analysis:
-
For GC-MS analysis, derivatize the dried polar metabolites to increase their volatility. A common method involves methoximation followed by silylation.
-
Analyze the derivatized samples using GC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites, such as those in glycolysis and the PPP.
-
-
Metabolic Flux Calculation:
-
Correct the measured MIDs for the natural abundance of ¹³C.
-
Use a computational flux analysis software package (e.g., INCA, METRAN) to estimate intracellular fluxes by fitting the experimental MIDs to a metabolic model of the cell.
-
The following diagram outlines the general experimental workflow for ¹³C-MFA.
Conclusion
For robust and well-validated analysis of the pentose phosphate pathway, ¹³C-glucose tracers, particularly [1,2-¹³C₂]glucose, remain the gold standard . They provide a comprehensive view of PPP flux in the context of central carbon metabolism and are supported by extensive literature and established protocols.
D-Arabitol-¹³C represents a novel and theoretically promising tool for specifically interrogating the non-oxidative branch of the PPP . However, its utility is currently unproven, and its application would require significant methods development, including validation of cellular uptake and metabolism across different cell types. For researchers interested in the fine details of the non-oxidative PPP, exploring the use of labeled pentitols like D-Arabitol-¹³C could be a worthwhile endeavor, potentially offering complementary information to that obtained from ¹³C-glucose tracers.
References
- 1. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of D-Arabitol-13C and 13C-Xylitol as Tracers in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled tracers are indispensable tools for elucidating the complexities of metabolic pathways. Among these, 13C-labeled pentitols, such as D-Arabitol and Xylitol, offer unique advantages for probing the pentose phosphate pathway (PPP) and related central carbon metabolism. The choice between D-Arabitol-13C and 13C-Xylitol as a tracer can significantly influence the scope and resolution of a metabolic flux analysis study. This guide provides an objective comparison of their performance, supported by an understanding of their distinct metabolic fates, and includes detailed experimental methodologies to aid in the selection of the most appropriate tracer for your research needs.
Comparative Analysis of Tracer Metabolism
D-Arabitol and Xylitol are five-carbon sugar alcohols that intersect with the central carbon metabolism, primarily through the Pentose Phosphate Pathway. However, their distinct entry points into this pathway dictate the specific metabolic routes they trace and the information that can be gleaned from their use.
This compound primarily enters the metabolic network through its oxidation to D-xylulose. In many organisms, this conversion is catalyzed by D-arabitol dehydrogenase. D-xylulose can then be phosphorylated to D-xylulose-5-phosphate, a key intermediate in the non-oxidative branch of the PPP. Therefore, this compound is an excellent tracer for investigating the flux through the latter stages of the PPP and its connections to glycolysis.
13C-Xylitol , on the other hand, is metabolized by oxidation to D-xylulose, which is subsequently phosphorylated to D-xylulose-5-phosphate by xylulokinase. This makes 13C-Xylitol a direct precursor to a central PPP intermediate, allowing for the precise tracking of carbon flow through the non-oxidative PPP and into glycolysis. Its metabolism is closely linked to the redox state of the cell, particularly the availability of NAD+.
The key distinction lies in the initial enzymatic steps and the potential for differential regulation, which can provide nuanced insights into metabolic reprogramming in various physiological and pathological states.
Data Presentation: Inferred Comparative Performance
Due to a lack of direct head-to-head experimental comparisons in the current literature, the following table summarizes the inferred performance characteristics of this compound and 13C-Xylitol as tracers based on their known metabolic pathways.
| Feature | This compound | 13C-Xylitol | Rationale |
| Primary Pathway Traced | Non-oxidative Pentose Phosphate Pathway (PPP), Glycolysis | Non-oxidative Pentose Phosphate Pathway (PPP), Glycolysis | Both are converted to D-xylulose-5-phosphate, a key PPP intermediate. |
| Entry Point | D-Xylulose -> D-Xylulose-5-Phosphate | D-Xylulose -> D-Xylulose-5-Phosphate | Both are oxidized to D-xylulose before entering the PPP. |
| Specificity for PPP | High | High | Both are pentitols and primarily feed into the PPP. |
| Potential for Redox State Insights | Moderate | High | Xylitol metabolism is tightly linked to the NAD+/NADH ratio through xylitol dehydrogenase. |
| Metabolic Versatility | May trace specific microbial or fungal metabolic pathways where D-arabitol is a key metabolite. | Widely applicable for studying pentose metabolism in a variety of organisms. | D-arabitol is a known metabolite in certain fungi and bacteria. |
| Likely Downstream Labeled Metabolites | Sedoheptulose-7-P, Fructose-6-P, Glyceraldehyde-3-P, Pyruvate, Lactate, TCA cycle intermediates | Sedoheptulose-7-P, Fructose-6-P, Glyceraldehyde-3-P, Pyruvate, Lactate, TCA cycle intermediates | The labeled carbons will flow through the non-oxidative PPP into glycolysis and the TCA cycle. |
Mandatory Visualization
Metabolic Pathway of this compound
A Comparative Guide: Cross-Validation of D-Arabitol-13C MFA with Enzymatic Assay Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful techniques for studying D-arabitol metabolism: 13C-Metabolic Flux Analysis (13C-MFA) and enzymatic assays. Understanding the metabolic fate of D-arabitol, a five-carbon sugar alcohol, is crucial in various fields, including metabolic engineering, microbiology, and human health research. While 13C-MFA offers a systemic view of intracellular metabolic fluxes, enzymatic assays provide direct measurements of specific enzyme activities. Cross-validation of these two methods can provide a more robust and comprehensive understanding of D-arabitol metabolic pathways.
Data Presentation: A Comparative Overview
The following tables summarize the type of quantitative data obtained from D-Arabitol-13C MFA and enzymatic assays. It is important to note that a direct, published cross-validation study providing a side-by-side comparison of flux data from both methods for D-arabitol metabolism was not identified. The data presented here are illustrative of the outputs from each technique.
Table 1: Illustrative Quantitative Data from this compound MFA
| Parameter | Flux Value (mmol/gCDW/h) | Organism/Condition | Citation |
| D-Arabitol Uptake Rate | 5.7 ± 0.1 | Bacillus methanolicus MGA3 | [1] |
| Pentose Phosphate Pathway | Value would be determined | Hypothetical | |
| Glycolysis | Value would be determined | Hypothetical | |
| TCA Cycle | Value would be determined | Hypothetical | |
| Biomass Precursor Synthesis | Value would be determined | Hypothetical |
Note: The D-Arabitol Uptake Rate is an experimental input for MFA. The other flux values are hypothetical examples of what 13C-MFA would determine.
Table 2: Illustrative Quantitative Data from Enzymatic Assays for D-Arabitol Metabolism
| Enzyme | Specific Activity (U/mg protein) | Organism/Growth Substrate | Citation |
| Arabitol Phosphate Dehydrogenase | 0.05 ± 0.01 | Bacillus methanolicus MGA3 / D-Arabitol | [1] |
| Arabitol Phosphate Dehydrogenase | 0.02 ± 0.00 | Bacillus methanolicus MGA3 / Mannitol | [1] |
| Arabitol Phosphate Dehydrogenase | Not detectable | Bacillus methanolicus MGA3 / Methanol | [1] |
| D-Arabitol Dehydrogenase | Activity would be measured | Hypothetical |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental results. Below are representative protocols for this compound MFA and a relevant enzymatic assay.
This compound Metabolic Flux Analysis (13C-MFA) Protocol
This protocol is a generalized procedure based on established 13C-MFA methodologies.[2]
-
Strain Cultivation and 13C Labeling:
-
Cultivate the microorganism of interest in a chemically defined minimal medium with a known concentration of D-arabitol as the primary carbon source.
-
A parallel culture should be grown with a specifically labeled 13C-D-arabitol tracer (e.g., [1-13C]D-arabitol or uniformly labeled 13C-D-arabitol).
-
Maintain steady-state growth in a chemostat or conduct experiments during the exponential growth phase in batch cultures.
-
-
Metabolite Extraction and Sample Preparation:
-
Rapidly quench metabolic activity and harvest the cells.
-
Perform cell lysis and hydrolysis of proteins into their constituent amino acids.
-
Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions. The mass shifts in the fragments of the amino acids will indicate the incorporation of 13C from the labeled D-arabitol.
-
-
Flux Calculation and Modeling:
-
Use a computational model of the organism's central carbon metabolism.
-
Input the measured substrate uptake rates, biomass production rates, and the mass isotopomer distribution data into a software package for 13C-MFA (e.g., INCA, Metran).
-
The software will then estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and the model-predicted isotopomer distributions.
-
Enzymatic Assay Protocol: D-Arabitol Dehydrogenase
This protocol is adapted from methods for assaying polyol dehydrogenases.
-
Preparation of Cell-Free Extract:
-
Grow the microbial cells in a medium containing D-arabitol to induce the expression of the relevant enzymes.
-
Harvest the cells during the exponential growth phase by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl, pH 7.2) and lyse the cells using methods like sonication or a French press.
-
Centrifuge the lysate to remove cell debris and collect the supernatant (cell-free extract).
-
-
Enzyme Activity Measurement:
-
The assay mixture should contain the cell-free extract, a buffer, NAD+ (or NADP+), and D-arabitol as the substrate.
-
The reaction to be monitored is the reduction of NAD+ to NADH, which is coupled to the oxidation of D-arabitol to D-ribulose or D-xylulose.
-
Measure the increase in absorbance at 340 nm, which corresponds to the production of NADH, using a spectrophotometer.
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified assay conditions.
-
Determine the total protein concentration of the cell-free extract using a standard method (e.g., Bradford assay) to calculate the specific activity (U/mg protein).
-
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Simplified metabolic pathways for D-Arabitol catabolism.
Caption: General workflow for 13C-Metabolic Flux Analysis.
Caption: Logical relationship for cross-validation.
References
Assessing Fungal Metabolic Activity: A Comparative Guide to D-Arabitol-13C and Alternative Methods
For researchers, scientists, and drug development professionals, accurately quantifying fungal metabolic activity is crucial for understanding fungal pathogenesis, developing novel antifungal therapies, and optimizing industrial fermentation processes. This guide provides a comprehensive comparison of using D-Arabitol-13C as a tracer for metabolic flux analysis against other commonly employed techniques. We present an objective evaluation of these methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Introduction to Fungal Metabolic Activity Assessment
Fungi exhibit complex metabolic networks that are central to their growth, development, and interaction with their environment. The ability to accurately measure the activity of these metabolic pathways is paramount. An ideal method should be sensitive, specific, accurate, and reproducible, providing a true representation of the metabolic state of the fungal cells.
This guide focuses on the assessment of this compound, a stable isotope-labeled tracer, for quantifying fungal metabolic flux. We compare its performance with established methods, including colorimetric assays (XTT/MTT), ergosterol quantification, and quantitative PCR (qPCR).
This compound Metabolic Flux Analysis: A High-Fidelity Approach
Stable isotope labeling, particularly with carbon-13 (13C), has emerged as a powerful tool for elucidating metabolic pathways and quantifying their fluxes. D-arabitol, a five-carbon sugar alcohol, is a significant metabolite produced by many fungi, particularly Candida species, through the pentose phosphate pathway (PPP). The use of this compound allows for the precise tracing of carbon atoms through this central metabolic route.
The core principle of 13C-Metabolic Flux Analysis (13C-MFA) involves introducing a 13C-labeled substrate (in this case, a precursor that gets converted to this compound or this compound itself) to fungal cells. As the fungus metabolizes the labeled compound, the 13C atoms are incorporated into various downstream metabolites. By analyzing the isotopic enrichment in these metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, the rates of individual metabolic reactions can be calculated.
Advantages of this compound MFA:
-
High Accuracy and Specificity: Provides a direct and quantitative measure of metabolic flux through specific pathways, offering a more accurate picture of metabolic activity compared to indirect methods.
-
Detailed Mechanistic Insights: Enables the elucidation of complex metabolic networks and the identification of active and inactive pathways under different conditions.
-
Dynamic Measurement: Can be used to study the dynamic changes in metabolic activity in response to stimuli, such as antifungal drugs.
Limitations:
-
Technically Demanding: Requires specialized equipment (GC-MS or NMR) and expertise in data analysis.
-
Cost: 13C-labeled substrates and the associated analytical costs can be higher compared to other methods.
-
Time-Consuming: The experimental and data analysis workflows can be more extensive.
Comparative Analysis of Methodologies
To provide a clear comparison, the following table summarizes the key performance characteristics of this compound MFA and alternative methods. It is important to note that direct head-to-head comparative studies providing quantitative accuracy data for all these methods are limited. The data presented is a synthesis of information from various studies.
| Method | Principle | Typical Application | Accuracy | Sensitivity | Throughput | Cost |
| This compound MFA | Tracing of 13C atoms from labeled arabitol through metabolic pathways. | Detailed metabolic flux analysis, pathway elucidation, mechanism of action studies. | High | High | Low | High |
| XTT/MTT Assays | Colorimetric measurement of mitochondrial dehydrogenase activity. | General cell viability and metabolic activity screening. | Moderate | Moderate | High | Low |
| Ergosterol Quantification | Quantification of a fungus-specific membrane sterol. | Estimation of fungal biomass. | Moderate to High | Moderate | Moderate | Moderate |
| qPCR | Quantification of mRNA levels of metabolic genes. | Gene expression analysis as a proxy for metabolic potential. | High (for gene expression) | High | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of the experimental protocols for each of the discussed methods.
This compound Metabolic Flux Analysis Protocol
This protocol provides a general workflow for a 13C-labeling experiment using a precursor to this compound, followed by GC-MS analysis.
1. Fungal Culture and Labeling:
- Grow the fungal strain of interest in a defined minimal medium with a known concentration of a 13C-labeled carbon source (e.g., [U-13C]glucose) that will be converted to D-arabitol.
- Incubate the culture under controlled conditions (temperature, agitation, etc.) to allow for the incorporation of the 13C label into intracellular metabolites.
- Harvest the cells during the desired growth phase (e.g., exponential phase).
2. Metabolite Extraction:
- Quench the metabolic activity rapidly, for example, by immersing the cell suspension in cold methanol (-20°C).
- Centrifuge the quenched cells to pellet them and discard the supernatant.
- Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).
3. Sample Derivatization:
- Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.
- Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.
4. GC-MS Analysis:
- Inject the derivatized sample into a GC-MS system.
- Separate the metabolites on a suitable GC column.
- Detect and quantify the mass isotopologues of D-arabitol and other target metabolites using the mass spectrometer.
5. Data Analysis:
- Correct the raw mass spectrometry data for the natural abundance of 13C.
- Use specialized software to perform metabolic flux analysis by fitting the measured labeling patterns to a metabolic model of the fungus.
XTT Assay Protocol
This protocol is adapted from previously described methods for assessing fungal metabolic activity.[1][2]
1. Fungal Cell Suspension:
- Prepare a standardized suspension of fungal cells in a suitable buffer or medium.
2. Assay Setup:
- Add the fungal cell suspension to the wells of a microtiter plate.
- Include appropriate controls (e.g., wells with medium only for background subtraction).
3. XTT Reagent Preparation and Addition:
- Prepare a fresh solution of XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide) and an electron-coupling agent (e.g., menadione or coenzyme Q10).
- Add the XTT reagent solution to each well.
4. Incubation:
- Incubate the plate at the optimal temperature for the fungus for a defined period (e.g., 2-5 hours), protected from light.
5. Absorbance Measurement:
- Measure the absorbance of the soluble formazan product at the appropriate wavelength (typically around 490 nm) using a microplate reader.
Ergosterol Quantification Protocol
This protocol outlines the general steps for extracting and quantifying ergosterol from fungal biomass.
1. Sample Preparation:
- Harvest fungal mycelia and lyophilize to obtain a dry weight.
2. Ergosterol Extraction:
- Saponify the fungal biomass by heating in an alcoholic potassium hydroxide solution. This step releases ergosterol from cellular membranes.
- Extract the ergosterol into an organic solvent (e.g., n-hexane or pentane).
3. Purification (Optional):
- For complex samples, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
4. Quantification:
- Analyze the extracted ergosterol using High-Performance Liquid Chromatography (HPLC) with UV detection (at 282 nm) or by GC-MS.
- Quantify the ergosterol concentration by comparing the peak area to that of a known standard. To improve accuracy, a 13C-labeled ergosterol internal standard can be used.[3][4]
Quantitative PCR (qPCR) Protocol for Metabolic Gene Expression
This protocol provides a general workflow for analyzing the expression of genes involved in fungal metabolism.
1. RNA Extraction:
- Harvest fungal cells and immediately freeze them in liquid nitrogen to preserve RNA integrity.
- Extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).
- Treat the RNA with DNase to remove any contaminating genomic DNA.
2. cDNA Synthesis:
- Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
3. qPCR Reaction:
- Set up the qPCR reaction with a master mix containing a fluorescent dye (e.g., SYBR Green) or a probe, forward and reverse primers specific to the target metabolic gene, and the cDNA template.
- Include a reference gene (housekeeping gene) for normalization.
4. Data Analysis:
- Run the qPCR reaction in a real-time PCR instrument.
- Analyze the amplification data to determine the relative expression level of the target gene using methods like the 2-ΔΔCt method.
Visualization of Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the D-arabitol synthesis pathway and the experimental workflows.
Conclusion
The choice of method for assessing fungal metabolic activity depends on the specific research question, available resources, and desired level of detail.
-
This compound Metabolic Flux Analysis stands out as the most accurate and detailed method for quantifying the activity of specific metabolic pathways. It is the gold standard for mechanistic studies and for obtaining a deep understanding of fungal metabolism.
-
Colorimetric assays (XTT/MTT) are well-suited for high-throughput screening of antifungal compounds or for obtaining a rapid, general assessment of metabolic activity. However, their accuracy can be influenced by factors such as fungal species and strain, and they provide limited mechanistic insight.[5]
-
Ergosterol quantification is a reliable method for estimating fungal biomass, which can be an indirect indicator of overall metabolic activity, especially during active growth. The accuracy of this method can be significantly improved by using a 13C-labeled internal standard.
-
qPCR provides valuable information on the transcriptional regulation of metabolic genes but does not directly measure metabolic flux. An increase in gene expression does not always correlate with an increase in metabolic activity due to post-transcriptional and post-translational regulation.
For researchers requiring a precise and quantitative understanding of fungal metabolic pathways, this compound metabolic flux analysis is the recommended approach. For high-throughput applications or when a general measure of metabolic viability is sufficient, colorimetric assays offer a practical alternative. Ergosterol and qPCR assays provide valuable complementary information on fungal biomass and gene expression, respectively. A multi-faceted approach, combining several of these techniques, will ultimately provide the most comprehensive picture of fungal metabolic activity.
References
- 1. A Close View of the Production of Bioactive Fungal Metabolites Mediated by Chromatin Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying metabolic activity of filamentous fungi using a colorimetric XTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A glimpse into the fungal metabolomic abyss: Novel network analysis reveals relationships between exogenous compounds and their outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Metabolomics in Fungal Research - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Reproducibility of D-Arabitol-¹³C Labeling Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to D-Arabitol-¹³C Labeling and its Significance
Factors Influencing Reproducibility in ¹³C Labeling Experiments
The reproducibility of ¹³C metabolic flux analysis (MFA) is influenced by a multitude of factors, from experimental design to data analysis. While specific quantitative data on the variability of D-Arabitol-¹³C labeling is limited, the principles governing general ¹³C-MFA apply.
Key Sources of Variability:
-
Biological Variability: Inherent differences between cell lines, passages, and even individual cultures can lead to variations in metabolic fluxes.
-
Experimental Conditions: Minor fluctuations in media composition, temperature, pH, and cell density can significantly impact cellular metabolism.
-
Isotope Tracer Purity and Stability: The isotopic enrichment and chemical purity of the D-Arabitol-¹³C tracer are critical for accurate labeling analysis.
-
Sample Preparation: The quenching and metabolite extraction steps are crucial for arresting metabolic activity and ensuring complete and unbiased recovery of intracellular metabolites. Inconsistent execution of these steps is a major source of error.
-
Analytical Instrumentation: Variations in the performance and calibration of Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) instruments can introduce analytical variability.
-
Data Analysis and Modeling: The choice of software, the underlying metabolic model, and the algorithms used for flux estimation can influence the final results.[1]
Comparison of D-Arabitol-¹³C with Alternative Tracers for Pentose Phosphate Pathway Analysis
The choice of isotopic tracer is a critical determinant of the information that can be obtained from a metabolic flux experiment.[2] While D-Arabitol-¹³C offers a unique entry point into the non-oxidative PPP, other tracers, particularly ¹³C-labeled glucose, are more commonly employed.
| Tracer | Metabolic Entry Point & Pathway Coverage | Advantages | Disadvantages |
| D-Arabitol-¹³C | Enters the non-oxidative pentose phosphate pathway after conversion to D-xylulose-5-phosphate or D-ribulose-5-phosphate.[3][4] Provides a focused view of the non-oxidative PPP and its connections to glycolysis. | - Directly probes the non-oxidative PPP.[3] - Can help to resolve fluxes in the lower part of the PPP. | - Limited information on the oxidative PPP. - Metabolic pathways for D-Arabitol uptake and conversion may not be active in all cell types. - Less established protocols compared to glucose tracers. |
| [1,2-¹³C₂]glucose | Enters at the beginning of glycolysis. The labeling pattern of downstream metabolites reveals the relative activity of the oxidative PPP versus glycolysis. | - Provides simultaneous information on both glycolysis and the oxidative PPP. - Well-established and widely used tracer. | - Interpretation of labeling patterns can be complex due to carbon rearrangements. - May not provide high resolution for all fluxes within the PPP. |
| [U-¹³C]glucose | Uniformly labeled glucose enters at the beginning of glycolysis and labels all downstream metabolites. | - Provides a global overview of central carbon metabolism. - Useful for identifying all active pathways downstream of glucose. | - Can be less informative for resolving specific pathway splits, such as the PPP, due to extensive labeling. |
Table 1: Qualitative Comparison of D-Arabitol-¹³C with Common Glucose Tracers for PPP Analysis.
Experimental Protocols for Reproducible D-Arabitol-¹³C Labeling
Adherence to standardized and meticulously executed protocols is the cornerstone of reproducible ¹³C labeling experiments. The following sections outline a general workflow and key considerations at each step.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding and Growth: Seed cells at a consistent density and culture under tightly controlled conditions (temperature, CO₂, humidity) to reach the desired growth phase (typically mid-exponential phase).
-
Media Preparation: Prepare the labeling medium by supplementing a base medium with a known concentration of D-Arabitol-¹³C. The concentration should be optimized to ensure sufficient labeling without causing metabolic perturbations. Ensure all other media components are well-defined.
-
Initiation of Labeling: At the start of the experiment, replace the standard growth medium with the pre-warmed labeling medium. The timing of this step should be precisely controlled.
-
Isotopic Steady State: Allow the cells to grow in the labeling medium for a sufficient duration to approach isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. This duration needs to be determined empirically for the specific cell line and experimental conditions.
Protocol 2: Metabolite Quenching and Extraction
Rapid and effective quenching of metabolism is critical to prevent changes in metabolite levels after harvesting.
-
Quenching: Quickly aspirate the labeling medium and wash the cells with an ice-cold quenching solution (e.g., 60% methanol at -40°C or cold phosphate-buffered saline). This step must be performed rapidly to halt enzymatic activity.
-
Cell Lysis and Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., a mixture of methanol, chloroform, and water) to the quenched cells. Vortex vigorously and incubate at a low temperature to ensure complete cell lysis and protein precipitation.
-
Phase Separation: Centrifuge the samples to separate the polar (containing central carbon metabolites), non-polar, and protein phases.
-
Sample Preparation for Analysis: Carefully collect the polar phase and dry it under a vacuum. The dried extracts can be stored at -80°C until analysis.
Protocol 3: GC-MS Analysis of ¹³C-Labeled Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique for measuring the mass isotopomer distributions of central carbon metabolites.
-
Derivatization: To increase their volatility for GC analysis, the dried polar metabolites are chemically modified through a two-step derivatization process, typically involving methoximation followed by silylation.
-
GC-MS Analysis: Inject the derivatized samples into a GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, providing information on the number of ¹³C atoms incorporated into each metabolite.
-
Data Acquisition: Acquire the data in full scan mode to identify all detectable metabolites and in selected ion monitoring (SIM) mode for accurate quantification of the mass isotopomer distributions of target metabolites.
Data Presentation and Analysis for Reproducibility Assessment
To facilitate the evaluation of reproducibility, all quantitative data should be presented in a clear and structured format.
| Experiment ID | Biological Replicate | Technical Replicate | Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Lab1_Exp1 | 1 | 1 | Ribose-5-phosphate | 0.10 | 0.25 | 0.40 | 0.20 | 0.05 | 0.00 |
| Lab1_Exp1 | 1 | 2 | Ribose-5-phosphate | 0.11 | 0.24 | 0.41 | 0.19 | 0.05 | 0.00 |
| Lab1_Exp1 | 2 | 1 | Ribose-5-phosphate | 0.12 | 0.26 | 0.39 | 0.18 | 0.05 | 0.00 |
| Lab2_Exp1 | 1 | 1 | Ribose-5-phosphate | 0.15 | 0.28 | 0.35 | 0.17 | 0.05 | 0.00 |
Table 2: Example of a Structured Table for Presenting Mass Isotopomer Distribution Data. This hypothetical data illustrates how results from different experiments and replicates can be organized for easy comparison. The values represent the fractional abundance of each mass isotopomer.
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams are essential tools for understanding the complex interplay of metabolic pathways and the logical flow of experimental procedures.
Caption: D-Arabitol Metabolism and its link to the Pentose Phosphate Pathway.
Caption: General workflow for this compound labeling experiments.
Conclusion and Recommendations
The reproducibility of D-Arabitol-¹³C labeling experiments is fundamental to their utility in advancing our understanding of cellular metabolism. While direct quantitative data on the inter-laboratory variability of this specific tracer is lacking, a thorough understanding of the potential sources of error and the implementation of rigorous, standardized protocols can significantly enhance the reliability of the results.
Recommendations for ensuring high reproducibility:
-
Standardize Protocols: Adopt and meticulously document detailed protocols for all experimental steps, from cell culture to data analysis.
-
Utilize Internal Standards: Incorporate appropriate internal standards during metabolite extraction to control for variations in sample handling and instrument response.
-
Perform Replicates: Include a sufficient number of biological and technical replicates to assess the variability within and between experiments.
-
Report Comprehensive Data: Publish all raw and processed data, including mass isotopomer distributions and details of the metabolic model, to allow for independent verification and re-analysis.
-
Collaborate and Compare: When possible, engage in inter-laboratory comparisons to identify and address systematic biases.
By embracing these best practices, researchers can harness the power of D-Arabitol-¹³C labeling to generate robust and reproducible data, thereby accelerating discoveries in the life sciences and drug development.
References
- 1. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic Flux Elucidation for Large-Scale Models Using 13C Labeled Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Xylitol Production from D-Arabitol by Enhancing the Coenzyme Regeneration Efficiency of the Pentose Phosphate Pathway in Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS and NMR for D-Arabitol-13C Analysis
For Researchers, Scientists, and Drug Development Professionals
The analysis of isotopically labeled metabolites is crucial for understanding metabolic pathways and fluxes. D-Arabitol, a five-carbon sugar alcohol, plays a significant role in the pentose phosphate pathway (PPP). This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the analysis of 13C-labeled D-Arabitol (D-Arabitol-13C).
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative performance metrics for GC-MS and NMR in the context of this compound analysis. These values are compiled from typical performance characteristics of the techniques in metabolomics applications.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High (picomole to femtomole range) | Lower (micromole to nanomole range) |
| Limit of Detection (LOD) | Typically in the low micromolar (µM) to nanomolar (nM) range. For a similar compound, a LOD of 0.02 µmol/L has been reported for GC with ECD detection.[1] | Generally in the low micromolar (µM) range. |
| Limit of Quantification (LOQ) | Typically in the micromolar (µM) to nanomolar (nM) range. | Generally in the micromolar (µM) range. |
| Linearity | Excellent, with a wide dynamic range. | Good, but can be limited by sample concentration effects. |
| Resolution | High chromatographic resolution of isomers. | High spectral resolution, excellent for resolving isotopomers. |
| Sample Requirement | Small sample volume, but destructive analysis. | Larger sample volume, non-destructive analysis. |
| Throughput | High, suitable for large sample batches. | Lower, longer acquisition times per sample. |
| Positional Isotope Information | Indirectly inferred from fragmentation patterns. | Directly provides information on the position of 13C labels. |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate analysis. Below are representative protocols for the analysis of this compound using GC-MS and NMR.
GC-MS Analysis of this compound
This protocol outlines the steps for sample preparation, derivatization, and analysis of this compound using GC-MS. Derivatization is a critical step to increase the volatility of the sugar alcohol for gas chromatography.
1. Sample Preparation:
-
Extraction: Extract metabolites from biological samples (e.g., cell culture, tissue) using a cold solvent mixture, such as 80% methanol.
-
Internal Standard: Add a known amount of an internal standard (e.g., a stable isotope-labeled compound not expected in the sample) for quantification.
-
Drying: Evaporate the solvent from the extract under a stream of nitrogen or using a vacuum concentrator.
2. Derivatization (Trimethylsilylation - TMS):
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes to protect the carbonyl groups.
-
Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes to silylate the hydroxyl groups.[1]
3. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or similar.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Start at 70°C, hold for 1 min, ramp to 300°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or similar.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
4. Data Analysis:
-
Identify the D-Arabitol-TMS derivative peak based on its retention time and mass spectrum.
-
Quantify the abundance of this compound by integrating the peak area of the specific mass isotopologues (M+1, M+2, etc.) corresponding to the 13C incorporation.
-
Correct for the natural abundance of 13C in the derivatizing agent and the analyte.
NMR Spectroscopy Analysis of this compound
This protocol describes the preparation and analysis of this compound using 13C NMR spectroscopy. This technique is non-destructive and provides detailed information about the position of the 13C label.
1. Sample Preparation:
-
Extraction: Extract metabolites as described in the GC-MS protocol.
-
Drying: Lyophilize or vacuum dry the extract.
-
Resuspension: Re-dissolve the dried extract in a known volume (e.g., 600 µL) of a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
pH Adjustment: Adjust the pH of the sample to a consistent value (e.g., 7.0) to ensure reproducible chemical shifts.
2. NMR Parameters:
-
Spectrometer: Bruker Avance III 600 MHz spectrometer or equivalent, equipped with a cryoprobe.
-
Nucleus: 13C.
-
Pulse Sequence: A standard 1D 13C experiment with proton decoupling (e.g., zgpg30). For quantitative analysis, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).
-
Acquisition Parameters:
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1.5 s.
-
Relaxation Delay (D1): 5-7 times the longest T₁ relaxation time of the carbons of interest for accurate quantification. A relaxation agent (e.g., Cr(acac)₃) can be added to shorten T₁.
-
Number of Scans: Dependent on the sample concentration, typically ranging from a few hundred to several thousand scans.
-
3. Data Analysis:
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Identification: Identify the 13C signals of D-Arabitol based on their chemical shifts by comparing to a standard or literature values.
-
Quantification: Integrate the area of the 13C peaks corresponding to the labeled positions in this compound. The concentration can be calculated relative to the integral of the internal standard.
Mandatory Visualization
Experimental Workflows
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Signaling Pathway
D-Arabitol is synthesized from D-Ribulose-5-phosphate, an intermediate of the Pentose Phosphate Pathway (PPP). The following diagram illustrates this metabolic connection.
Caption: D-Arabitol synthesis from the Pentose Phosphate Pathway.
References
Limitations and advantages of D-Arabitol-13C as a metabolic tracer.
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate metabolic tracer is a critical decision in experimental design, directly impacting the quality and relevance of the insights gained into cellular metabolism. While 13C-labeled glucose isotopes are the gold standard for tracing central carbon metabolism, the potential of other tracers, such as D-Arabitol-13C, warrants a thorough evaluation. This guide provides a comprehensive comparison of this compound and established 13C-glucose tracers, offering an objective analysis of their respective advantages and limitations, supported by metabolic pathway diagrams and experimental workflows.
This compound: A Tracer with Significant Limitations in Mammalian Systems
D-Arabitol is a five-carbon sugar alcohol, or polyol. While this compound is commercially available, its utility as a metabolic tracer for elucidating pathways like the Pentose Phosphate Pathway (PPP) in mammalian cells is severely limited by its metabolic fate.
Core Limitations:
-
Metabolically Inert in Humans: In humans, D-arabitol is largely considered a metabolic end-product.[1] This means it is not significantly metabolized through central carbon pathways, making it unsuitable for tracing the flux through these routes.
-
Association with Pathological States: Elevated levels of D-arabitol in human body fluids are associated with certain inborn errors of metabolism, such as ribose-5-phosphate isomerase deficiency, a disorder of the pentose phosphate pathway.[1] In these cases, D-arabitol accumulation is a biomarker of pathway dysfunction rather than an actively metabolized substrate.
-
Primary Role in Microorganisms: D-arabitol metabolism is well-characterized in fungi and bacteria, where it can serve as a carbon source.[2][3] Its presence in human systems is often indicative of microbial overgrowth, such as by Candida albicans.[1]
Due to these significant limitations, there is a lack of established experimental protocols for using this compound as a metabolic tracer in mammalian systems for the purpose of flux analysis. Its primary application in a research context would likely be as a non-metabolized control or for studying polyol transport and accumulation under specific pathological conditions.
13C-Labeled Glucose: The Gold Standard for Tracing Central Carbon Metabolism
In stark contrast to this compound, various isotopomers of 13C-labeled glucose are the most widely used and well-validated tracers for quantifying fluxes through glycolysis, the Pentose Phosphate Pathway (PPP), and the TCA cycle in mammalian cells.
Key Advantages:
-
Direct Entry into Central Metabolism: Glucose is the primary fuel for most mammalian cells and directly enters glycolysis upon cellular uptake and phosphorylation.
-
Versatility of Isotopomers: The availability of different 13C-glucose isotopomers allows for the targeted investigation of specific pathways.
-
Rich Information Content: The patterns of 13C-labeling in downstream metabolites provide detailed and quantitative information about the relative and absolute fluxes through interconnected pathways.
Comparative Performance of 13C-Glucose Isotopomers
The choice of 13C-glucose isotopomer is critical for maximizing the information gained from a tracer experiment. The following table summarizes the primary applications and performance of commonly used 13C-glucose tracers.
| 13C-Glucose Isotopomer | Primary Application(s) | Rationale & Performance |
| [1,2-13C2]glucose | Glycolysis and Pentose Phosphate Pathway (PPP) flux | Provides the most precise estimates for glycolysis and PPP fluxes by generating distinct labeling patterns in downstream metabolites. |
| [U-13C6]glucose | General labeling of central carbon metabolism, TCA cycle | Uniformly labels all carbons, allowing for the tracing of the entire glucose backbone into various metabolic pathways. |
| [1-13C]glucose | Pentose Phosphate Pathway (PPP) flux | The C1 carbon is lost as 13CO2 in the oxidative PPP, allowing for the estimation of pathway activity. However, it is considered less precise than [1,2-13C2]glucose. |
| [2-13C]glucose | Glycolysis and PPP | Offers good precision for estimating glycolytic and PPP fluxes and can outperform [1-13C]glucose in this regard. |
| [3-13C]glucose | Glycolysis and PPP | Similar to [2-13C]glucose, it provides good precision for estimating fluxes in glycolysis and the PPP. |
Experimental Protocol: 13C-Glucose Tracing in Cultured Mammalian Cells
The following is a generalized protocol for a typical 13C-glucose tracing experiment in adherent mammalian cells.
1. Cell Culture and Seeding:
-
Culture cells in standard growth medium to the desired confluency in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes).
-
Ensure healthy, logarithmically growing cells for consistent metabolic activity.
2. Preparation of 13C-Labeled Medium:
-
Prepare a custom medium that is identical to the standard growth medium but with unlabeled glucose replaced by the desired 13C-glucose isotopomer at the same concentration.
-
For example, use glucose-free DMEM supplemented with dialyzed fetal bovine serum, glutamine, and the 13C-glucose tracer.
3. Isotopic Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any remaining unlabeled glucose.
-
Add the pre-warmed 13C-labeled medium to the cells.
-
Incubate the cells for a predetermined duration to allow for the uptake and metabolism of the 13C-glucose and to reach isotopic steady-state. The optimal incubation time should be determined empirically for the specific cell line and metabolites of interest.
4. Metabolite Extraction:
-
Rapidly aspirate the 13C-labeled medium.
-
Wash the cells with ice-cold PBS to halt metabolic activity.
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol, -80°C).
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cellular debris and proteins.
-
Collect the supernatant containing the polar metabolites.
5. Sample Analysis:
-
Dry the metabolite extracts, for example, using a vacuum concentrator.
-
Derivatize the samples to increase the volatility of the metabolites for gas chromatography-mass spectrometry (GC-MS) analysis, or resuspend in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Analyze the samples by MS to determine the mass isotopomer distributions of key metabolites.
6. Data Analysis:
-
Correct the raw MS data for the natural abundance of 13C.
-
Use the corrected mass isotopomer distributions to calculate metabolic fluxes using specialized software (e.g., INCA, Metran).
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Pentose Phosphate Pathway, a typical experimental workflow for 13C-glucose tracing, and a logical comparison of this compound and 13C-glucose as metabolic tracers.
Conclusion
For researchers, scientists, and drug development professionals aiming to quantitatively analyze central carbon metabolism in mammalian systems, 13C-labeled glucose tracers are the unequivocally superior choice. Their active and well-characterized metabolism, coupled with the versatility of available isotopomers, provides a powerful and reliable method for gaining deep insights into metabolic fluxes. This compound, due to its largely inert nature in human metabolism, is not a suitable tracer for these purposes. Its utility is likely confined to specialized studies of polyol transport or as a biomarker in the context of specific metabolic diseases or microbial activity. A thorough understanding of the metabolic fate of a tracer is paramount, and in the case of this compound versus 13C-glucose, the evidence strongly favors the latter for robust and informative metabolic research.
References
A Comparative Guide to Interpreting and Validating D-Arabitol-¹³C Labeling Patterns for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Arabitol-¹³C as a metabolic tracer with established alternatives, focusing on the analysis of the Pentose Phosphate Pathway (PPP). While direct, quantitative experimental data for D-Arabitol-¹³C labeling is not extensively available in current literature, this document outlines the expected labeling patterns and provides a framework for its validation. We present a detailed comparison with the well-characterized [1,2-¹³C₂]glucose tracer, supported by experimental data, to offer a practical guide for researchers considering the use of pentitol tracers in their studies.
Data Presentation: Comparative Analysis of ¹³C Tracers for Pentose Phosphate Pathway Analysis
The choice of an isotopic tracer is critical for accurately determining metabolic fluxes. The following table compares the theoretical application of D-Arabitol-¹³C with the widely used [1,2-¹³C₂]glucose tracer for studying the PPP.
| Feature | D-Arabitol-¹³C (Predicted) | [1,2-¹³C₂]glucose (Experimental Data) |
| Primary Application | Tracing pentitol metabolism and its entry into the non-oxidative PPP. | Quantifying the relative flux through the oxidative and non-oxidative branches of the PPP. |
| Advantages | - Specific for pathways utilizing pentitols. - May provide unique insights into the regulation of pentitol-specific metabolic routes. | - Well-characterized labeling patterns in downstream metabolites. - Provides precise estimates for both glycolysis and PPP fluxes.[1][2][3] |
| Limitations | - Limited direct experimental data available in the literature. - Metabolic entry point is primarily into the non-oxidative branch of the PPP. | - Can be more expensive than singly labeled glucose tracers. - Interpretation can be complex due to the interconnectedness of glycolysis and the PPP. |
| Key Metabolites Analyzed | Ribose-5-phosphate, Sedoheptulose-7-phosphate, Erythrose-4-phosphate, Fructose-6-phosphate, Glyceraldehyde-3-phosphate | Lactate, Ribose-5-phosphate, Palmitate |
| Example Mass Isotopomer Distribution (Ribose) | Predicted to primarily generate M+1 and M+2 isotopologues depending on the specific labeling of the D-Arabitol tracer. | Incubation of Hep G2 cells with 30% enriched [1,2-¹³C₂]glucose resulted in four ribose isotopologues: [1-¹³C]-, [5-¹³C]-, [1,2-¹³C₂]-, and [4,5-¹³C₂]ribose.[1][2] |
| Example Mass Isotopomer Distribution (Lactate) | Labeling in lactate would be indirect and would depend on the conversion of PPP intermediates to glycolytic intermediates. | After 24-72 hours of incubation, 1.9% of lactate molecules had one ¹³C substitution (m₁) and 10% had two ¹³C substitutions (m₂). |
Interpreting Predicted D-Arabitol-¹³C Labeling Patterns
The interpretation of labeling patterns from D-Arabitol-¹³C would depend on the specific carbon position that is labeled. D-Arabitol is a five-carbon sugar alcohol that can be converted to D-xylulose and then phosphorylated to enter the non-oxidative branch of the PPP as xylulose-5-phosphate.
Consider the use of [1-¹³C]D-Arabitol :
-
Entry into the PPP: [1-¹³C]D-Arabitol would be converted to [1-¹³C]D-xylulose, and then to [1-¹³C]xylulose-5-phosphate.
-
Transketolase Reaction: Transketolase would transfer a two-carbon unit from [1-¹³C]xylulose-5-phosphate to ribose-5-phosphate, producing glyceraldehyde-3-phosphate and [1,2-¹³C₂]sedoheptulose-7-phosphate.
-
Transaldolase Reaction: Transaldolase would then transfer a three-carbon unit from [1,2-¹³C₂]sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, yielding [1-¹³C]erythrose-4-phosphate and fructose-6-phosphate.
-
Downstream Labeling: The labeled carbon could then be traced through glycolysis and the TCA cycle, although the signal would be diluted.
By tracking the distribution of the ¹³C label in these key PPP intermediates, researchers could infer the activity of the non-oxidative branch of the PPP and the extent to which pentitols contribute to central carbon metabolism.
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reliable and reproducible results in ¹³C labeling studies. Below are generalized protocols for cell culture-based experiments using a ¹³C tracer, which can be adapted for D-Arabitol-¹³C.
Protocol 1: ¹³C Labeling and Metabolite Extraction
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%) in standard growth medium.
-
Media Change: Aspirate the standard medium and wash the cells twice with a pre-warmed base medium lacking the carbon source to be traced (e.g., glucose-free DMEM).
-
Labeling: Add pre-warmed experimental medium containing the ¹³C-labeled tracer (e.g., D-Arabitol-¹³C or [1,2-¹³C₂]glucose) at the desired concentration.
-
Incubation: Incubate the cells for a predetermined time to allow for the tracer to be metabolized and reach isotopic steady state. This time should be optimized for the specific cell line and tracer.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Protocol 2: GC-MS Analysis of ¹³C-Labeled Metabolites
-
Derivatization: The dried metabolite extracts must be derivatized to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.
-
Add methoxyamine hydrochloride in pyridine to the dried extract and incubate.
-
Add a silylating agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and incubate.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the metabolites on a suitable GC column.
-
Detect the mass fragments using the mass spectrometer in either scan or selected ion monitoring (SIM) mode.
-
-
Data Analysis:
-
Identify the peaks corresponding to the metabolites of interest based on their retention times and mass spectra.
-
Determine the mass isotopomer distribution for each metabolite by integrating the peak areas for the different isotopologues (M+0, M+1, M+2, etc.).
-
Correct the raw data for the natural abundance of ¹³C.
-
Protocol 3: LC-MS/MS Analysis of ¹³C-Labeled Intermediates
For phosphorylated intermediates of glycolysis and the PPP, LC-MS/MS is often the preferred analytical method.
-
Sample Preparation: The extracted metabolites are reconstituted in a suitable solvent for LC-MS analysis.
-
LC Separation: Separate the metabolites using an anion-exchange or hydrophilic interaction liquid chromatography (HILIC) column.
-
MS/MS Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific mass transitions for each metabolite and its isotopologues.
-
Data Analysis: Similar to GC-MS data analysis, determine the mass isotopomer distribution and correct for natural ¹³C abundance.
Mandatory Visualizations
Signaling and Metabolic Pathways
While direct evidence linking D-Arabitol metabolism to specific signaling pathways like AMPK or mTOR is limited, metabolic shifts, in general, can influence these pathways. For instance, alterations in the AMP/ATP ratio, which can be affected by changes in metabolic flux, are a key regulator of AMPK activity. Similarly, mTORC1 integrates signals about nutrient availability, including glucose and amino acids, to control cell growth and proliferation.
Below are diagrams illustrating the metabolic context of D-Arabitol and a general workflow for ¹³C tracer experiments.
Caption: Metabolic pathways showing the entry of D-Arabitol into the PPP.
Caption: A generalized experimental workflow for ¹³C tracer studies.
Caption: Interplay between cellular metabolism and key signaling pathways.
References
Safety Operating Guide
Proper Disposal of D-Arabitol-13C: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of D-Arabitol-13C, a stable isotope-labeled sugar alcohol. The information presented is intended for researchers, scientists, and drug development professionals to facilitate safe laboratory operations.
Hazard Assessment and Key Properties
This compound is a form of D-Arabitol where one or more carbon atoms have been replaced with the stable, non-radioactive carbon-13 isotope.[1][2] This isotopic labeling does not alter the chemical's hazardous properties.[1] Safety Data Sheets (SDS) for the unlabeled parent compound, D-Arabitol, classify it as a non-hazardous substance.[3] Therefore, this compound does not require special handling or disposal procedures related to radioactivity.
Key safety considerations include:
-
Non-Hazardous Nature : D-Arabitol is not classified as a hazardous substance.
-
Stable Isotope : The 13C isotope is not radioactive.
-
Physical State : It is typically a white, solid powder.
-
Solubility : It is soluble in water.
The disposal procedures for this compound are identical to those for its unlabeled counterpart. However, it is crucial to consult your institution's specific waste disposal protocols and the material's Safety Data Sheet (SDS) before proceeding.
Disposal Procedures
The appropriate disposal method for this compound depends on its physical state and whether it has been mixed with other hazardous materials.
Step 1: Waste Identification and Segregation
-
Confirm Non-Hazardous Status : Verify that the this compound waste is not contaminated with any hazardous materials. If it is mixed with a hazardous substance, the entire mixture must be treated as hazardous waste.
-
Segregate Waste Streams : Keep this compound waste separate from hazardous chemical waste, radioactive waste, and biological waste to prevent cross-contamination and ensure proper disposal.
Step 2: Disposal of Solid this compound
For pure, uncontaminated solid this compound:
-
Containment : Place the solid waste in a sealed, clearly labeled container or bag.
-
Labeling : Label the container as "Non-Hazardous Laboratory Waste" and may include the chemical name for clarity.
-
Final Disposal : This container can typically be disposed of in the regular laboratory trash that is sent to a sanitary landfill. Always confirm this with your institution's Environmental Health and Safety (EHS) department.
Step 3: Disposal of this compound Solutions
-
Aqueous Solutions :
-
Institutional Approval : Before any drain disposal, obtain explicit permission from your institution's EHS department.
-
Neutral pH : Ensure the pH of the solution is within a neutral range (typically between 5.5 and 9.5).
-
Dilution : If approved, flush the solution down the sanitary sewer with a copious amount of water (a common recommendation is at least 20 parts water to 1 part solution).
-
-
Solutions in Organic Solvents :
-
Do Not Drain : Never dispose of solutions containing organic solvents down the drain.
-
Collect as Chemical Waste : Accumulate the waste in a properly labeled, sealed, and compatible waste container.
-
Labeling : The label must clearly identify all contents, including the solvent(s) and this compound.
-
Hazardous Waste Pickup : Arrange for pickup and disposal through your institution's hazardous waste management program.
-
Step 4: Disposal of Empty Containers
-
Rinsing : Triple-rinse the empty container that held this compound with a suitable solvent (e.g., water).
-
Label Removal : Deface or remove the original label to avoid confusion.
-
Final Disposal : Dispose of the rinsed, unlabeled container in the regular trash or a designated glass waste container, following your institution's guidelines.
Quantitative Data Summary
| Property | Value | Source |
| Hazard Classification | Not generally classified as hazardous | |
| Radioactivity | Non-radioactive | |
| Physical State | Solid (Powder) | |
| Appearance | White / Off-white | |
| Melting Point | 97 - 105 °C | |
| Aqueous Solution pH for Drain Disposal | 5.5 - 9.5 (with institutional approval) |
Disposal Decision Workflow
The following diagram illustrates the logical steps to determine the appropriate disposal route for this compound waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling D-Arabitol-13C
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling D-Arabitol-13C. The following procedures detail personal protective equipment (PPE), handling protocols, and disposal plans to ensure laboratory safety and operational efficiency.
Personal Protective Equipment (PPE)
This compound is a stable, non-radioactive isotopically labeled compound.[1][][3] Therefore, the required personal protective equipment is identical to that of the unlabeled D-Arabitol. The primary hazards associated with D-Arabitol are related to dust formation and general chemical handling.[4][5] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | European Standard EN 166 or equivalent | To protect eyes from dust particles. |
| Skin Protection | Gloves | Nitrile rubber, Neoprene, or PVC; EN 374 compliant | To prevent skin contact with the chemical. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. | |
| Respiratory Protection | N95 (US) Respirator or Particulate Filter Device (EN 143) P1 | MSHA/NIOSH approved or equivalent | Required when ventilation is inadequate or if dust is generated. |
Experimental Protocols: Handling and Storage
Handling:
-
Ventilation: Use in a well-ventilated area. Local exhaust ventilation should be used to control the generation of dust.
-
Dust Minimization: Avoid actions that generate dust. If dust is formed, use appropriate respiratory protection.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the work area. Contaminated clothing should be removed and washed before reuse.
-
Eye Contact: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.
-
Skin Contact: If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes.
Storage:
-
Conditions: Keep the container tightly closed in a dry and well-ventilated place.
-
Temperature: Recommended storage temperature is between 15°C and 25°C, or as specified by the supplier. Some suppliers may recommend refrigeration.
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan
As this compound is a stable isotope-labeled compound and not radioactive, no special radiological waste disposal procedures are required. The disposal of this compound should follow the same protocols as for the unlabeled D-Arabitol and be in accordance with local, regional, and national regulations for chemical waste.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.
-
Containers: Use appropriate, labeled containers for disposal.
-
Contaminated Packaging: Empty containers should be disposed of in accordance with local regulations. Do not reuse empty containers.
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
